Cy5.5 acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H48N2O16S4 |
|---|---|
Molecular Weight |
977.1 g/mol |
IUPAC Name |
6-[2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoic acid acetate |
InChI |
InChI=1S/C41H44N2O14S4.C2H4O2/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45;1-2(3)4/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57);1H3,(H,3,4) |
InChI Key |
APYDYWHFETVFHY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Spectral Signature of Cy5.5: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of the near-infrared (NIR) fluorescent dye, Cy5.5. This document provides a detailed overview of its core photophysical characteristics, experimental protocols for its characterization and application, and visual workflows for its use in targeted molecular imaging and drug delivery.
Core Spectral Properties of Cy5.5
Cy5.5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. While the acetate (B1210297) form is not the most commonly cited, the core spectral properties are dictated by the cyanine chromophore. The data presented below is a compilation from various sources for Cy5.5 and its commonly used derivatives, such as the N-hydroxysuccinimide (NHS) ester, which is functionally similar in its spectral characteristics.
Quantitative Spectral Data Summary
The following tables summarize the key spectral properties of Cy5.5, providing a comparative overview from different suppliers and research findings.
| Property | Reported Value(s) | Source(s) |
| Excitation Maximum (λex) | 675 nm, 678 nm, 683 nm, 684 nm | AAT Bioquest, FluoroFinder, Lumiprobe, etc.[1][2][3][4] |
| Emission Maximum (λem) | 694 nm, 695 nm, 703 nm, 707 nm, 710 nm | AAT Bioquest, FluoroFinder, Lumiprobe, etc.[1][2][3][4] |
| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹, 250,000 cm⁻¹M⁻¹, 198,000 cm⁻¹M⁻¹ | Vector Labs, AAT Bioquest, Lumiprobe[3][4][5] |
| Quantum Yield (Φ) | ~0.2, 0.28 | Lumiprobe, R&D Systems[4] |
| Molecular Weight | Varies by counter-ion and reactive group (e.g., ~1000 g/mol for NHS ester) | Vector Labs[5] |
Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state of the dye.
Experimental Protocols
This section details the methodologies for the characterization and application of Cy5.5.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a crucial parameter for determining the concentration of a substance in solution using the Beer-Lambert law (A = εcl).
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a known amount of Cy5.5 and dissolve it in a spectroscopic grade solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax of Cy5.5 (approximately 675 nm). Use the experimental buffer as a blank.
-
Data Analysis: Plot the measured absorbance at λmax against the corresponding molar concentration. According to the Beer-Lambert law, this plot should be linear. The molar extinction coefficient (ε) is determined from the slope of the line (slope = ε * path length). The standard path length of a cuvette is 1 cm.[6][7][8][9]
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and accessible approach.[10][11]
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with Cy5.5. A suitable standard for Cy5.5 could be a dye with similar excitation and emission ranges, such as Alexa Fluor 680.
-
Preparation of Solutions: Prepare a series of dilutions for both the Cy5.5 sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the UV-Vis absorbance spectra for all solutions and record the absorbance at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Cy5.5 sample and the standard.
-
The quantum yield of the Cy5.5 sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10][11]
-
Protocol for Labeling Antibodies with Cy5.5 NHS Ester
Cy5.5 is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.
Methodology:
-
Reagent Preparation:
-
Dissolve the antibody to be labeled in an amine-free buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved Cy5.5 NHS ester to the antibody solution. The molar ratio of dye to antibody will need to be optimized depending on the desired degree of labeling, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of Cy5.5. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Visualizing Experimental Workflows with Cy5.5
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving Cy5.5.
Targeted Cancer Cell Imaging Workflow
This workflow demonstrates the use of a Cy5.5-labeled antibody to target and visualize cancer cells that overexpress a specific surface antigen.[12][13]
Nanoparticle-Based Drug Delivery and Imaging
This diagram illustrates a more advanced application where Cy5.5 is incorporated into a nanoparticle-based drug delivery system for simultaneous therapy and imaging (theranostics).[14][15][16][17]
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. 3.2.2. Determination of the Molar Extinction Coefficient of the Compounds [bio-protocol.org]
- 8. Molar Extinction Coefficient Calculation [alphalyse.com]
- 9. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH responsible and fluorescent Cy5.5-PEG-g-A-HA/CDDP complex nanoparticles: synthesis, characterization, and application for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Nanoparticle-Based Combination Chemotherapy Delivery System for Enhanced Tumor Killing by Dynamic Rewiring of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cy5.5 Acetate: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 acetate (B1210297) is a near-infrared (NIR) cyanine (B1664457) fluorescent dye renowned for its applications in biomedical imaging and diagnostics. Its emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues, resulting in a high signal-to-noise ratio.[1][2][3] This technical guide provides an in-depth overview of the spectral properties of Cy5.5 acetate, detailed experimental protocols for its use, and visualizations of relevant workflows and signaling pathways.
Core Spectral Properties
The photophysical characteristics of Cy5.5 are critical for designing and interpreting fluorescence-based experiments. These properties can be influenced by the dye's local environment, such as the solvent and conjugation to biomolecules.
Data Presentation: Spectral Characteristics of Cy5.5
| Property | Value | References |
| Excitation Maximum (λex) | 675 - 684 nm | [4] |
| Emission Maximum (λem) | 694 - 710 nm | [4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 cm⁻¹M⁻¹ | [1][5] |
| Quantum Yield (Φ) | ~0.20 - 0.28 | [5] |
| Recommended Laser Lines | 633 nm, 647 nm | [6][7] |
| Spectrally Similar Dyes | Alexa Fluor 680, DyLight 680, IRDye 680 |
Experimental Protocols
The following are detailed methodologies for key experiments involving Cy5.5. While "this compound" is specified, many protocols utilize the more common amine-reactive form, Cy5.5 NHS ester, for conjugation. The principles of spectral measurement and imaging remain consistent.
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence spectra of a Cy5.5 solution.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.
-
-
Absorbance Spectrum Measurement:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the Cy5.5 solution across a wavelength range of 500 nm to 750 nm.
-
Identify the wavelength of maximum absorbance (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λex.
-
Scan the emission spectrum from the excitation wavelength to approximately 800 nm.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
Protocol 2: Labeling of Antibodies with Cy5.5 NHS Ester
This protocol describes the covalent conjugation of Cy5.5 NHS ester to a primary antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Cy5.5 NHS ester
-
Anhydrous DMSO
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
Prepare the Dye Solution:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening.
-
Dissolve the dye in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved Cy5.5 NHS ester to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[8]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The labeled antibody will elute first, separating it from the unconjugated dye.[8]
-
Protocol 3: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescent staining using a Cy5.5-conjugated secondary antibody.[5]
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Cy5.5-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Incubate with fixation buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5.5-conjugated secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualize the staining using a fluorescence microscope with the appropriate filter set for Cy5.5.
-
Mandatory Visualizations
Experimental Workflow: In Vivo Imaging with Cy5.5-Labeled Nanoparticles
Caption: Workflow for in vivo imaging using Cy5.5-labeled nanoparticles.
Signaling Pathway: FRET-Based Monitoring of Protein-Protein Interactions
Caption: FRET signaling pathway for protein interaction analysis.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. FRET Ratiometric Nanoprobes for Nanoparticle Monitoring [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to the Molar Extinction Coefficient of Cy5.5
For researchers, scientists, and professionals in drug development, precise quantification of fluorescent probes is paramount for accurate and reproducible experimental results. This in-depth technical guide focuses on the molar extinction coefficient of Cy5.5, a widely utilized near-infrared (NIR) cyanine (B1664457) dye. Understanding this fundamental photophysical property is crucial for applications ranging from in vivo imaging to targeted drug delivery.
Core Photophysical Properties of Cy5.5
Cyanine 5.5 (Cy5.5) is a fluorescent dye valued for its emission in the near-infrared spectrum, which allows for deep tissue penetration and minimizes autofluorescence from biological samples.[1] While the exact photophysical properties can vary slightly depending on the solvent, pH, and conjugation to a biomolecule, the following table summarizes the key quantitative data for Cy5.5 and its common derivatives.[2] It is important to note that "Cy5.5 acetate" likely refers to a salt form of the dye, and its core spectral characteristics are expected to be in line with the values presented below.
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 209,000 - 250,000 M⁻¹cm⁻¹ | Value can vary based on the specific form of the dye (e.g., free acid, NHS ester) and the solvent.[3][4][5] |
| Maximum Excitation (λex) | 673 - 688 nm | Optimal wavelength for exciting the fluorophore.[6][7][8][9][10] |
| Maximum Emission (λem) | 694 - 707 nm | Peak wavelength of emitted fluorescence.[6][7][8][9][10] |
| Quantum Yield (Φ) | ~0.3 | Represents the efficiency of converting absorbed photons into emitted photons.[4] |
Experimental Protocol: Determination of the Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a critical parameter for determining the concentration of a substance in solution using the Beer-Lambert law. The following protocol outlines the methodology for experimentally determining the molar extinction coefficient of Cy5.5.
Principle:
The Beer-Lambert law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution:
A = εcl
By measuring the absorbance of several solutions of known concentrations, a standard curve can be generated. The molar extinction coefficient can then be determined from the slope of this curve.[11]
Materials:
-
Cy5.5 dye (e.g., this compound)
-
High-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks
-
Micropipettes
-
Cuvettes (typically with a 1 cm path length)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of the Cy5.5 dye using an analytical balance.
-
Dissolve the dye in a known volume of the chosen solvent to create a concentrated stock solution. Ensure complete dissolution.
-
-
Prepare a Series of Dilutions:
-
Perform a series of serial dilutions of the stock solution to create at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Measure Absorbance:
-
Set the spectrophotometer to the maximum absorption wavelength (λmax) of Cy5.5 (approximately 675 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the diluted solutions.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting graph should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.[11]
-
Applications in Research and Drug Development
The precise determination of the molar extinction coefficient of Cy5.5 is critical for its application in various research areas, particularly in drug development.
-
In Vivo Imaging: Cy5.5 is extensively used for non-invasive in vivo imaging to monitor disease progression, evaluate the efficacy of therapeutic agents, and track the biodistribution of biomolecules.[12]
-
Targeted Drug Delivery: By conjugating Cy5.5 to therapeutic agents or nanoparticles, researchers can visualize the delivery and accumulation of these entities in target tissues, such as tumors.[12][13] This allows for the optimization of drug delivery systems and the assessment of targeting efficiency.
-
Diagnostic Applications: Cy5.5-labeled probes are employed in various diagnostic assays and imaging techniques to detect specific biomarkers associated with diseases.[12]
Workflow for Utilizing Cy5.5 in Targeted Drug Delivery
The following diagram illustrates a typical experimental workflow for using Cy5.5-labeled nanoparticles in a targeted drug delivery application.
Caption: Workflow for Cy5.5-labeled nanoparticle development.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsgenomics.com [eurofinsgenomics.com]
- 4. glenresearch.com [glenresearch.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. abmole.com [abmole.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. metabion.com [metabion.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 11. studycorgi.com [studycorgi.com]
- 12. lifetein.com [lifetein.com]
- 13. pH responsible and fluorescent Cy5.5-PEG-g-A-HA/CDDP complex nanoparticles: synthesis, characterization, and application for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Yield of Cy5.5 in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescence quantum yield of Cy5.5, a widely utilized far-red fluorescent dye, with a specific focus on its properties in aqueous solutions. This document consolidates key quantitative data, outlines detailed experimental protocols for quantum yield determination, and presents visual workflows to facilitate a comprehensive understanding for researchers in drug development and related scientific fields.
Quantitative Data Summary
The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter representing the efficiency of the conversion of absorbed photons into emitted photons. For Cy5.5 and its derivatives, this value is influenced by the solvent environment and conjugation status. Below is a summary of reported quantum yield values for Cy5.5 and its sulfonated forms in aqueous solutions. It is important to note that while the specific counter-ion, such as acetate, is not always reported, the quantum yield of cyanine (B1664457) dyes in buffered aqueous solutions is primarily dictated by the dye's structure and its immediate microenvironment. The data presented here is for water-soluble, sulfonated forms of Cy5.5, which is the relevant form for applications in aqueous buffers.
| Fluorophore | Solvent/Buffer | Quantum Yield (Φ) | Reference |
| sulfo-Cyanine5.5 NHS ester | Aqueous Solution | 0.21 | [1] |
| sulfo-Cyanine5.5 tetrazine | Aqueous Solution | 0.21 | [2] |
| Cyanine 5.5, SE (Sulpho-Cyanine 5.5) | Not Specified | 0.28 | [3] |
| Cy5.5 | PBS | - | [4] |
| RGD-Cy5.5 | PBS | - | [4] |
| Cy5.5 | PBS-BSA | Increased by a factor of <1.5 compared to PBS | [4] |
| RGD-Cy5.5 | PBS-BSA | Increased by a factor of <1.3 compared to PBS | [4] |
Experimental Protocol: Relative Quantum Yield Determination of Cy5.5 in Aqueous Solution
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[5][6]
Materials and Instruments
-
Spectrofluorometer: Equipped with a corrected emission channel to account for wavelength-dependent instrument sensitivity.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Cy5.5 Derivative (e.g., Cy5.5 acetate): The sample of interest.
-
Quantum Yield Standard: A fluorophore with a known quantum yield in the far-red region (e.g., Nile Blue in methanol, Φ = 0.27[5], or IR-125 in ethanol, Φ = 0.132[7][8][9]). The choice of standard is critical and should have overlapping absorption with the sample.
-
Solvent: High-purity, spectroscopy-grade aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
Experimental Workflow
The following diagram illustrates the workflow for the relative quantum yield determination.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of the Cy5.5 sample and the chosen quantum yield standard in the appropriate solvent.
-
Prepare a series of dilutions of both the sample and the standard in the aqueous buffer (e.g., PBS). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
The excitation and emission slits should be kept constant for all measurements.
-
The emission should be recorded over the entire fluorescence range of the fluorophore.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each sample and standard dilution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.
-
The slope of these plots will be used in the quantum yield calculation.
-
Calculation
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample is the slope of the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
m_std is the slope of the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
η_sample is the refractive index of the sample solution.
-
η_std is the refractive index of the standard solution.
If the same solvent is used for both the sample and the standard, the refractive index term (η_sample^2 / η_std^2) can be considered to be 1.
Factors Influencing Quantum Yield of Cy5.5
Several factors can influence the fluorescence quantum yield of Cy5.5 in aqueous solutions. Understanding these factors is crucial for obtaining accurate and reproducible results in fluorescence-based assays.
-
Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state, while increased viscosity can restrict non-radiative decay pathways, leading to a higher quantum yield.
-
pH: While cyanine dyes are generally stable over a wide pH range, extreme pH values can affect the dye's structure and fluorescence.
-
Temperature: Higher temperatures can increase the rate of non-radiative decay, leading to a decrease in quantum yield.
-
Dye Aggregation: At high concentrations, cyanine dyes can form non-fluorescent aggregates, which reduces the overall quantum yield. The use of sulfonated dyes helps to minimize aggregation in aqueous solutions.[5]
-
Conjugation to Biomolecules: The local environment of a biomolecule can alter the quantum yield of Cy5.5. For example, binding to bovine serum albumin (BSA) has been shown to increase the quantum yield of Cy5.5.[4]
-
Presence of Quenchers: Certain molecules can accept energy from the excited fluorophore, leading to a decrease in fluorescence intensity and quantum yield.
Conclusion
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling | MDPI [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Cy5.5 Acetate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Cy5.5 acetate (B1210297), a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document offers a consolidated resource of key technical data and experimental methodologies to facilitate its effective use in pre-clinical and in-vitro studies.
Chemical Structure and Physicochemical Properties
Cy5.5 acetate, also known as Sulfo-Cyanine5.5 acetate, is a water-soluble, sulfonated cyanine (B1664457) dye. The presence of multiple sulfonate groups enhances its hydrophilicity, making it suitable for biological applications in aqueous environments. The acetate component typically serves as a counter-ion. The core structure of the Cy5.5 fluorophore is characterized by two indole (B1671886) rings linked by a polymethine chain.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| Chemical Formula | C43H48N2O16S4 | [1] |
| Molecular Weight | 977.11 g/mol | [1] |
| Appearance | Dark blue solid | [2][3] |
| Solubility | Well soluble in water, DMSO, and DMF. Practically insoluble in non-polar organic solvents.[2][3] | [2][3] |
| Purity | Typically ≥95% | [1] |
Spectral Properties
Cy5.5 is a near-infrared (NIR) dye, which makes it particularly useful for in-vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral region.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-675 nm | [4][5] |
| Emission Maximum (λem) | ~691-694 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~235,000 cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.2 (non-sulfonated) | [6] |
Experimental Protocols
The acetate or carboxylic acid form of Cy5.5 is typically non-activated. This makes it unsuitable for direct conjugation to biomolecules without prior chemical activation. Its primary applications are as a non-reactive control in labeling experiments and for instrument calibration.
Preparation of Stock Solutions
Materials:
-
This compound (or carboxylic acid) solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or deionized water to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Use as a Non-Reactive Control in In-Vivo Imaging
Objective: To differentiate between specific probe accumulation and non-specific dye uptake.
Materials:
-
Cy5.5-labeled targeting probe
-
This compound (unconjugated control)
-
Animal model (e.g., tumor-bearing mouse)
-
In-vivo imaging system with appropriate filters for Cy5.5
-
Anesthesia
Protocol:
-
Prepare two cohorts of animals for the study: one to receive the Cy5.5-labeled targeting probe and the other to receive the unconjugated this compound.
-
Dissolve the this compound in a sterile, biocompatible vehicle (e.g., PBS) at a concentration equivalent to the dye concentration in the targeted probe solution.
-
Administer the respective solutions to the animals via the desired route (e.g., intravenous injection).
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and perform whole-body imaging using the in-vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.5.
-
Analyze the images to compare the biodistribution and tumor accumulation of the targeted probe versus the non-reactive this compound control. This allows for the assessment of the targeting specificity of the probe.
Stability and Storage
Solid this compound should be stored at -20°C in a desiccated environment and protected from light.[2] Under these conditions, it is stable for up to 24 months.[2] Stock solutions in anhydrous DMSO can be stored at -20°C for at least one month, though some sources suggest up to 6 months at -80°C.[7] It is recommended to prepare fresh aqueous solutions for each experiment due to the potential for hydrolysis over time. Transportation can be done at ambient temperature for up to three weeks.[2]
Applications in Research and Drug Development
The primary application of Cy5.5-conjugated molecules is in in-vivo and in-vitro fluorescence imaging . Its NIR properties make it an ideal candidate for:
-
Cancer Research: Visualizing tumor growth, metastasis, and response to therapy by labeling tumor-targeting molecules such as antibodies and peptides.
-
Drug Delivery: Tracking the biodistribution, target accumulation, and clearance of drug delivery systems like nanoparticles and liposomes.
-
Inflammation Imaging: Detecting and monitoring inflammatory processes by labeling relevant biomarkers.
The non-activated this compound is a crucial tool in these studies to serve as a negative control, ensuring that the observed fluorescence signal is due to the specific targeting of the conjugated molecule and not due to non-specific accumulation of the dye itself.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo imaging experiment using a Cy5.5-labeled probe and a non-activated this compound control.
Caption: A typical workflow for an in-vivo imaging experiment.
References
- 1. This compound,花青素this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 4. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 5. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 6. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Specter of Solubility: A Technical Guide to Cy5.5 Acetate in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
The near-infrared fluorescent dye, Cyanine5.5 (Cy5.5) acetate (B1210297), is a powerful tool in biological imaging and diagnostic applications. Its utility, however, is fundamentally governed by its solubility in common laboratory solvents. This technical guide provides an in-depth analysis of the solubility of Cy5.5 acetate in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), offering quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their experimental design and execution.
Core Findings: Solubility Overview
The solubility of this compound exhibits a stark contrast between the organic solvent DMSO and the aqueous buffer PBS. While readily soluble in DMSO, its aqueous solubility is limited, a critical consideration for experimental protocols involving biological systems.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (Approximate) | Notes |
| DMSO | 10 mM[1] | 10 mmol/L | Anhydrous DMSO is recommended for preparing stock solutions.[2][3][4] |
| PBS | Data not readily available; generally low | - | Non-sulfonated cyanine (B1664457) dyes exhibit limited aqueous solubility.[][6][7] The use of a co-solvent like DMSO is often necessary for aqueous applications.[] |
Experimental Protocols
Precise and consistent preparation of this compound solutions is paramount for reproducible experimental outcomes. The following protocols outline the standard procedures for dissolving this compound and a general workflow for biomolecule conjugation.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted for various applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 100 µL of a 10 mM solution from 1 mg of this compound (MW ~977 g/mol ), add approximately 102 µL of DMSO.
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.[2]
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution at -20°C, protected from light.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
General Protocol for Labeling Biomolecules with Cy5.5 in an Aqueous Buffer
Due to the limited aqueous solubility of many cyanine dyes, a common strategy for labeling proteins and other biomolecules in buffers like PBS involves the initial dissolution of the dye in a small volume of an organic co-solvent, typically DMSO.
Materials:
-
10 mM Cy5.5 stock solution in anhydrous DMSO
-
Biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, sodium bicarbonate buffer)
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Preparation: Ensure the buffer for the biomolecule solution does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the biomolecule for reaction with the dye.[2][3] The pH of the buffer should ideally be between 8.0 and 9.0 for efficient labeling of primary amines.[2]
-
Dye Addition: While gently vortexing the biomolecule solution, add the desired volume of the Cy5.5 DMSO stock solution. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to minimize its potential effects on the biomolecule's structure and function.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the specific biomolecule and desired degree of labeling.
-
Purification: Remove the unreacted, free dye from the labeled biomolecule using a suitable purification method, such as size-exclusion chromatography or dialysis.
Workflow and Logical Relationships
The process of utilizing this compound, from initial solubilization to its application in biomolecule labeling, follows a logical sequence. The following diagrams illustrate these workflows.
Caption: Workflow for preparing a this compound stock solution and subsequent biomolecule labeling.
References
- 1. alfagen.com.tr [alfagen.com.tr]
- 2. Cy5.5 | Fluorescent Dyes | Labeled Peptides | Labeled Proteins | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
Applications of Cy5.5 in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of the near-infrared (NIR) fluorescent dye, Cy5.5, in biomedical research. Focusing on its utility in preclinical studies, this document details its chemical properties, bioconjugation methods, and applications in in vivo imaging, immunofluorescence, and flow cytometry. Particular emphasis is placed on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of experimental workflows and biological signaling pathways.
Introduction to Cy5.5 and its Reactive Forms
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by its fluorescence emission in the near-infrared spectrum (approximately 695 nm).[1] This property is highly advantageous for biomedical imaging, as it allows for deep tissue penetration with minimal background autofluorescence from biological tissues.[2] While often referred to broadly as "Cy5.5," for practical applications in labeling biomolecules, a reactive form of the dye is required. The most common reactive form is the N-hydroxysuccinimide (NHS) ester of Cy5.5 (Cy5.5-NHS ester).[3] This derivative readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent bonds.[3]
"Cy5.5 acetate" is another form of this dye.[4] While less commonly used directly for bioconjugation, it can serve as a precursor in the synthesis of more reactive derivatives like the NHS ester. For the majority of the applications discussed in this guide, the biomolecule of interest is labeled with Cy5.5-NHS ester.
Core Properties and Spectral Data of Cy5.5
A summary of the key properties of Cy5.5 is presented in the table below, providing essential data for experimental setup and data analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~678 nm | [1] |
| Emission Maximum (λem) | ~695 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [5] |
| Molecular Weight | ~1318 g/mol | [1] |
| Recommended Laser Lines | 633 nm, 647 nm | [6] |
| Common Filter Sets | Excitation: 620-650 nm, Emission: 660-720 nm | [7] |
Bioconjugation with Cy5.5 NHS Ester
The conjugation of Cy5.5 to biomolecules is a critical step for its use in biomedical research. The following protocol provides a general method for labeling proteins with Cy5.5 NHS ester.
Experimental Protocol: Protein Labeling with Cy5.5 NHS Ester
Materials:
-
Protein of interest (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS)
-
Cy5.5 NHS ester[8]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]
-
1 M Sodium Bicarbonate solution, pH 8.3-8.5[10]
-
Gel filtration column (e.g., Sephadex G-25) for purification[11]
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 5-10 mg/mL.[4] Ensure the buffer is free of amine-containing substances like Tris or glycine.[11] Adjust the pH to 8.3-8.5.[10]
-
Prepare the Dye Solution: Immediately before use, dissolve the Cy5.5 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the dissolved Cy5.5 NHS ester. A common starting molar excess of dye to protein is 8:1, though this may require optimization for specific proteins.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with continuous stirring.[12]
-
Purification: Separate the Cy5.5-conjugated protein from unreacted dye using a gel filtration column equilibrated with PBS.[11]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).[4]
Applications in In Vivo Imaging
The near-infrared emission of Cy5.5 makes it an ideal probe for non-invasive in vivo imaging in small animal models.[2]
Experimental Protocol: In Vivo Imaging in Mice
Materials:
-
Cy5.5-labeled probe (e.g., antibody, nanoparticle, peptide)
-
Tumor-bearing or healthy mice
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. Acquire a baseline fluorescence image to determine autofluorescence levels.[1]
-
Probe Administration: Inject the Cy5.5-labeled probe via the desired route (commonly intravenous tail vein injection). The typical dose is 1-2 nmol per mouse.[7]
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor targeting of the probe.[7] Use an appropriate filter set for Cy5.5 (e.g., excitation 615-665 nm, emission 695-770 nm).[1]
-
Data Analysis: Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs to quantify the fluorescence intensity.[13]
-
Ex Vivo Analysis: After the final in vivo imaging, euthanize the mouse, dissect the organs of interest, and image them ex vivo to confirm the in vivo findings and obtain more precise biodistribution data.[7]
Quantitative Biodistribution Data
The biodistribution of Cy5.5-labeled agents is highly dependent on the nature of the carrier molecule. The following tables summarize representative biodistribution data for different types of Cy5.5-labeled probes in mice.
Table 1: Biodistribution of Free Cy5.5 Dye in ICR Mice (0.1 mg/kg, 24 hours post-injection) [14]
| Organ | Relative Fluorescence Intensity |
| Liver | High |
| Lung | High |
| Kidney | Moderate |
| Stomach | Moderate |
| Spleen | Low |
| Heart | Low |
| Brain | Very Low |
Table 2: Biodistribution of Cy5.5-Labeled Thermally Cross-Linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION) in ICR Mice (15 mg/kg, 24 hours post-injection) [14]
| Organ | Relative Fluorescence Intensity |
| Liver | Very High |
| Spleen | High |
| Lung | Moderate |
| Kidney | Low |
| Heart | Low |
| Brain | Very Low |
Table 3: Biodistribution of Cy5.5-Conjugated Rituximab in Lymphoma-Bearing Mice (50 µ g/mouse , 96 hours post-injection, intravenous) [15]
| Tissue | Normalized Fluorescence Counts |
| Tumor | ~1.8 |
| Liver | ~1.2 |
| Spleen | ~0.8 |
| Kidney | ~0.6 |
| Lung | ~0.4 |
| Heart | ~0.3 |
Applications in Cellular Imaging
Cy5.5-conjugated molecules are also valuable tools for cellular-level imaging techniques such as immunofluorescence and flow cytometry.
Experimental Protocol: Immunofluorescence Staining
Materials:
-
Cells or tissue sections fixed on slides
-
Permeabilization buffer (if targeting intracellular antigens)
-
Blocking buffer (e.g., PBS with 5% normal serum)
-
Cy5.5-conjugated primary or secondary antibody
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for Cy5.5
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections as required.
-
Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the sample with the Cy5.5-conjugated antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
Washing: Wash the sample three times with PBS to remove unbound antibodies.[16]
-
Mounting and Imaging: Mount the sample with an antifade mounting medium and visualize using a fluorescence microscope.[7]
Experimental Protocol: Flow Cytometry
Materials:
-
Single-cell suspension
-
Staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)[17]
-
Cy5.5-conjugated antibody
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash with staining buffer. Adjust the cell concentration to 1 x 10⁷ cells/mL.[17]
-
Blocking (Optional): If cells express high levels of Fc receptors, incubate with an Fc blocking antibody for 10 minutes at room temperature.[17]
-
Staining: Add the Cy5.5-conjugated antibody to the cell suspension and incubate for 30 minutes at 4°C in the dark.[17]
-
Washing: Wash the cells twice with staining buffer by centrifugation to remove unbound antibody.[18]
-
Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer.
Visualization of Signaling Pathways and Workflows
Graphviz diagrams can be used to illustrate the complex biological pathways and experimental procedures involving Cy5.5.
Signaling Pathway: VEGF Receptor Targeting in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, a hallmark of cancer. Cy5.5-labeled VEGF can be used to visualize and quantify VEGFR expression in vivo.[19]
References
- 1. Optical Imaging of Apoptosis as a Biomarker of Tumor Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. acebiolab.com [acebiolab.com]
- 13. researchgate.net [researchgate.net]
- 14. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. usbio.net [usbio.net]
- 17. ohsu.edu [ohsu.edu]
- 18. research.pasteur.fr [research.pasteur.fr]
- 19. file.yizimg.com [file.yizimg.com]
A Technical Guide to Cy5.5 for In Vivo Near-Infrared Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5.5, a near-infrared fluorescent dye, and its application in preclinical in vivo imaging. We will delve into its core properties, detailed experimental protocols for bioconjugation and imaging, and present quantitative data to assist researchers in designing and executing their studies.
Introduction to Cy5.5
Cy5.5 is a member of the cyanine (B1664457) dye family, which are characterized by two nitrogen atoms connected by a polymethine chain.[1][2] It is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for labeling biomolecules such as peptides, proteins, and antibodies.[3] Its fluorescence emission in the NIR spectrum (typically 690-720 nm) makes it exceptionally suitable for in vivo imaging.[3][4] The key advantages of operating within this NIR window are the minimal background fluorescence (autofluorescence) from biological tissues and deeper tissue penetration of light compared to dyes in the visible spectrum.[3][5][6] These properties lead to a higher signal-to-background ratio, enabling enhanced sensitivity for detecting targets deep within living organisms.[3]
While the user query specified "Cy5.5 acetate," the most common form used for biological applications is an amine-reactive N-hydroxysuccinimide (NHS) ester, which readily forms stable covalent bonds with primary amines (e.g., lysine (B10760008) residues) on proteins.[7][8] This guide will focus on the broadly applicable Cy5.5 fluorophore and its use in in vivo imaging.
Core Properties and Quantitative Data
A thorough understanding of the dye's photophysical properties is critical for successful experimental design, particularly for selecting appropriate imaging hardware and filters.
| Property | Value | Reference |
| Excitation Maximum (λex) | 678 - 683 nm | [4][5] |
| Emission Maximum (λem) | 695 - 703 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [9] |
| Molecular Weight | ~1.3 kDa (will vary with form) | [5] |
| Reactivity Group (Common) | N-hydroxysuccinimide (NHS) ester | [9] |
| Target Functional Group | Primary Amines (-NH₂) | [7] |
Bioconjugation of Cy5.5 to Proteins
Covalently attaching Cy5.5 to a targeting molecule, such as an antibody or peptide, is the first step in creating a specific imaging probe. The most common method involves the reaction of a Cy5.5 NHS ester with primary amines on the protein.
The following diagram illustrates the general workflow for conjugating an amine-reactive Cy5.5 dye to a protein.
References
- 1. alfagen.com.tr [alfagen.com.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cy5.5-Endostatin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drmr.com [drmr.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
The Advantage of Cy5.5 in Deep Tissue Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of in vivo imaging, the ability to visualize molecular processes deep within living tissue is paramount. The ideal fluorescent probe for such applications must overcome the inherent challenges of light scattering and absorption by biological tissues, as well as the confounding signal from endogenous autofluorescence. Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, has emerged as a powerful tool for deep tissue imaging, offering high sensitivity and versatility for a range of applications from fundamental research to preclinical drug development.[1][2][3] This technical guide provides an in-depth analysis of the advantages of Cy5.5, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their imaging endeavors.
The Near-Infrared Window: A Clear Advantage for Deep Penetration
The primary advantage of Cy5.5 lies in its spectral properties, which fall within the first near-infrared (NIR-I) window, a region of the electromagnetic spectrum spanning from 650 to 950 nm.[4] Within this window, the absorption of light by major biological components such as hemoglobin and water is significantly reduced, and light scattering is less pronounced compared to the visible spectrum.[4] This results in deeper photon penetration into tissues, enabling the visualization of structures and processes that would otherwise be obscured.[1][2] Furthermore, tissue autofluorescence, a significant source of background noise in fluorescence imaging, is substantially lower in the NIR region, leading to a superior signal-to-background ratio and enhanced image contrast.[5]
Photophysical Properties of Cy5.5: A Quantitative Overview
The performance of a fluorophore is dictated by its intrinsic photophysical properties. Cy5.5 exhibits a combination of high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescence emission. A summary of its key quantitative characteristics is presented in the table below, alongside a comparison with other commonly used NIR fluorophores.
| Property | Cy5.5 | Indocyanine Green (ICG) | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~675 - 683[6][7] | ~780 | ~679[8] |
| Emission Maximum (nm) | ~694 - 707[6][9] | ~810 | ~702[8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 - 250,000[7][9] | ~200,000 | ~183,000 |
| Quantum Yield | ~0.2 - 0.3[9] | ~0.01-0.03 | ~0.36 |
| Photostability | Moderate[2] | Low | High[8] |
Note: The exact photophysical properties can vary depending on the solvent and conjugation partner.
Experimental Protocols for Deep Tissue Imaging with Cy5.5
The successful application of Cy5.5 in deep tissue imaging relies on robust and well-defined experimental protocols. Below are detailed methodologies for common applications.
Conjugation of Cy5.5 to Antibodies for Targeted Imaging
This protocol describes the labeling of an antibody with a Cy5.5 NHS ester.
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS)
-
Cy5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dissolved Cy5.5 NHS ester to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Purification: Separate the Cy5.5-conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Storage: Store the conjugated antibody at 4°C, protected from light.
In Vivo Deep Tissue Imaging of Tumors in a Mouse Model
This protocol outlines the general procedure for imaging tumor xenografts in mice using a Cy5.5-labeled targeting agent.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Cy5.5-labeled targeting agent (e.g., antibody, peptide, or nanoparticle)
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.
-
Pre-injection Imaging: Acquire a baseline fluorescence image to determine the level of autofluorescence.
-
Probe Administration: Inject the Cy5.5-labeled probe intravenously via the tail vein. The dose will depend on the specific probe and should be optimized.
-
Dynamic Imaging: Acquire a series of images at different time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor-to-background contrast.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor intensity by the background intensity.
-
-
Ex Vivo Analysis (Optional): At the end of the in vivo imaging study, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Visualizing Signaling Pathways with Cy5.5 Probes
Cy5.5-conjugated probes are instrumental in visualizing and quantifying key signaling pathways implicated in disease. Below are examples of such applications with corresponding workflow diagrams.
EGFR Signaling Pathway Imaging
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Cy5.5-labeled EGF or anti-EGFR antibodies can be used to visualize EGFR expression and pathway activation.[4][10][11]
Caption: Workflow for imaging the EGFR signaling pathway using a Cy5.5-EGF probe.
VEGF Signaling in Angiogenesis
Vascular endothelial growth factor (VEGF) and its receptors are crucial for angiogenesis, a hallmark of cancer. Cy5.5-labeled VEGF or anti-VEGFR antibodies enable the visualization of angiogenic vasculature.[1][12][13]
Caption: Experimental workflow for imaging VEGF receptors in tumor vasculature.
Apoptosis Detection
Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Cy5.5-conjugated Annexin V is a widely used probe for detecting apoptotic cells.[14][15][16]
Caption: Workflow for the detection of apoptotic cells using Annexin V-Cy5.5.
Conclusion
Cy5.5 stands out as a robust and versatile near-infrared fluorophore for deep tissue imaging. Its favorable spectral properties, coupled with its utility in targeted molecular imaging, make it an invaluable tool for researchers in basic science and drug development. By leveraging the advantages of the NIR window and employing well-defined experimental protocols, Cy5.5 enables sensitive and specific visualization of biological processes in vivo, paving the way for new discoveries and therapeutic advancements. While newer fluorophores in the NIR-II window offer even deeper tissue penetration, Cy5.5 remains a widely accessible and well-characterized option for a multitude of deep tissue imaging applications.
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. lifetein.com [lifetein.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Near-infrared optical imaging of epidermal growth factor receptor in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabion.com [metabion.com]
- 7. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. Cy5.5-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Single-chain VEGF/Cy5.5 targeting vegf receptors to indicate atherosclerotic plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abcam.co.jp [abcam.co.jp]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. kumc.edu [kumc.edu]
Unlocking Precision: A Technical Guide to pH-Sensitive Cy5.5 Acetate for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of pH-sensitive cyanine (B1664457) dye, Cy5.5 acetate (B1210297), as a sophisticated tool in the realm of targeted drug delivery. The inherent properties of this near-infrared (NIR) fluorophore, particularly its pH-dependent fluorescence activation, offer a unique mechanism for visualizing and triggering therapeutic release within the acidic tumor microenvironment. This document provides a comprehensive overview of its mechanism, experimental applications, and the quantitative data necessary for its successful integration into research and development workflows.
Core Concepts: Leveraging the Tumor Microenvironment
The acidic microenvironment of solid tumors is a well-established hallmark of cancer, arising from altered metabolism and poor perfusion. This physiological feature presents a prime opportunity for the design of "smart" drug delivery systems that can selectively activate in the vicinity of cancerous tissue, thereby minimizing off-target effects and enhancing therapeutic efficacy.
1.1. The pH-Sensitive Mechanism of Action
While Cy5.5 is generally considered pH-insensitive within a broad physiological range, specialized derivatives can be engineered to exhibit pH-activatable fluorescence. The underlying principle of this pH sensitivity in many cyanine dyes involves a reversible intramolecular structural change. At neutral or physiological pH (around 7.4), the dye exists in a non-fluorescent, closed-ring (spirolactone) form. However, in an acidic environment, such as that found in tumor tissues and endo-lysosomal compartments (pH 5.0-6.5), the spirolactone ring opens. This structural transition to an open-ring, zwitterionic form restores the π-electron conjugation of the polymethine chain, leading to a significant increase in fluorescence emission. This "off/on" switching capability makes these probes highly valuable for high-contrast in vivo imaging.
Below is a diagram illustrating the generalized pH-activation mechanism for a pH-sensitive cyanine dye.
Quantitative Data for Experimental Design
Successful implementation of Cy5.5 acetate in targeted drug delivery necessitates a thorough understanding of its photophysical properties and in vivo behavior. The following tables summarize key quantitative data derived from literature sources.
Table 1: Photophysical Properties of Cy5.5 and a pH-Activatable Derivative (CypHRGD)
| Property | Cy5.5 | CypHRGD (pH-Activatable ICG Derivative)[1] |
| Excitation Maximum (λex) | ~675 nm | 800 nm (in open-ring form) |
| Emission Maximum (λem) | ~694 nm | 825 nm (in open-ring form) |
| Quantum Yield (Φ) | 0.28 (in aqueous solution) | pH-dependent (significantly increases at lower pH) |
| Molar Extinction Coeff. (ε) | 190,000 M⁻¹cm⁻¹ | pH-dependent (increases at lower pH) |
Table 2: Biodistribution of Cy5.5-Labeled Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | T22-GFP-H6-S-Cy5 (Colorectal Cancer Model, 5h post-injection)[2] | Cy5.5-labeled TCL-SPION (ICR Mice, 2h post-injection)[2] | G-Cy5.5@M-R NPs (TNBC Model, 48h post-injection)[3] |
| Tumor | ~22.9% | - | ~8% |
| Liver | ~32.5% | ~25% | ~12% |
| Spleen | - | ~15% | ~4% |
| Kidneys | ~30% | ~18% | ~6% |
| Lungs | - | ~20% | ~3% |
| Heart | - | - | ~1% |
Note: Biodistribution is highly dependent on the nanoparticle formulation, targeting moiety, and tumor model.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
3.1. Conjugation of Cy5.5 NHS Ester to a Targeting Antibody
This protocol outlines the covalent attachment of Cy5.5 to a targeting antibody via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on the antibody.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS (pH 7.2-7.4). Adjust the antibody concentration to 2-5 mg/mL.
-
Reaction Buffer Addition: Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.5-9.0.
-
Cy5.5 Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the Cy5.5 stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody is typically between 10:1 and 20:1 and should be empirically determined.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add 1/10th volume of 1 M Tris-HCl to the reaction mixture and incubate for 15-30 minutes to quench the reaction.
-
Purification: Remove unconjugated dye using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5). An optimal DOL is typically between 2 and 7.[4]
3.2. Preparation of Cy5.5-Conjugated PLGA Nanoparticles
This protocol describes the synthesis of PLGA nanoparticles with covalently attached Cy5.5.[4][5]
Materials:
-
PLGA-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Cy5.5-Amine
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
Procedure:
-
PLGA Activation: Dissolve PLGA-COOH in DCM. Add EDC and NHS (e.g., 1.5-fold molar excess over carboxyl groups) to activate the carboxyl groups of PLGA. Stir for 2-4 hours at room temperature.
-
Conjugation: Add Cy5.5-Amine to the activated PLGA solution and stir overnight at room temperature in the dark.
-
Nanoparticle Formulation (Single Emulsion Solvent Evaporation):
-
Prepare an aqueous solution of PVA.
-
Add the PLGA-Cy5.5 solution in DCM to the PVA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove unreacted reagents and excess PVA.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.
3.3. In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol provides a general workflow for in vivo imaging of tumor-bearing mice injected with Cy5.5-labeled nanoparticles.[6][7]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy5.5-labeled nanoparticles suspended in sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging.[6]
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the mouse.
-
Probe Administration: Inject the Cy5.5-labeled nanoparticle suspension intravenously via the tail vein. A typical injection volume is 100-200 µL.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the in vivo signal distribution.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the fluorescence intensity.
Visualizing Workflows and Pathways
4.1. Experimental Workflow for Evaluating a Cy5.5-Based Drug Delivery System
The following diagram outlines a typical experimental workflow for the development and evaluation of a targeted drug delivery system utilizing this compound.
4.2. Hypothetical Signaling Pathway Targeted by a Drug Delivery System
This diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered using a Cy5.5-based system. For instance, a drug targeting the PI3K/Akt pathway, which is commonly dysregulated in cancer.
Conclusion
This compound and its pH-sensitive derivatives represent a powerful class of tools for advancing targeted drug delivery. Their near-infrared fluorescence properties enable deep-tissue imaging, while pH-sensitivity allows for triggered activation in the tumor microenvironment. This guide provides the foundational knowledge, quantitative data, and experimental protocols to empower researchers to effectively harness the potential of this technology in the development of next-generation cancer therapeutics. Careful consideration of the specific formulation and rigorous characterization, as outlined in this document, will be paramount to achieving successful and reproducible outcomes.
References
- 1. rsc.org [rsc.org]
- 2. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.njit.edu [research.njit.edu]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to Cy5.5 Acetate as a Near-Infrared Probe for Diagnostic Assays
Executive Summary: The field of molecular imaging and diagnostics has been significantly advanced by the development of near-infrared (NIR) fluorescent probes. Among these, cyanine (B1664457) dyes, particularly Cy5.5, have emerged as powerful tools due to their favorable photophysical properties. Operating within the NIR window (700-900 nm), Cy5.5 minimizes interference from biological autofluorescence and allows for deeper tissue penetration, making it exceptionally suitable for in vivo applications.[1][2][3] This technical guide provides an in-depth overview of Cy5.5 acetate (B1210297), a derivative of the Cy5.5 dye, for researchers, scientists, and drug development professionals. It covers the core properties, mechanism of action, applications in diagnostic assays, detailed experimental protocols, and quantitative data to facilitate its effective use in a research and development setting.
Introduction to Cy5.5 and Near-Infrared (NIR) Imaging
Near-infrared (NIR) fluorescence imaging is a non-invasive technique that detects photon emission from fluorophores in living organisms.[3] The utility of this technology in biomedical research stems from the "NIR window," a region of the electromagnetic spectrum where endogenous chromophores like hemoglobin and water exhibit their lowest absorption.[2] This characteristic minimizes tissue attenuation and autofluorescence, leading to a higher signal-to-background ratio and enabling imaging at greater tissue depths compared to dyes that emit in the visible light spectrum.[1][2]
Cy5.5 is a member of the cyanine dye family, which are characterized by two nitrogen atoms connected by a polymethine bridge.[4][5] Its emission in the NIR spectrum makes it a fluorophore of choice for a wide range of in vivo applications, including tumor imaging, biodistribution studies, and monitoring therapeutic responses.[1][2]
Key Advantages of Cy5.5 Probes:
-
High Sensitivity: Low background fluorescence from biological tissues in the NIR range allows for sensitive detection.[1]
-
Deep Tissue Penetration: The long emission wavelength enables imaging deeper within biological tissues.[1][2]
-
Versatility: Cy5.5 can be conjugated to a diverse array of biomolecules, such as peptides, antibodies, and nanoparticles, for targeted imaging.[1][2]
Core Properties of Cy5.5 Acetate
This compound is a specific salt form of the Cy5.5 dye. Its fundamental chemical and spectral properties are critical for designing and executing diagnostic assays.
| Property | Value | Reference(s) |
| Molecular Formula | C43H48N2O16S4 | [4][6] |
| Molecular Weight | 977.11 g/mol | [4] |
| Excitation Maximum (λex) | ~675 - 683 nm | [7][8][9][10] |
| Emission Maximum (λem) | ~693 - 707 nm | [8][9][10][11] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [4] |
| Purity | Typically >95% | [6] |
Mechanism of Action as a Diagnostic Probe
The utility of this compound as a diagnostic probe is not derived from the molecule itself but from its function as a reporter when conjugated to a targeting moiety. The core principle involves linking the highly fluorescent Cy5.5 dye to a biomolecule that has a high affinity and specificity for a biological target associated with a disease state. This creates a functional probe that can locate and illuminate the target for detection.
Caption: Probe design and targeting mechanism.
Examples of Targeting Moieties and Applications:
-
Annexin V: Binds to phosphatidylserine (B164497) (PS) on the surface of apoptotic cells, enabling the visualization of apoptosis in vivo and in vitro.[9]
-
Peptides: Short peptides can be designed to bind to specific targets. For instance, the GX1 peptide targets tumor vasculature endothelium, and the A11 peptide targets PD-L1 on cancer cells.[12][13]
-
Antibodies: Monoclonal antibodies that target specific antigens, such as HER2 on breast cancer cells, can be labeled with Cy5.5 for highly specific tumor imaging.[2]
Applications and Quantitative Data
Cy5.5-based probes are employed in a variety of preclinical diagnostic assays, particularly in oncology and cell biology.
In Vivo Tumor Imaging
Targeted Cy5.5 probes allow for the non-invasive visualization of tumors, assessment of tumor burden, and monitoring of therapeutic efficacy.[2]
| Study Type | Probe | Animal Model | Key Quantitative Finding | Reference(s) |
| Tumor Vasculature Imaging | Cy5.5-GX1 Peptide | U87MG Glioblastoma Xenograft | Tumor-to-muscle ratio of 15.21 ± 0.84 at 24 hours post-injection. | [12] |
| PD-L1 Expression Imaging | Cy5.5-A11 Peptide | MDA-MB-231, H460, A375 Xenografts | Rapid tumor accumulation observed from 0.5 to 24 hours post-injection with high tumor-to-muscle signal ratios. | [13] |
| Apoptosis Imaging (Therapy Response) | Cy5.5-Annexin V | Lewis Lung Carcinoma Xenograft | Tumor accumulation was 12.8 ± 4.9 %ID/g in treated animals vs. 4.4 ± 1.6 %ID/g in controls. | [9] |
Apoptosis Detection
Cy5.5-Annexin V serves as a sensitive probe for detecting programmed cell death.
| Assay Type | Cell Line | Method | Key Quantitative Finding | Reference(s) |
| In Vitro Apoptosis | Jurkat T-cell Lymphoma | Flow Cytometry | NIR fluorescence was 6-10 times higher for apoptotic cells compared to live cells. | [9] |
| In Vivo Diabetes Model | NOD Mice (Type 1) | Tissue Section Analysis | 3.2 ± 0.2% of nuclei specifically bound Cy5.5-Annexin V in 12-week-old mice. | [9] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of Cy5.5 probes.
General Protocol for Protein Labeling with Cy5.5 NHS Ester
This protocol describes the covalent conjugation of a Cy5.5 N-hydroxysuccinimide (NHS) ester to a primary amine on a protein, such as an antibody.[14]
Caption: Workflow for protein labeling and purification.
Methodology:
-
Protein Preparation: The protein of interest must be in a buffer free of primary amines (e.g., Tris, glycine). If necessary, dialyze the protein against 1X PBS, pH 7.2-7.4.[14]
-
Reagent Preparation: Dissolve the Cy5.5 NHS ester in anhydrous DMSO to make a 10 mM stock solution. This should be done immediately before use as the NHS ester is moisture-sensitive.[5][15]
-
Reaction Setup: Adjust the protein solution to a pH of 8.5-9.0 using a carbonate/bicarbonate buffer. Add the Cy5.5 NHS ester stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[5]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, with gentle stirring and protected from light.
-
Purification: Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).[14] Collect the fractions containing the colored conjugate.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the λmax of Cy5.5 (~675 nm).
Protocol for In Vivo Imaging in a Murine Tumor Model
This protocol provides a general workflow for imaging a subcutaneous tumor in a mouse model using a targeted Cy5.5 probe.[2][7][13]
Caption: Experimental workflow for in vivo imaging.
Methodology:
-
Probe Preparation: Prepare the Cy5.5-labeled probe in a sterile vehicle, such as saline or PBS.
-
Animal Handling: Anesthetize the tumor-bearing mouse using isoflurane.
-
Administration: Administer the probe via intravenous tail vein injection. The exact dose will depend on the specific probe (e.g., 0.5-1 nmol).[11][13]
-
Imaging: At various time points post-injection (e.g., 30 min, 2h, 6h, 24h), place the anesthetized mouse in an in vivo imaging system (IVIS).[7][13]
-
Acquisition Settings: Use appropriate filter sets for Cy5.5 (e.g., Excitation: 675 nm, Emission: 720 nm). Set parameters such as exposure time and f/stop to achieve optimal signal without saturation.[7]
-
Data Quantification: Draw Regions of Interest (ROIs) around the tumor and a background area (e.g., muscle) to quantify the average fluorescence intensity and determine the signal-to-background ratio.[2]
-
Ex Vivo Analysis: At the final time point, euthanize the mouse, perfuse with saline, and dissect the tumor and major organs (liver, kidneys, spleen, etc.). Arrange the organs in the imaging system and acquire a final fluorescence image to confirm probe biodistribution.[2]
Protocol for In Vitro Apoptosis Assay via Flow Cytometry
This protocol details the use of a Cy5.5-Annexin V conjugate to quantify apoptotic cells.[16]
Methodology:
-
Cell Preparation: Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine). Include a negative control of untreated cells. Harvest and wash the cells.
-
Buffer Preparation: Prepare a 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[16]
-
Staining: Resuspend 1-5 x 10^5 cells in 200 µL of binding buffer. Add 2 µL of the Cy5.5-Annexin V conjugate.[16]
-
Incubation: Incubate the cells at room temperature for 30-60 minutes, protected from light.[16]
-
Analysis: Add 300 µL of binding buffer to each sample. Analyze the cells on a flow cytometer using the appropriate laser for excitation (e.g., 633 or 640 nm laser) and an emission filter suitable for Cy5.5 (e.g., APC channel, 660/20 nm filter).[16]
Conclusion
This compound, and its reactive derivatives, represent a cornerstone technology for developing targeted probes for diagnostic assays. Its advantageous spectral properties in the near-infrared window provide high sensitivity and enable deep-tissue in vivo imaging. By conjugating Cy5.5 to specific targeting moieties, researchers can create powerful tools to visualize and quantify complex biological processes such as tumor growth, metastasis, and apoptosis. The protocols and data presented in this guide offer a solid foundation for the successful application of Cy5.5-based probes in both preclinical research and the development of novel diagnostic strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound,花青素this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. apexbt.com [apexbt.com]
- 12. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to the Basic Handling and Storage of Cy5.5 Acetate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and reconstitution of Cy5.5 acetate (B1210297) powder. Adherence to these protocols is critical to ensure the integrity and performance of this fluorescent dye in research and development applications. The information presented is a synthesis of manufacturer recommendations and best practices for handling cyanine (B1664457) dyes.
Introduction to Cy5.5 Acetate
This compound is a fluorescent dye belonging to the cyanine family, characterized by its long-wavelength emission in the far-red to near-infrared (NIR) spectrum.[1][2] This property makes it particularly valuable for a range of applications, including in vivo imaging, where background autofluorescence from biological tissues is minimized.[1][2] Like other cyanine dyes, Cy5.5 compounds feature two nitrogen atoms connected by a polymethine bridge, a structure that affords them high extinction coefficients and good water solubility.[1][2]
Safety Precautions and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with the same care as other laboratory chemicals.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols during handling.
-
Wash hands thoroughly after handling the compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
Storage and Stability
Proper storage of this compound powder is crucial for maintaining its stability and functionality.
Powder Storage
Unopened vials of this compound powder should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over time. |
| Light | In the dark (e.g., in a sealed, opaque container) | Protects the photosensitive dye from photobleaching. |
| Moisture | Desiccated environment | Cyanine dyes can be sensitive to moisture, which can lead to hydrolysis and reduced reactivity. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | While not always mandatory, it can further protect the dye from oxidative damage. |
Stock Solution Stability
Once reconstituted, the stability of the this compound stock solution is dependent on the storage conditions:
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 1 year | Protect from light. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3] |
| -80°C | Up to 2 years | Protect from light. Aliquoting is essential.[3] |
Note: It is best practice to prepare fresh solutions for each experiment. If storing stock solutions, divide them into single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[4]
Reconstitution of this compound Powder
The following protocol outlines the steps for reconstituting this compound powder to create a stock solution.
Required Materials
-
This compound powder vial
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Microcentrifuge (optional)
-
Amber or foil-wrapped microcentrifuge tubes for aliquoting
Experimental Protocol: Reconstitution
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can compromise the dye.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[3]
-
Dissolution: Tightly cap the vial and vortex thoroughly until all the powder is completely dissolved. The solution should be clear and free of particulates. A brief centrifugation can help collect all the solution at the bottom of the vial.
-
Aliquoting and Storage: Divide the stock solution into single-use aliquots in amber or foil-wrapped tubes to protect from light. Store the aliquots at -20°C or -80°C as recommended in the table above.[3][4]
Determination of Dye Concentration
After reconstitution, it is advisable to verify the concentration of the Cy5.5 stock solution spectrophotometrically.
Experimental Protocol: Spectrophotometry
-
Dilution: Prepare a dilute solution of the this compound stock in a suitable solvent (e.g., DMSO or PBS). The dilution factor should be chosen to yield an absorbance reading within the linear range of the spectrophotometer (typically < 1.0).
-
Measurement: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of Cy5.5. The λmax for Cy5.5 is approximately 675-683 nm.
-
Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:
Concentration (M) = Absorbance at λmax / (ε × Path Length)
-
ε (Molar Extinction Coefficient): ~250,000 cm⁻¹M⁻¹ for Cy5.5.
-
Path Length: The width of the cuvette, typically 1 cm.
Remember to account for the dilution factor to determine the concentration of the original stock solution.
-
Visualized Workflows
The following diagrams illustrate the key processes for handling and preparing this compound.
Caption: Workflow for Handling and Reconstituting this compound Powder.
References
Safety Precautions for Working with Cyanine Dyes like Cy5.5: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes are indispensable tools for fluorescence-based applications. Among these, Cy5.5, a far-red emitting dye, is widely utilized for in vivo imaging, flow cytometry, and other sensitive detection methods. However, as with any chemical substance, a thorough understanding of the potential hazards and the implementation of appropriate safety precautions are paramount to ensure a safe laboratory environment. This technical guide provides a comprehensive overview of the safety considerations for working with cyanine dyes, with a specific focus on Cy5.5.
Toxicological Profile
Cellular Toxicity
Research indicates that cyanine dyes, owing to their lipophilic and cationic nature, can accumulate in mitochondria.[1][2][3] This mitochondrial targeting is a key factor in their potential cytotoxicity. Studies on various cyanine dyes have shown that they can induce apoptosis, or programmed cell death, through the mitochondrial pathway.[4][5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, a family of proteases that execute cell death.[4][5]
Phototoxicity
A significant concern with fluorescent dyes is their potential for phototoxicity. Upon excitation with light, a fluorescent molecule can generate reactive oxygen species (ROS), which can damage cellular components.[2] While the photodynamic activity of some cyanine dyes has been explored for therapeutic purposes, it also represents a potential hazard in a laboratory setting.[1][2]
Data on Toxicity:
| Parameter | Value | Source |
| Oral LD50 (Rat) | Data not available | N/A |
| Dermal LD50 (Rat/Rabbit) | Data not available | N/A |
| Inhalation LC50 (Rat) | Data not available | N/A |
| Permissible Exposure Limit (PEL) - OSHA | Not established | [6][7][8] |
| Recommended Exposure Limit (REL) - NIOSH | Not established | [6][7][8] |
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for cellular toxicity, skin and eye irritation, and respiratory effects, a comprehensive approach to hazard control is essential.
Routes of Exposure
The primary routes of exposure to cyanine dyes in a laboratory setting are:
-
Inhalation: of aerosolized powders.
-
Skin contact: with solids or solutions.
-
Eye contact: with solids or solutions.
-
Ingestion: accidental ingestion of the substance.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling cyanine dyes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of dye solutions or contact with dye powder. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities of powder outside of a fume hood. | To minimize inhalation of dye particles. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the dye.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form of the dye to avoid inhalation of dust.
-
Avoid creating dust when handling the solid dye.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and dark place.[9] Cyanine dyes are sensitive to light and moisture.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, the following procedures should be followed.
Spill Cleanup
-
Minor Spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) department for guidance.
-
Waste Disposal
-
All waste containing cyanine dyes, including contaminated labware and PPE, should be treated as hazardous chemical waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Experimental Protocols for Safety Assessment
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of a cyanine dye on cell viability.
Principle: This assay measures the metabolic activity of cells as an indicator of viability. A common method is the MTT assay, where the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the cyanine dye in cell culture medium. Remove the old medium from the cells and add the dye-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the dye) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the dye for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each dye concentration relative to the vehicle control.
Skin Irritation Test (In Vitro)
This protocol utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.
Principle: The test material is applied topically to the RhE tissue. Skin irritation potential is determined by the relative mean viability of the treated tissues compared to negative controls.
Methodology:
-
Tissue Preparation: Pre-incubate the RhE tissues in maintenance medium.
-
Test Material Application: Apply a defined amount of the cyanine dye (as a solution or solid) to the surface of the RhE tissue.
-
Exposure: Incubate the treated tissues for a specific exposure time (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the test material from the tissue surface.
-
Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Determine tissue viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[10]
Acute Eye Irritation/Corrosion Test (In Vitro)
This protocol uses a reconstructed human cornea-like epithelium (RhCE) model to assess the potential for eye irritation.
Principle: Similar to the skin irritation test, the test material is applied to the surface of the RhCE tissue, and the irritation potential is based on the reduction in tissue viability.
Methodology:
-
Tissue Preparation: Pre-incubate the RhCE tissues in maintenance medium.
-
Test Material Application: Apply the cyanine dye to the RhCE tissue surface.
-
Exposure and Rinsing: Follow a defined exposure and rinsing protocol.
-
Viability Assessment: Determine tissue viability using the MTT assay.
-
Data Analysis: Classify the irritation potential based on the reduction in tissue viability according to validated prediction models.
Signaling Pathways and Experimental Workflows
Cyanine Dye-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for cyanine dye-induced apoptosis, based on their known mitochondrial accumulation.
Caption: Proposed signaling pathway for cyanine dye-induced apoptosis.
General Laboratory Workflow for Handling Cyanine Dyes
This diagram outlines a safe and logical workflow for handling cyanine dyes in a typical laboratory setting.
Caption: Recommended laboratory workflow for handling cyanine dyes.
Hazardous Decomposition and Degradation
Information on the specific hazardous decomposition products of Cy5.5 is limited. However, general principles suggest that thermal decomposition may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur.[11]
Cyanine dyes are also susceptible to photodegradation, which can lead to a loss of fluorescence and the formation of unknown degradation products. The nature and toxicity of these products are not well-characterized. It is prudent to handle aged or light-exposed dye solutions with the same precautions as the fresh material.
Conclusion
While Cy5.5 and other cyanine dyes are powerful tools in research and development, they are not without potential hazards. A comprehensive understanding of their toxicological properties, coupled with strict adherence to safe handling, storage, and disposal practices, is essential for minimizing risk. The information and protocols provided in this guide are intended to foster a culture of safety among laboratory personnel working with these valuable fluorescent probes. As with all chemicals, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular cyanine dye product being used and to follow all institutional safety guidelines.
References
- 1. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ualberta.ca [ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 9. scribd.com [scribd.com]
- 10. iivs.org [iivs.org]
- 11. thepsci.eu [thepsci.eu]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyanine (B1664457) Dyes for Novice Researchers
This guide provides a comprehensive overview of cyanine dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for new researchers entering the field of fluorescence-based assays.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1][2] Their fundamental structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain of conjugated double bonds.[1][3][4] This conjugated system is responsible for their strong light absorption and intense fluorescence emission, making them exceptional tools for a wide array of bio-analytical techniques.[1][3]
The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain.[1][4][5] An increase in the number of methine units results in a bathochromic shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum.[1][4] This tunability allows for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[1][6]
Cyanine dyes offer several advantages over traditional fluorophores like fluorescein (B123965) and rhodamine, including higher molar extinction coefficients, greater photostability, and pH insensitivity.[7][][9] Their bright fluorescence and adaptability have made them indispensable in modern life sciences.[6][7]
Structure and Classification
The core structure of a cyanine dye features a polymethine bridge between two nitrogen atoms, where the charge is delocalized across the conjugated system.[5][7] Structural variations in the heterocyclic rings and the polymethine chain allow for the fine-tuning of the dye's properties.[5]
Core Chemical Structure
The generalized structure allows for variations in the heterocyclic nuclei (Rings A and B) and the length of the polymethine chain (n).
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Цианиновые красители [ru.lumiprobe.com]
- 6. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols: Cy5.5 Antibody Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to antibodies is a critical technique for a multitude of applications, including immunofluorescence, flow cytometry, and in vivo imaging. This document provides a detailed protocol for the conjugation of Cy5.5, a near-infrared fluorescent dye, to antibodies using N-hydroxysuccinimide (NHS) ester chemistry.
Introduction to Cy5.5 NHS Ester Labeling
Cy5.5 NHS ester is a popular reagent for labeling antibodies and other proteins.[1][2] The NHS ester group reacts efficiently with primary amine groups (-NH2) present on the side chains of lysine (B10760008) residues and the N-terminus of the antibody, forming a stable amide bond.[1][2] Cy5.5 is a bright and photostable near-infrared dye with an excitation maximum around 675 nm and an emission maximum around 694 nm.[2][3] Its fluorescence is not visible to the human eye but is readily detected by most imaging systems.[1][2] Conjugates of Cy5.5 are pH insensitive over a wide range (pH 4 to 10) and exhibit minimal autofluorescence in biological specimens.[2]
The efficiency of the conjugation reaction is dependent on several factors, including the concentration of the antibody, the pH of the reaction buffer, and the molar ratio of dye to antibody.[4] It is often necessary to perform trial conjugations at different molar ratios to determine the optimal degree of labeling (DOL), which is typically between 3 and 7 dye molecules per antibody.[4] Higher ratios can lead to solubility issues and fluorescence quenching.[4]
Experimental Protocol: Cy5.5 NHS Ester Antibody Conjugation
This protocol outlines the steps for labeling an antibody with a Cy5.5 NHS ester.
Materials and Reagents
-
Purified Antibody (free of amine-containing buffers and stabilizers)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5-9.5[5] or another amine-free buffer such as PBS, pH 7.2-7.4.[5]
-
Purification Resin: Sephadex G-25 or similar size-exclusion chromatography media.[5]
-
Spin Columns[5]
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 2 mM Sodium Azide.[5]
Antibody Preparation
-
The antibody should be purified and at a concentration of at least 2 mg/mL for optimal results.[4] Concentrations between 0.5-5 mg/mL are generally effective.[6]
-
The antibody must be in an amine-free buffer. Buffers containing Tris or glycine (B1666218) are not suitable as they will compete with the antibody for reaction with the NHS ester.[6] If the antibody is in such a buffer, it must be dialyzed against an appropriate buffer like PBS (pH 7.2-7.4).[7]
-
Impurities such as bovine serum albumin (BSA) or gelatin should be removed as they will also be labeled.[5]
Preparation of Cy5.5 NHS Ester Stock Solution
-
The reactive Cy5.5 NHS ester is sensitive to moisture and should be stored desiccated at -20°C.[2][4]
-
Immediately before use, bring the vial of Cy5.5 NHS ester to room temperature.
-
Dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4] This stock solution should be used immediately.[4]
Conjugation Reaction
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M Sodium Bicarbonate buffer to a final concentration of 100 mM.[5]
-
Determine the desired molar ratio of Cy5.5 to antibody. Ratios of 5:1, 10:1, 15:1, or 20:1 are common starting points to determine the optimal degree of labeling.[5]
-
Add the calculated volume of the Cy5.5 NHS ester stock solution to the antibody solution while gently vortexing. The volume of DMSO should not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous rotation or shaking, protected from light.[4][5] Some protocols suggest incubation for 3 hours or even overnight at room temperature.[6]
Purification of the Labeled Antibody
-
After incubation, the unreacted Cy5.5 must be removed from the labeled antibody.
-
This is typically achieved using a desalting column, such as Sephadex G-25.[5]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
The first colored band to elute will be the Cy5.5-labeled antibody. The free, unreacted dye will elute later as a separate band.
-
Collect the fractions containing the labeled antibody.
Storage of the Conjugate
-
The purified Cy5.5-labeled antibody conjugate should be stored at 4°C, protected from light.[5]
-
For long-term storage, it is recommended to add a carrier protein such as 0.1% BSA and a preservative like 2 mM sodium azide.[5] The conjugate solution can be stored under these conditions for several months.[5]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Antibody Concentration | 0.5 - 5 mg/mL (Optimal: ≥ 2 mg/mL) | [4][6] |
| Reaction Buffer | 100 mM Sodium Bicarbonate, pH 8.5-9.5 | [5] |
| Amine-Free Buffers | MES, MOPS, HEPES, PBS | [6] |
| Cy5.5 Stock Solution | 10 mg/mL in anhydrous DMSO | [4] |
| Molar Ratio (Dye:Antibody) | 3:1, 5:1, 7:1, 10:1, 15:1, 20:1 | [4][5] |
| Reaction Time | 1 - 3 hours (or overnight) | [4][5][6] |
| Reaction Temperature | Room Temperature (20-25°C) | [6] |
| Storage Temperature | 4°C | [5] |
| Storage Additives | 0.1% BSA, 2 mM Sodium Azide | [5] |
Visualizations
References
Application Notes and Protocols for Covalent Labeling of Proteins with Cy5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Chemistry of Cy5.5 Protein Conjugation
The successful covalent labeling of proteins with fluorescent dyes is fundamental to a vast array of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging. Cyanine dyes, such as Cy5.5, are particularly valuable due to their high molar extinction coefficients, photostability, and fluorescence in the near-infrared (NIR) spectrum, which allows for deep tissue penetration with minimal autofluorescence.
A crucial aspect of protein conjugation is the chemistry used to form a stable, covalent bond between the dye and the protein. This protocol focuses on the use of Cy5.5 N-hydroxysuccinimide (NHS) ester , the most common and efficient chemistry for labeling proteins.
A Note on Terminology: Cy5.5 NHS Ester vs. "Cy5.5 Acetate"
It is important to clarify a potential point of confusion regarding the reactive group. While the user query specified "Cy5.5 acetate (B1210297)," acetate is not a reactive group used for direct protein conjugation. Acetate is a poor leaving group, making it unsuitable for forming stable covalent bonds with the functional groups on proteins, such as primary amines (e.g., on lysine (B10760008) residues).
The industry standard for amine-reactive labeling utilizes an N-hydroxysuccinimide (NHS) ester . The NHS ester group readily reacts with primary amines on the protein surface under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond. This is the most prevalent and reliable method for labeling proteins with Cy5.5 and will be the focus of this detailed guide.[1][2][3]
Principle of Amine-Reactive Labeling
The conjugation reaction involves the nucleophilic attack of a primary amine from the protein (found on lysine residues and the N-terminus) on the carbonyl carbon of the Cy5.5 NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[3]
Reaction Diagram: Cy5.5 NHS Ester reacting with a protein's primary amine.
Caption: Chemical reaction for labeling proteins with Cy5.5 NHS ester.
Experimental Protocols
This section provides a detailed, step-by-step guide for conjugating Cy5.5 NHS ester to a protein of interest.
Materials and Reagents
-
Protein of Interest: To be labeled.
-
Cy5.5 NHS Ester: Aliquoted and stored desiccated at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5. Amine-free buffers such as PBS (Phosphate-Buffered Saline) adjusted to the correct pH are also suitable. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the NHS ester. [1][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the Cy5.5 NHS ester.
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or a commercially available spin column suitable for the protein's size.
-
Storage Buffer: PBS, pH 7.2-7.4, or another buffer suitable for the long-term stability of the specific protein.
-
Spectrophotometer: For determining the degree of labeling.
Protocol: Step-by-Step Protein Conjugation
This protocol is designed for labeling approximately 1 mg of protein. Adjustments may be necessary based on the protein concentration and desired degree of labeling.
Workflow Diagram: From Preparation to Purified Conjugate.
Caption: Experimental workflow for protein conjugation with Cy5.5 NHS ester.
Step 1: Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If the protein is in a buffer containing Tris or glycine, it must be dialyzed or passed through a desalting column into the appropriate reaction buffer.[4][5]
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[1] Labeling efficiency is significantly lower at protein concentrations below 2 mg/mL.[3] For a typical reaction, use 100 µL of a 10 mg/mL protein solution (1 mg of protein).[4]
Step 2: Dye Preparation
-
Bring the vial of Cy5.5 NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] For example, dissolve 1 mg of the dye in 100 µL of solvent.
-
Vortex thoroughly to ensure the dye is completely dissolved. The NHS ester is unstable in aqueous solutions and should be used promptly after reconstitution.[1]
Step 3: Conjugation Reaction
-
Calculate Dye Amount: The optimal molar ratio of dye to protein for antibodies is typically between 5:1 and 10:1.[6] For other proteins, this may need to be optimized. Over-labeling can lead to protein precipitation and fluorescence quenching.[1]
-
Mixing: Slowly add the calculated volume of the 10 mg/mL Cy5.5 solution to the protein solution while gently vortexing. For a 1 mg IgG (150 kDa) sample at 10 mg/mL, a 10:1 molar ratio would require approximately 8.8 µL of the dye solution.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous gentle mixing (e.g., on a rotary shaker).[4] Crucially, protect the reaction vial from light by wrapping it in aluminum foil.[1]
Step 4: Purification of the Conjugate
-
It is essential to remove the unreacted or hydrolyzed dye from the labeled protein to prevent high background in downstream applications.
-
Spin Column (for rapid purification):
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the center of the resin.
-
Centrifuge to elute the labeled protein. The smaller, unconjugated dye molecules will be retained by the column resin.
-
-
Gel Filtration Chromatography (e.g., Sephadex G-25):
-
Equilibrate the column with storage buffer.
-
Load the reaction mixture onto the column.
-
Elute with the storage buffer and collect the fractions. The labeled protein will elute in the initial, colored fractions, while the free dye will elute later.[1]
-
Step 5: Characterization of the Conjugate
-
Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at ~675 nm (the absorbance maximum for Cy5.5).
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein
-
Degree of Labeling (DOL) = A₆₇₅ / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀ and A₆₇₅ are the absorbances at 280 nm and 675 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy5.5 at 675 nm (~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically ~0.05).
-
Step 6: Storage of the Conjugate
-
Store the purified Cy5.5-protein conjugate protected from light.[1]
-
For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 20-50% and store in aliquots at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[1]
Data Presentation: Key Experimental Parameters
The following tables summarize the critical quantitative data for a successful conjugation experiment.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Lower concentrations reduce labeling efficiency.[1] |
| Reaction Buffer pH | 8.0 - 9.0 | Optimal for amine reactivity; pH > 9.5 increases NHS ester hydrolysis.[4] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | Highly protein-dependent; requires optimization. Start with 10:1 for IgG.[6] |
| Incubation Time | 1 hour | Can be adjusted to control the degree of labeling.[1] |
| Incubation Temperature | Room Temperature (20-25°C) | Standard condition for this reaction.[1] |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of amine-containing buffers (Tris, glycine). | Dialyze or desalt the protein into an appropriate amine-free buffer before labeling.[1] |
| Low protein concentration (< 2 mg/mL). | Concentrate the protein solution using a spin concentrator.[1] | |
| Incorrect pH of the reaction buffer. | Verify the pH is between 8.0 and 9.0. | |
| Protein Precipitation | Over-labeling of the protein. | Decrease the dye:protein molar ratio or reduce the reaction time.[1] |
| Protein instability in the reaction buffer. | Ensure the chosen buffer is suitable for the protein's stability. | |
| High Background Signal | Incomplete removal of free dye. | Repeat the purification step (e.g., use a second spin column or run a longer gel filtration column).[1] |
References
- 1. drmr.com [drmr.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugation application notes [bionordika.fi]
Cy5.5 NHS Ester: Application Notes and Protocols for Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed information and protocols for the use of Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester for the fluorescent labeling of primary amines in biomolecules. Cy5.5 is a bright, far-red fluorescent dye spectrally similar to Alexa Fluor® 680 and DyLight® 680, making it an excellent choice for applications requiring low background autofluorescence, such as in vivo imaging.[1] The NHS ester functional group allows for efficient and specific covalent labeling of primary amines, commonly found on the lysine (B10760008) residues and N-terminus of proteins and antibodies, as well as on amine-modified oligonucleotides.[2][3][4] This technology is pivotal in various research and drug development applications, including immunofluorescence, flow cytometry, fluorescence resonance energy transfer (FRET), and in vivo imaging to track the distribution and metabolism of therapeutic agents.[5]
Chemical Properties and Reaction Chemistry
Cy5.5 NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable, irreversible amide bond.[6] The reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-9.0), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester.[7][8] This leads to the release of the N-hydroxysuccinimide leaving group.[6] The primary competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH and in dilute protein solutions.[8]
Below is a diagram illustrating the reaction between Cy5.5 NHS ester and a primary amine-containing biomolecule.
Caption: Reaction of Cy5.5 NHS ester with a primary amine.
Quantitative Data Summary
The following tables summarize key quantitative data for Cy5.5 NHS ester and its application in amine labeling.
Table 1: Spectral Properties of Cy5.5
| Property | Value |
| Excitation Maximum (λex) | ~675 nm[1][9] |
| Emission Maximum (λem) | ~693-694 nm[1][9] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 cm⁻¹M⁻¹[1][10] |
| Recommended Laser Lines | 633 nm or 647 nm[3] |
Table 2: Recommended Reaction Conditions for Amine Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL[11] | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine).[12][13] |
| Reaction pH | 8.0 - 9.0[8][11] | Optimal for deprotonation of primary amines. |
| Dye:Protein Molar Ratio | 5:1 to 20:1[14] | This should be optimized for each specific protein.[15] |
| Reaction Time | 1 - 4 hours at room temperature or overnight on ice[12][16] | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine[6] | Added to stop the reaction by consuming unreacted NHS ester. |
Experimental Protocols
Protocol 1: General Protein Labeling with Cy5.5 NHS Ester
This protocol provides a general guideline for the conjugation of a protein (e.g., an antibody) with Cy5.5 NHS ester.
Materials:
-
Cy5.5 NHS ester (lyophilized powder)
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[14]
Procedure:
-
Prepare Protein Solution:
-
Prepare Cy5.5 NHS Ester Stock Solution:
-
Just before use, dissolve the lyophilized Cy5.5 NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[14] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 15:1 ratio is a good starting point).[14][15]
-
Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rotation.[15]
-
-
Quench Reaction:
-
Purify the Conjugate:
-
Separate the Cy5.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.
Procedure:
-
Measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = A_max / (ε_dye × Protein Concentration (M))
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling a protein with Cy5.5 NHS ester.
Caption: Workflow for protein labeling with Cy5.5 NHS ester.
Applications in Drug Development
The ability to fluorescently label biomolecules with Cy5.5 NHS ester is highly valuable in the field of drug development. Key applications include:
-
In Vivo Imaging: The far-red emission of Cy5.5 allows for deep tissue penetration and minimal autofluorescence, making it ideal for non-invasively tracking the biodistribution, tumor targeting, and pharmacokinetics of labeled therapeutic proteins, antibodies, or drug delivery nanoparticles in animal models.[9]
-
Cellular Uptake and Trafficking: Labeled drug candidates or delivery vehicles can be visualized at the cellular and subcellular level to study mechanisms of action and intracellular fate.
-
High-Throughput Screening: Cy5.5-labeled ligands can be used in fluorescence-based binding assays for drug screening and discovery.
-
Flow Cytometry: Labeled antibodies are widely used for cell sorting and analysis in preclinical studies.[5]
Storage and Stability
-
Lyophilized Powder: Store at -20°C, desiccated and protected from light. It is stable for at least one to two years under these conditions.[9][19]
-
Stock Solutions in DMSO/DMF: Aliquot and store at -20°C for up to 1-2 months.[12] Avoid repeated freeze-thaw cycles.[13] Aqueous solutions of the NHS ester are not stable and should be used immediately.[9][12]
By following these guidelines and protocols, researchers can effectively utilize Cy5.5 NHS ester for the robust and reproducible fluorescent labeling of biomolecules for a wide range of applications in research and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Flower Cyanine Dye CY5.5-Active Ester Applications Cyanine5.5-NHS Bioimaging Fluorescent Labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. interchim.fr [interchim.fr]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. medkoo.com [medkoo.com]
Application Notes and Protocols: Optimal Molar Ratio for Cy5.5 Acetate to Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a wide array of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable due to its emission spectrum which minimizes autofluorescence from biological samples. The most common method for labeling antibodies with Cy5.5 involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which reacts with primary amines on the antibody, primarily on lysine (B10760008) residues, to form stable amide bonds.
A critical parameter in this conjugation process is the molar ratio of Cy5.5 NHS ester to the antibody. This ratio directly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL is crucial for achieving a bright, specific fluorescent signal without compromising the antibody's functionality. Insufficient labeling results in a weak signal, while excessive labeling can lead to fluorescence quenching and, more importantly, a loss of antibody binding affinity and specificity due to the modification of lysine residues within or near the antigen-binding sites.[1][2][3][4]
These application notes provide a comprehensive guide to determining the optimal molar ratio for Cy5.5 NHS ester to antibody conjugation, including detailed experimental protocols and data presentation guidelines.
The Importance of Molar Ratio Optimization
The ideal molar ratio of dye to antibody is not a universal constant; it is dependent on several factors including:
-
The specific antibody: The number and accessibility of reactive lysine residues vary between different antibodies.
-
The concentration of the antibody and dye: Higher concentrations can drive the reaction towards a higher degree of labeling.[5]
-
The reaction conditions: pH, temperature, and incubation time all play a role in the conjugation efficiency.
-
The intended application: The optimal balance between brightness and functionality may differ for various experimental setups.
Therefore, it is highly recommended to perform a series of trial conjugations with varying molar ratios to determine the optimal conditions for each specific antibody and application.[5] A common starting point for optimization is to test molar ratios in the range of 3:1 to 20:1 (dye:antibody).[5][6]
Experimental Protocol: Optimization of Cy5.5 to Antibody Molar Ratio
This protocol outlines a systematic approach to identify the optimal molar ratio for your specific antibody.
Materials and Reagents
-
Purified antibody (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
Cy5.5 NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1 M Sodium bicarbonate, pH 8.5-9.0
-
Quenching Reagent: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the antibody conjugation and optimization process.
References
- 1. Cell Surface Receptors and Their Signal Transduction Pathways - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. drmr.com [drmr.com]
- 6. sinobiological.com [sinobiological.com]
Application Notes: Buffer Conditions for Successful Cy5.5 Labeling Reactions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. acebiolab.com [acebiolab.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cy5.5 | Fluorescent Dyes | Labeled Peptides | Labeled Proteins | TargetMol [targetmol.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. covachem.com [covachem.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
Application Note: Purification of Cy5.5-Labeled Antibodies Using Size Exclusion Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of fluorescent dyes, such as Cy5.5, to monoclonal antibodies (mAbs) is a fundamental technique for a wide range of applications, including immunoassays, fluorescence microscopy, and in vivo imaging. A critical step following the conjugation reaction is the removal of unconjugated dye molecules. The presence of free dye can lead to high background signals and inaccurate quantification, compromising experimental results. Size Exclusion Chromatography (SEC) is a highly effective and gentle method for purifying antibody-dye conjugates.[1][2] This technique separates molecules based on their hydrodynamic radius, efficiently separating large labeled antibodies from small, free dye molecules.[3]
This application note provides a detailed protocol for the purification of Cy5.5-labeled antibodies using size exclusion chromatography, ensuring high purity and recovery of the final conjugate.
Principle of Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin. The stationary phase consists of beads with pores of a specific size distribution.[2]
-
Large Molecules (Antibody-Cy5.5 Conjugate): Molecules larger than the pores, such as the antibody conjugate (~150 kDa), cannot enter the beads and are excluded. They travel through the interstitial space between the beads and elute first from the column in the void volume.[4]
-
Small Molecules (Free Cy5.5 Dye): Smaller molecules, like the unconjugated Cy5.5 dye (~1 kDa), can diffuse into the pores of the resin.[5] This extends their path through the column, causing them to elute later.
This differential elution allows for the effective separation and purification of the labeled antibody.[1][6] SEC is a non-adsorptive technique, meaning the buffer composition does not directly affect resolution, which helps preserve the biological activity of the antibody.[4]
Experimental Protocols
Part 1: Antibody Preparation for Labeling
The quality of the final conjugate depends heavily on the purity and buffer composition of the initial antibody solution.
-
Antibody Purity: The antibody to be labeled should be purified. Common methods include Protein A or Protein G affinity chromatography.[6][7]
-
Buffer Composition: The antibody must be in an amine-free buffer, as primary amines (e.g., Tris, glycine) will compete with the antibody to react with the NHS-ester of the Cy5.5 dye.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), MES, MOPS, or HEPES at a pH range of 6.5 to 8.5.
-
Additives: Common non-buffering salts (e.g., NaCl), sugars, and chelating agents (e.g., EDTA) generally do not interfere with the conjugation. Low concentrations of sodium azide (B81097) (<0.1%) are also acceptable.[8]
-
-
Antibody Concentration: An antibody concentration of 0.5-5 mg/mL typically yields optimal results.
Part 2: Cy5.5 Labeling of Antibody (Amine-Reactive)
This protocol is a general guideline for conjugation using a Cy5.5 NHS ester.
-
Prepare Cy5.5 Stock Solution: Dissolve the Cy5.5 NHS ester in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.[9] This solution should be prepared immediately before use.[10]
-
Adjust Antibody Solution pH: If necessary, adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate) to optimize the reaction with the NHS ester.[10][]
-
Calculate Molar Ratio: Determine the volume of Cy5.5 stock solution to add to the antibody solution. A molar dye-to-antibody ratio between 5:1 and 20:1 is a common starting point.[9][12]
-
Reaction Incubation: Add the calculated volume of Cy5.5 solution to the antibody solution while gently mixing. Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][12]
-
Quench Reaction (Optional but Recommended): To stop the reaction, a quenching reagent can be added. For example, add 1 µL of Quencher reagent for every 10 µL of antibody used. Alternatively, a final concentration of 10 mM cysteine can be used to cap unreacted maleimide (B117702) groups if that chemistry is used.[]
Part 3: Purification via Size Exclusion Chromatography (Spin Column Method)
This method is ideal for rapid purification of small-scale labeling reactions.[5][13]
-
Prepare the Spin Column:
-
Select a size-exclusion spin column with a molecular weight cut-off (MWCO) appropriate for separating the antibody (~150 kDa) from the free dye (~1 kDa). A resin like Sephadex G-25 is suitable for this "desalting" application.[4][12]
-
Invert the column to resuspend the resin. Remove the top cap, then the bottom cap.
-
Place the column into a collection tube and centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.[5]
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Equilibrate the column by adding 150-200 µL of the desired elution buffer (e.g., PBS, pH 7.4).
-
Centrifuge at 1,000-1,500 x g for 1-2 minutes. Discard the flow-through.
-
Repeat the equilibration step at least two more times to ensure complete buffer exchange.[5]
-
-
Load Sample and Elute:
-
After the final wash, place the column in a fresh, clean collection tube.
-
Carefully apply the entire volume of the labeling reaction mixture (~100-120 µL) to the center of the resin bed.[12]
-
Centrifuge the column at 1,000-1,500 x g for 2 minutes to elute the purified Cy5.5-labeled antibody.[5] The collected eluate contains the purified conjugate, while the free dye remains in the column resin.
-
Part 4: Characterization of the Labeled Antibody
After purification, it is essential to characterize the conjugate.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum for Cy5.5 (~650 nm).[5]
-
Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated per antibody molecule. An optimal DOL is typically between 2 and 10.[5][12]
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₆₅₀: Absorbance of the conjugate at ~650 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically ~0.05).
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
ε_dye: Molar extinction coefficient of Cy5.5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
-
DOL = Dye Concentration / Protein Concentration
-
Workflow Visualization
Caption: Workflow for Cy5.5 antibody labeling, purification, and characterization.
Data Presentation
Effective purification results in the removal of free dye and the recovery of a pure antibody conjugate. The tables below summarize typical parameters and expected results.
Table 1: Typical SEC Purification Parameters
| Parameter | Value/Setting | Purpose |
| Chromatography Type | Size Exclusion (Gel Filtration) | Separates molecules based on size. |
| Resin Type | Sephadex G-25 or equivalent | Ideal for group separations like desalting and dye removal.[4][12] |
| Column Format | Pre-packed Spin Column | Allows for rapid purification of small volumes.[5] |
| Equilibration/Elution Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Maintains protein stability and physiological conditions.[12] |
| Centrifugation Speed | 1,000 - 1,500 x g | Provides sufficient force for buffer and sample to pass through the resin.[5] |
| Sample Volume | Up to 30% of column bed volume | Maximizes recovery while ensuring efficient separation.[4] |
Table 2: Example Purification and Characterization Data
| Parameter | Before Purification | After Purification |
| Absorbance Ratio (A₆₅₀/A₂₈₀) | 1.5 - 2.5 (High free dye) | 0.2 - 0.5 (Typical for conjugate) |
| Purity (by SEC-HPLC) | Two major peaks (Conjugate + Free Dye) | >95% single peak (Conjugate) |
| Antibody Recovery | N/A | >90% |
| Degree of Labeling (DOL) | N/A | 3.5 |
| Appearance | Intense blue/purple solution | Clear, light blue solution |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery of Labeled Antibody | Non-specific binding to the resin. | Increase the salt concentration of the elution buffer (e.g., up to 500 mM NaCl) to minimize ionic interactions.[3][13] |
| Precipitation of the conjugate. | Cy5.5 is hydrophobic; high DOL can reduce solubility. Perform purification in a buffer with a mild non-ionic detergent.[13] | |
| Free Dye Detected in Final Product | Column is overloaded. | Ensure the sample volume does not exceed the column's recommended capacity. |
| Inefficient separation. | Ensure proper column equilibration and centrifugation speed/time. For higher resolution, consider using a longer gravity-flow or FPLC/HPLC column.[14] | |
| Low Degree of Labeling (DOL) | Inefficient labeling reaction. | Check the pH of the antibody buffer (should be 7.5-8.5). Use fresh, anhydrous DMSO for the dye. Ensure the antibody buffer is free of primary amines. |
Conclusion
Size exclusion chromatography is a robust, reliable, and gentle method for the purification of Cy5.5-labeled antibodies. The protocol outlined in this application note effectively removes unconjugated dye, resulting in a highly pure antibody conjugate suitable for a wide array of downstream applications. By following these procedures, researchers can ensure the quality and consistency of their fluorescently labeled antibody reagents.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 7. promega.com [promega.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes: In Vivo Imaging with Cy5.5-Labeled Probes in Mice
References
- 1. lifetein.com [lifetein.com]
- 2. In Vivo Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
Application Notes and Protocols for Intravenous Injection of Cy5.5 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended concentrations and detailed protocols for the intravenous (IV) administration of the near-infrared (NIR) fluorescent dye, Cyanine 5.5 (Cy5.5), in preclinical animal models. Cy5.5 is a valuable tool for in vivo imaging due to its spectral properties that allow for deep tissue penetration and high signal-to-background ratios.[1][2]
I. Overview and Key Considerations
Intravenous injection is a common route for administering Cy5.5-labeled agents to study their biodistribution, pharmacokinetics, and target engagement in vivo. The optimal concentration of Cy5.5 for IV injection is not a single value but depends on several factors:
-
Nature of the Conjugate: The molecule to which Cy5.5 is attached (e.g., small molecules, peptides, antibodies, nanoparticles) significantly influences its behavior in the body.[3][4][5]
-
Animal Model: The species, strain, and disease state of the animal model can affect the distribution and clearance of the imaging agent.
-
Imaging System: The sensitivity of the in vivo imaging system will dictate the required dose to achieve an adequate signal-to-noise ratio.
-
Research Application: The specific goals of the study, such as tumor imaging, biodistribution analysis, or pharmacokinetic profiling, will influence the chosen concentration and imaging time points.[1][6]
II. Recommended Cy5.5 Concentrations for Intravenous Injection
The following table summarizes Cy5.5 concentrations used in various published studies. This data serves as a starting point for researchers to design their experiments. It is crucial to perform pilot studies to determine the optimal dose for a specific application.
| Labeled Agent | Animal Model | Concentration/Dosage | Key Application | Reference |
| Free Cy5.5 dye | ICR Mice | 0.1 mg/kg body weight | Biodistribution | [3][7] |
| Cy5.5-labeled peptide (GX1) | Nude Mice (BGC-823 xenograft) | 1 nmol in 0.2 mL | Tumor Imaging | [8] |
| Cy5.5-labeled peptide (A11) | Mice (MDA-MB-231, H460, A375 xenografts) | 1 nM | Tumor Imaging | [9] |
| Cy5.5-labeled antibody (Rituximab) | Lymphoma-bearing Mice | 50 µg (corresponding to 1 nmol Cy5.5) | Tumor Imaging | [10][11] |
| Cy5.5-labeled nanoparticles | Nude Mice (Ovarian cancer PDX) | 200 µL of 0.2 mg/mL | Biodistribution | [12] |
| Cy5.5-labeled nanoparticles (TCL-SPION) | ICR Mice | 15 mg/kg body weight | Biodistribution | [3][7] |
| Cy7-labeled antibody (similar NIR dye) | Mice | 1-2 nmol per mouse | Tumor Imaging | [1] |
III. Experimental Protocols
A. General Workflow for In Vivo Imaging with Cy5.5
This workflow outlines the key steps for a typical in vivo imaging experiment using intravenously administered Cy5.5-labeled agents.
Caption: General experimental workflow for in vivo imaging with Cy5.5.
B. Detailed Protocol for a Biodistribution Study
This protocol provides a detailed methodology for assessing the biodistribution of a Cy5.5-labeled compound in a mouse model.[1]
1. Materials:
-
Healthy or tumor-bearing mice
-
Cy5.5-labeled compound of interest
-
Sterile vehicle (e.g., Phosphate-Buffered Saline - PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680 nm)
-
Surgical tools for dissection
2. Procedure:
-
Animal and Probe Preparation:
-
Acclimatize animals according to institutional guidelines.
-
Prepare the Cy5.5-labeled compound at the desired concentration in a sterile vehicle. The injection volume is typically 100-200 µL for mice.[1]
-
-
Probe Administration and In Vivo Imaging:
-
Ex Vivo Organ Analysis:
-
At each time point, euthanize a cohort of mice (typically 3-5 mice per group).[1]
-
Perfuse the animals with saline to remove blood from the organs.[1]
-
Carefully dissect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[1]
-
Arrange the organs in the imaging chamber and acquire a fluorescence image.[1]
-
-
Data Quantification:
IV. Signaling Pathway and Logical Relationships
The utility of Cy5.5 extends to visualizing and quantifying biological processes. For example, a Cy5.5-labeled antibody targeting a specific cell surface receptor can be used to track the delivery of a therapeutic agent and its engagement with its target.
Caption: Logical flow of a targeted Cy5.5 agent in vivo.
V. Important Considerations and Troubleshooting
-
Photobleaching: While relatively stable, prolonged exposure to excitation light can lead to photobleaching of Cy5.5, which can affect quantitative measurements.[2]
-
Conjugation Efficiency: The efficiency of conjugating Cy5.5 to the molecule of interest can impact the sensitivity and specificity of the imaging experiment.[2]
-
Background Fluorescence: Always acquire a pre-injection image to assess the level of autofluorescence in the animal.
-
Quenching: The fluorescence of Cy5.5 can be quenched in certain biological environments, potentially leading to an underestimation of the agent's concentration.
-
Stability of the Labeled Agent: It is crucial to ensure that the Cy5.5 dye remains attached to the carrier molecule in vivo. Cleavage of the dye can lead to misleading biodistribution data.[13]
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively employ Cy5.5 for a wide range of in vivo imaging applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optica Publishing Group [opg.optica.org]
- 9. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Cy5.5 Fluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of in vivo fluorescence imaging using the near-infrared (NIR) cyanine (B1664457) dye, Cy5.5. Detailed protocols for common applications, tables summarizing key acquisition parameters, and visual workflows are included to facilitate experimental design and execution.
Introduction to Cy5.5 for In Vivo Imaging
Cy5.5 is a near-infrared fluorescent dye widely utilized in small animal in vivo imaging. Its spectral properties, with an excitation maximum around 675-680 nm and an emission maximum around 695-710 nm, fall within the NIR window (700-900 nm). This region is advantageous for in vivo applications due to the reduced absorption and scattering of light by biological tissues, such as hemoglobin and water.[1][2] This characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1][2]
The versatility of Cy5.5 allows for its conjugation to a wide range of molecules, including antibodies, peptides, and nanoparticles, enabling the visualization and tracking of these entities in a living organism.[2][3] Common applications include tumor imaging, cancer research, and biodistribution studies of therapeutic agents.[1][2]
Key Considerations for Image Acquisition
Optimizing image acquisition settings is critical for obtaining high-quality in vivo fluorescence data with a strong signal-to-noise ratio. The following parameters should be carefully considered and adjusted based on the specific experimental setup, animal model, and imaging system.
Instrumentation and Filter Selection
A crucial component of the imaging system is the filter set, which includes an excitation filter, an emission filter, and a dichroic mirror. These components work in concert to ensure that only the desired excitation and emission wavelengths are transmitted, leading to clear and accurate images.[1] For Cy5.5, the following filter specifications are recommended:
| Filter Type | Wavelength (nm) |
| Excitation | ~640 - 675 |
| Emission | ~695 - 720 |
| Dichroic Mirror | ~685 |
Note: Optimal filter wavelengths may vary slightly depending on the specific imaging system and the spectral characteristics of the Cy5.5 conjugate.
Managing Autofluorescence
A significant challenge in in vivo fluorescence imaging is background autofluorescence, which can obscure the signal from the targeted probe. A major source of autofluorescence in the near-infrared spectrum is chlorophyll (B73375) from standard rodent chow.[4][5] To mitigate this, it is highly recommended to switch mice to an alfalfa-free or purified diet for at least one week prior to imaging.[5]
Experimental Protocols
The following are detailed protocols for common in vivo imaging applications using Cy5.5-labeled probes.
Protocol 1: In Vivo Tumor Imaging with a Cy5.5-Labeled Antibody
This protocol outlines the steps for visualizing a tumor in a xenograft mouse model using an antibody labeled with Cy5.5.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
Cy5.5-labeled antibody targeting a tumor-specific antigen
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
In vivo imaging system equipped for NIR fluorescence
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
If using haired mice, carefully remove the fur from the imaging area using clippers or a depilatory cream to minimize light scattering.[6]
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage, ensuring the tumor is within the field of view. Maintain the animal's body temperature using a heated stage.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) fluorescence image to assess the level of background autofluorescence.
-
-
Probe Administration:
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.[1]
-
Use the appropriate Cy5.5 filter set and optimize acquisition parameters (see Table 2 for guidance).
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[1]
-
Protocol 2: Ex Vivo Biodistribution of a Cy5.5-Labeled Compound
This protocol describes how to assess the distribution of a Cy5.5-labeled compound in various organs following in vivo imaging.
Materials:
-
Mice previously subjected to in vivo imaging with a Cy5.5-labeled compound
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
Non-fluorescent plate or petri dish
Procedure:
-
Euthanasia and Perfusion:
-
At the final imaging time point, euthanize the mouse according to approved institutional protocols.
-
Perform a cardiac perfusion with saline to remove blood from the organs, which can interfere with fluorescence measurements.[1]
-
-
Organ Dissection:
-
Carefully dissect the major organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).[7]
-
-
Ex Vivo Imaging:
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image to measure the average fluorescence intensity.[1]
-
The data can be presented as the average radiant efficiency per organ.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Cy5.5 and recommended starting points for image acquisition settings. These values may require optimization for specific experimental conditions.
Table 1: Spectral Properties of Cy5.5
| Property | Wavelength (nm) |
| Excitation Maximum | ~675 - 680 |
| Emission Maximum | ~695 - 710 |
Table 2: Recommended Starting Acquisition Settings for In Vivo Cy5.5 Imaging
| Parameter | Recommended Range/Setting | Rationale |
| Exposure Time | 100 - 1000 ms | Balances signal collection with minimizing motion artifacts and phototoxicity.[8][9] |
| Laser Power | 2 - 10 % | Lower power minimizes phototoxicity and photobleaching, while still providing sufficient excitation.[10] |
| Binning | Medium (2x2 or 4x4) | Increases sensitivity and signal-to-noise ratio at the expense of some spatial resolution. |
| f/stop (Aperture) | f/1 - f/2 | A lower f/stop (wider aperture) allows more light to reach the detector, increasing signal. |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: In vivo tumor imaging workflow.
Caption: EGFR signaling pathway targeted by a Cy5.5-labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Optica Publishing Group [opg.optica.org]
- 9. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cy5.5 Acetate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 acetate (B1210297) is a cell-permeant, non-fluorescent compound that serves as a substrate for intracellular esterases. This application note provides a detailed protocol for its use in flow cytometry to assess cell viability and metabolic activity. Upon entering viable cells with intact cell membranes, intracellular esterases cleave the acetate groups from the Cy5.5 molecule. This enzymatic cleavage renders the Cy5.5 fluorophore fluorescent and traps it within the cytoplasm. The resulting fluorescent signal is directly proportional to the esterase activity and can be quantified using flow cytometry, providing a robust method for distinguishing live cells from dead cells or those with compromised metabolic function. The far-red emission of Cy5.5 minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio.
Quantitative Data
The spectral properties of the Cy5.5 fluorophore are critical for designing flow cytometry experiments, including the selection of appropriate lasers for excitation and filters for emission detection.
| Parameter | Value | Reference |
| Excitation Maximum | ~675-678 nm | [1][2] |
| Emission Maximum | ~694-695 nm | [1][2] |
| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton-ion) | [3][4] |
| Spectrally Similar Dyes | Alexa Fluor 680, DyLight 680, IRDye 680 | [2] |
Signaling Pathway and Mechanism of Action
The utility of Cy5.5 acetate as a viability probe is predicated on the enzymatic activity of intracellular esterases, which are ubiquitous in the cytoplasm of healthy, metabolically active cells.
Caption: Mechanism of this compound activation in live cells.
Experimental Protocols
This section provides a detailed methodology for staining cells with this compound for flow cytometric analysis of cell viability.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Cell suspension (e.g., Jurkat cells, PBMCs)
-
Positive control (live, unstained cells)
-
Negative control (heat-killed or ethanol-treated cells)
-
Flow cytometer equipped with a 633 nm or 647 nm laser
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. The product is not stable in solution; it is recommended to dissolve it immediately before use.[5]
-
Staining Protocol
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells twice with PBS. Centrifuge at 300-400 x g for 5 minutes at 4°C and resuspend the pellet after each wash.[4]
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in Flow Cytometry Staining Buffer. The optimal concentration should be determined empirically, but a starting concentration range of 1-10 µM is recommended.
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into FACS tubes for each sample and control.
-
Add the this compound working solution to the cell suspension.
-
Vortex gently and incubate for 15-30 minutes at 37°C, protected from light. The incubation time may require optimization depending on the cell type.
-
-
Washing:
-
Following incubation, add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice to remove any residual unbound dye.[4]
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer within one hour for best results.
-
Use the 633 nm or 647 nm laser for excitation and collect the emission signal using a filter appropriate for Cy5.5 (e.g., a 695/40 nm bandpass filter).
-
Use the unstained and single-stain controls to set up the flow cytometer and for compensation if performing multi-color analysis.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for staining cells with this compound for flow cytometry.
Caption: Experimental workflow for this compound staining.
Data Analysis and Interpretation
Live cells with active esterases will exhibit a significant increase in fluorescence intensity in the Cy5.5 channel compared to dead or metabolically inactive cells. By gating on the Cy5.5-positive population, researchers can quantify the percentage of viable cells in their sample. The mean fluorescence intensity (MFI) of the Cy5.5-positive population can also be used as a relative measure of esterase activity.
Troubleshooting
-
High Background Fluorescence: Ensure adequate washing steps to remove all unbound dye. Consider reducing the concentration of this compound or the incubation time.
-
Weak Signal: Increase the concentration of this compound or the incubation time. Ensure the cell suspension is at the optimal density. Verify the correct laser and filter settings on the flow cytometer.
-
High Percentage of Cy5.5-Negative Cells in a Healthy Population: Confirm the viability of the cells using an alternative method (e.g., trypan blue exclusion). Ensure the stock solution of this compound has been stored correctly and has not degraded.
Conclusion
This compound provides a sensitive and reliable tool for assessing cell viability and esterase activity by flow cytometry. Its far-red emission spectrum makes it particularly suitable for multi-color experiments by minimizing spectral overlap with other common fluorophores. The detailed protocol and guidelines presented in this application note will enable researchers to effectively incorporate this compound into their experimental workflows for a wide range of applications in cell biology and drug discovery.
References
Application Note: Labeling Peptides with Cy5.5 for High-Throughput Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to peptides is a cornerstone technique in modern biological research and drug discovery, enabling the sensitive and quantitative analysis of molecular interactions. Cy5.5, a bright and photostable near-infrared cyanine (B1664457) dye, is an excellent choice for labeling peptides for use in a variety of binding assays.[1] Its emission in the near-infrared spectrum minimizes background fluorescence from biological samples and allows for deep tissue penetration, making it suitable for both in vitro and in vivo applications.[1] This application note provides a detailed protocol for the covalent labeling of peptides with Cy5.5 NHS ester and its subsequent use in fluorescence polarization and microscale thermophoresis binding assays.
A note on terminology: While "Cy5.5 acetate" was specified, the chemically reactive species commonly used for labeling primary amines on peptides is Cy5.5 N-hydroxysuccinimidyl (NHS) ester. This document will therefore refer to Cy5.5 NHS ester as the labeling reagent.
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| Peptide of Interest | Purified, with at least one primary amine (N-terminus or Lysine side chain) | 4°C or -20°C |
| Cy5.5 NHS ester | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous | Room temperature, desiccated |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Room temperature |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) or RP-HPLC column | Room temperature |
| Binding Assay Buffer | Assay-specific (e.g., PBS with 0.05% Tween-20) | 4°C |
| Unlabeled Binding Partner | Purified protein or molecule of interest | 4°C or -20°C |
Experimental Protocols
Part 1: Labeling of Peptides with Cy5.5 NHS Ester
This protocol describes the covalent attachment of Cy5.5 NHS ester to primary amines on a peptide.
1. Peptide Preparation:
-
Dissolve the peptide in the Labeling Buffer at a concentration of 1-10 mg/mL.[2]
-
Ensure the peptide solution is free of any amine-containing buffers (e.g., Tris) or preservatives (e.g., sodium azide) by dialysis or buffer exchange.[3]
2. Cy5.5 NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4] Vortex to ensure complete dissolution.
3. Labeling Reaction:
-
Calculate the required volume of the Cy5.5 NHS ester stock solution. A molar excess of 8-10 fold of dye to peptide is a good starting point for mono-labeling.[2][5]
-
Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[5]
4. Quenching the Reaction:
-
Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted Cy5.5 NHS ester.
Quantitative Parameters for Peptide Labeling
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Labeling Buffer pH | 8.3 - 8.5 | Critical for the reaction between NHS ester and primary amines.[2][5] |
| Dye:Peptide Molar Ratio | 8:1 to 10:1 | This is a starting point and may need optimization. |
| Reaction Time | 4 hours (RT) or Overnight (4°C) | Longer incubation at 4°C can sometimes reduce side reactions.[5] |
| Quenching Reagent Concentration | 50-100 mM | Ensures termination of the labeling reaction. |
Part 2: Purification of the Cy5.5-Labeled Peptide
Purification is essential to remove free, unreacted Cy5.5 dye, which can interfere with downstream binding assays.
Method 1: Size-Exclusion Chromatography (e.g., Sephadex G-25)
-
Equilibrate a pre-packed size-exclusion column with the desired storage buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the labeled peptide according to the manufacturer's instructions. The labeled peptide will elute first, followed by the smaller, free dye molecules.
-
Collect the fractions containing the blue-colored labeled peptide.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
RP-HPLC is the standard method for peptide purification and offers high resolution.[6]
-
Use a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[6]
-
Monitor the elution at both 210-220 nm (for the peptide backbone) and ~675 nm (for Cy5.5).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
Lyophilize the purified fractions to obtain the final product as a powder.
5. Characterization of the Labeled Peptide:
-
Determine the concentration of the peptide and the dye by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) and ~678 nm (for Cy5.5).
-
Calculate the Degree of Labeling (DOL), which is the molar ratio of the dye to the peptide. An optimal DOL is typically between 1 and 2 for most applications to avoid fluorescence quenching.
Part 3: Binding Assays Using Cy5.5-Labeled Peptides
Method A: Fluorescence Polarization (FP) Assay
FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[7][8]
1. Assay Setup:
-
Prepare a series of dilutions of the unlabeled binding partner in the assay buffer.
-
Add a fixed, low nanomolar concentration of the Cy5.5-labeled peptide to each dilution.
-
Include a control with only the labeled peptide (minimum polarization) and a control with the labeled peptide and the highest concentration of the binding partner (maximum polarization).
2. Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).
3. Data Analysis:
-
Plot the change in fluorescence polarization as a function of the concentration of the unlabeled binding partner.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Quantitative Parameters for FP Assay
| Parameter | Recommended Value | Notes |
| Labeled Peptide Concentration | Low nM range | Should be well below the expected Kd. |
| Incubation Time | Varies (e.g., 30-120 min) | Must be sufficient to reach equilibrium. |
| Excitation Wavelength | ~675 nm | |
| Emission Wavelength | ~694 nm |
Method B: Microscale Thermophoresis (MST) Assay
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[9][10][11]
1. Assay Setup:
-
Prepare a serial dilution of the unlabeled binding partner in the assay buffer.
-
Add a constant concentration of the Cy5.5-labeled peptide to each dilution. The final concentration of the labeled peptide should be in the low nanomolar range.[10]
-
Load the samples into MST capillaries.
2. Measurement:
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence of the Cy5.5-labeled peptide.
3. Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the concentration of the unlabeled binding partner.
-
The resulting binding curve is fitted to determine the Kd.
Quantitative Parameters for MST Assay
| Parameter | Recommended Value | Notes |
| Labeled Peptide Concentration | 5-20 nM | Should be kept constant and ideally below the Kd. |
| Ligand Concentration Series | 16-point, 2-fold dilution | A good starting point for determining Kd. |
| Capillary Type | Standard or premium | Depending on the sample properties. |
Visualizations
Caption: Workflow for labeling peptides with Cy5.5 and subsequent use in binding assays.
References
- 1. lifetein.com [lifetein.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. IRDye® Peptide Labeling Application Guide [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. bachem.com [bachem.com]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Imaging Using Cy5.5-Labeled Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies due to the minimal light absorption and scattering by biological tissues in this spectral range (700-900 nm)[1]. The cyanine (B1664457) dye, Cy5.5, is a widely used NIR fluorophore that is ideal for such applications because its emission spectrum falls within this window, allowing for deep tissue penetration and high signal-to-background ratios[1][2]. When conjugated to nanoparticles, Cy5.5 serves as a robust imaging agent to track the biodistribution and target accumulation of these nanoparticles in real-time[2][3]. This technology is particularly valuable in cancer research for visualizing tumors, monitoring therapeutic responses, and assessing the efficiency of targeted drug delivery systems[1][2].
These application notes provide an overview of the use of Cy5.5-labeled nanoparticles for targeted imaging, along with detailed protocols for their synthesis, characterization, and application in both in vitro and in vivo settings.
Applications
The versatility of Cy5.5-labeled nanoparticles enables a wide range of biomedical research applications[2]:
-
Tumor Imaging and Cancer Research: Labeled nanoparticles can be engineered to specifically target and visualize tumors. This allows for the non-invasive study of tumor growth, progression, metastasis, and the efficacy of anti-cancer therapies[1].
-
Biodistribution Studies: Tracking the systemic distribution, accumulation, and clearance of nanoparticles in different organs and tissues over time is crucial for evaluating their safety and efficacy[1][3].
-
Targeted Drug Delivery: By conjugating therapeutic agents to Cy5.5-labeled nanoparticles, researchers can visualize the delivery and accumulation of drugs at the target site, ensuring that the therapeutic agent reaches its intended destination[2].
-
Sentinel Lymph Node Mapping: This technique can be used to identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor, which is critical for cancer staging and surgical guidance[1].
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from studies utilizing Cy5.5-labeled nanoparticles for targeted imaging.
Table 1: Physicochemical Properties of Cy5.5-Labeled Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Average Size (nm) | Zeta Potential (mV) | Reference |
| APO-NPs | Polymeric | None | 103.6 ± 6.8 | -13.7 ± 0.43 | [4] |
| CMD-TCs-NPs | Chitosan-Carboxymethyl Dextran | Thiolated Chitosan | 34 ± 3.78 | +11 ± 2.27 | [5] |
| CMD-TMC-NPs | Chitosan-Carboxymethyl Dextran | Methylated Chitosan | 42 ± 4.23 | +29 ± 4.31 | [5] |
| T22-GFP-H6 | Protein | T22 Peptide | ~30 | Not specified | [6][7] |
Table 2: In Vivo Tumor Targeting and Biodistribution of Cy5.5-Labeled Nanoparticles
| Nanoparticle | Tumor Model | Time Post-Injection (h) | Organ with Highest Fluorescence (excluding tumor) | Tumor-to-Muscle Ratio | Reference |
| NP-CTX-chitosan-Cy5.5 | Not specified | 6 | Liver | Not specified | [8] |
| NP-chitosan-Cy5.5 | Not specified | 6 | Liver | Not specified | [8] |
| Cy5.5-labeled TCL-SPION | Not applicable | 0.5 | Lung | Not applicable | [3] |
| M.RGD@Cr-CTS-siYTHDF1 NPs | Not specified | Not specified | Not specified | Not specified | [9] |
| Pan 02 xenografts | Pancreatic Cancer | 24 | Not specified | Significant accumulation in tumor | [10] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Cy5.5-Labeled PEG-PLGA Nanoparticles
This protocol describes the synthesis of poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles encapsulating Cy5.5 dye using a double emulsion method[11].
Materials:
-
mPEG-PLGA (50:50 LA:GA)
-
Dichloromethane (DCM)
-
Deionized water
-
Cy5.5-NHS ester
-
Sodium cholate (B1235396)
-
Probe ultrasonicator
-
Vacuum evaporator
-
Centrifuge
Procedure:
-
Dissolve 20 mg of mPEG-PLGA in 1 mL of DCM.
-
Dissolve Cy5.5-NHS ester in 200 µL of deionized water to create the dye solution.
-
Mix the mPEG-PLGA solution and the Cy5.5 solution in a 10 mL centrifuge tube.
-
Emulsify the mixture by sonication using a probe ultrasonicator at 30% power for 5 minutes in an ice bath.
-
Add 2 mL of 5% sodium cholate solution to the tube.
-
Emulsify the mixture again by sonication at 35% power for another 5 minutes.
-
Add the resulting mixture dropwise into 10 mL of 0.5% sodium cholate solution while stirring for 10 minutes.
-
Remove the DCM by vacuum evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 g for 30 minutes.
-
Resuspend the nanoparticle pellet in 1 mL of deionized water for further use.
Protocol 2: In Vitro Cellular Uptake of Cy5.5-Labeled Nanoparticles
This protocol outlines the qualitative and quantitative assessment of nanoparticle uptake by cancer cells using confocal microscopy and flow cytometry[5][12][13].
Materials:
-
Cancer cell line (e.g., Y79, 4T1)
-
6-well plates
-
Cell culture medium
-
Cy5.5-labeled nanoparticles
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI stain
-
Confocal laser scanning microscope
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well and culture until they reach confluence[5].
-
Incubate the cells with a suspension of Cy5.5-labeled nanoparticles (e.g., 100 µg/mL) in the cell culture medium for a specified time (e.g., 2 hours) at 37°C in a 5% CO2 atmosphere[5].
-
For Confocal Microscopy: a. Aspirate the medium containing the nanoparticles. b. Wash the cells three times with cold PBS to remove any non-internalized nanoparticles[5]. c. Fix the cells with 2% PFA for 10 minutes at room temperature[5]. d. Stain the cell nuclei with DAPI[5]. e. Image the cells using a confocal microscope with appropriate laser excitation and emission filters for Cy5.5 (e.g., excitation ~640 nm, emission 662-737 nm) and DAPI[5].
-
For Flow Cytometry: a. After incubation with nanoparticles, wash the cells with PBS. b. Detach the cells from the plate using trypsin. c. Resuspend the cells in PBS. d. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filters for Cy5.5.
Protocol 3: In Vivo Imaging and Biodistribution Studies
This protocol describes the use of Cy5.5-labeled nanoparticles for in vivo imaging in a tumor-bearing mouse model[1][3].
Materials:
-
Tumor-bearing mice (e.g., subcutaneous SKOV3-luc or Pan 02 xenografts)[4][10]
-
Cy5.5-labeled nanoparticles suspended in a sterile vehicle (e.g., saline)
-
In vivo imaging system (e.g., Kodak IS2000MM, IVIS Spectrum)[4][6]
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer a defined dose of Cy5.5-labeled nanoparticles to the tumor-bearing mice, typically via intravenous (tail vein) injection[3][4]. A typical dose can range from 0.1 mg/kg to 15 mg/kg depending on the nanoparticle formulation[3].
-
Acquire a baseline image before nanoparticle injection to assess autofluorescence[1].
-
Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) using an in vivo imaging system with the appropriate filter sets for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm)[1].
-
At the end of the experiment (e.g., 24 hours post-injection), euthanize the mice[4].
-
Perfuse the animals with saline to remove blood from the organs[1].
-
Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart)[1].
-
Perform ex vivo imaging of the dissected organs to quantify the fluorescence intensity in each tissue[4].
-
Quantify the fluorescence intensity using the region of interest (ROI) function of the imaging software[3].
Visualizations
Caption: General experimental workflow for targeted imaging using Cy5.5-labeled nanoparticles.
Caption: Targeted nanoparticle binding and cellular uptake mechanism.
Caption: Protocol for in vitro cellular uptake analysis of Cy5.5-labeled nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods [bio-protocol.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution Studies with Cy5.5 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and high signal-to-background ratios due to minimal autofluorescence from biological tissues.[1][2] Cyanine5.5 (Cy5.5), a NIR fluorescent dye, is extensively used for non-invasively tracking the biodistribution of biomolecules, nanoparticles, and therapeutic agents in small animal models.[3] This document provides a detailed protocol for conducting biodistribution studies using Cy5.5 acetate (B1210297), a variant of the Cy5.5 dye. Understanding the pharmacokinetic and biodistribution profile of a novel therapeutic or delivery vehicle is a critical step in the drug development process.[4][5]
The acetate form of Cy5.5 may influence its solubility and formulation characteristics. Once administered, the biodistribution of free Cy5.5 acetate is expected to show rapid clearance, primarily through the renal and hepatobiliary systems.[6][7] When conjugated to a molecule of interest (e.g., an antibody, nanoparticle, or small molecule), the biodistribution profile will be predominantly dictated by the properties of that carrier molecule.[8] This protocol outlines the necessary steps for in vivo imaging, ex vivo organ analysis, and data quantification to determine the tissue distribution of Cy5.5-labeled agents over time.
Data Presentation
Quantitative analysis of biodistribution studies is crucial for comparing the accumulation of the labeled substance in different tissues. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Below is an illustrative table summarizing fictional data for the biodistribution of a Cy5.5-labeled therapeutic agent 24 hours after intravenous administration.
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 22.5 ± 3.8 |
| Spleen | 15.2 ± 2.9 |
| Kidneys | 7.8 ± 1.5 |
| Lungs | 4.1 ± 0.9 |
| Heart | 1.5 ± 0.4 |
| Brain | 0.5 ± 0.2 |
| Tumor | 10.3 ± 2.1 |
| Blood | 2.2 ± 0.6 |
| Muscle | 1.1 ± 0.3 |
Note: This data is for illustrative purposes only. Actual biodistribution profiles are highly dependent on the physicochemical properties of the Cy5.5-labeled molecule or nanoparticle.[1]
Experimental Protocols
This section details a comprehensive protocol for a typical biodistribution study using a Cy5.5-labeled compound in a murine model.
Materials
-
Healthy or tumor-bearing mice (e.g., athymic nude mice if using xenografts).[9]
-
This compound or Cy5.5-labeled compound of interest.
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or 5% dextrose solution).[9]
-
Anesthesia (e.g., isoflurane).[9]
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.[8]
-
Surgical tools for dissection.[1]
-
Precision scale for weighing organs.
-
Homogenizer for tissue processing.
Procedure
1. Animal and Probe Preparation
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment. For tumor models, allow tumors to reach a suitable size (e.g., 100-200 mm³) before initiating the study.[10]
-
Probe Preparation: Prepare the Cy5.5-labeled compound at the desired concentration in a sterile vehicle. The final injection volume is typically 100-200 µL for intravenous administration in mice.[1] The dose will depend on the specific probe and its fluorescence intensity.[11]
2. In Vivo Imaging
-
Baseline Imaging: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[2] Acquire a baseline image before injecting the probe to assess any autofluorescence.[1]
-
Probe Administration: Administer the prepared Cy5.5-labeled probe to a cohort of mice (typically 3-5 mice per time point) via the desired route (e.g., intravenous tail vein injection).[1][10]
-
Image Acquisition: Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h, 72h).[1][12] Use appropriate filter sets for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[1]
3. Ex Vivo Organ Analysis
-
Euthanasia and Perfusion: At each designated time point, euthanize a cohort of mice using an approved method. Perform a cardiac perfusion with saline to remove blood from the organs, which can interfere with fluorescence measurements.[1]
-
Organ Dissection: Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor, etc.).[1][5]
-
Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface and acquire a fluorescence image using the in vivo imaging system.[1][13]
-
Organ Weighing: After imaging, carefully weigh each organ.
4. Data Quantification
-
Region of Interest (ROI) Analysis: Draw ROIs around each organ in the ex vivo images and measure the average fluorescence intensity (often in units of radiance or photon flux).[9][13]
-
Standard Curve Generation: Create a standard curve by imaging known concentrations of the Cy5.5-labeled compound. This allows for the conversion of fluorescence intensity to the amount of the compound.[1]
-
Calculation of %ID/g: Convert the fluorescence intensity of each organ to the amount of the compound using the standard curve. Express this as a percentage of the total injected dose per gram of tissue (%ID/g).[1]
Visualizations
General Cellular Uptake and Distribution Pathway
Caption: General pathway of a Cy5.5-labeled agent after systemic administration.
Experimental Workflow for Biodistribution Study
Caption: Step-by-step workflow for a typical biodistribution study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imaging dose-dependent pharmacokinetics of an RGD-fluorescent dye conjugate targeted to alpha v beta 3 receptor expressed in Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Cy5.5 Fluorescence in Tissue Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in preclinical research for in vivo and ex vivo imaging.[1][2] Its emission in the NIR spectrum (approximately 670-710 nm) minimizes autofluorescence from biological tissues, allowing for deep tissue penetration and a high signal-to-noise ratio.[3][4] This makes Cy5.5 an ideal probe for quantitative analysis of the biodistribution and target engagement of labeled molecules such as antibodies, peptides, nanoparticles, and small molecules.[2][5][6] This application note provides detailed protocols for tissue preparation, Cy5.5 imaging, and quantitative analysis, along with data presentation examples and workflow diagrams to guide researchers in obtaining reproducible and accurate results.
Core Principles
The quantitative analysis of Cy5.5 fluorescence in tissue samples relies on the principle that the fluorescence intensity is directly proportional to the concentration of the Cy5.5-labeled molecule within a given region of interest (ROI). By carefully controlling experimental parameters and employing robust image analysis techniques, it is possible to obtain quantitative data on the accumulation and distribution of the labeled molecule in various tissues.[7][8]
Key Applications
-
Pharmacokinetics and Biodistribution: Tracking the localization and clearance of therapeutic candidates in various organs over time.[5][9]
-
Tumor Targeting: Assessing the efficiency of drug delivery to tumor tissues.[10][11][12]
-
Receptor Engagement: Visualizing and quantifying the binding of ligands to their specific receptors in situ.[8]
-
Cell Tracking: Monitoring the migration and homing of labeled cells in vivo.
Experimental Protocols
Protocol 1: Tissue Preparation for Fluorescence Imaging
For optimal deep-tissue imaging and quantification, tissue clearing is often recommended to reduce light scattering and opacity.[13][14] The CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/In situ-hybridization-compatible Tissue-hYdrogel) method is a widely used hydrogel-based clearing technique that preserves tissue architecture and is compatible with immunostaining.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Hydrogel Monomer Solution (Acrylamide, Bis-acrylamide, VA-044 initiator)
-
Electrophoretic Tissue Clearing (ETC) Chamber
-
Boric Acid Buffer
-
Refractive Index Matching Solution (e.g., 80% glycerol (B35011) in PBS)
Procedure:
-
Perfusion and Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA to remove blood and fix the tissues.
-
Tissue Extraction: Carefully dissect the tissues of interest and post-fix in 4% PFA overnight at 4°C.
-
Hydrogel Infusion: Incubate the tissue in the hydrogel monomer solution for 24-72 hours at 4°C to allow for complete penetration.
-
Polymerization: Transfer the tissue to a new tube with fresh hydrogel solution and polymerize by heating to 37°C for 3-4 hours.
-
Lipid Removal: Place the hydrogel-embedded tissue in an ETC chamber with boric acid buffer and apply an electric field to actively remove lipids. This process can take several days depending on the tissue size and type.
-
Washing: Wash the cleared tissue extensively in PBS with 0.1% Triton X-100 to remove any remaining detergents.
-
Refractive Index Matching: Incubate the cleared tissue in a refractive index matching solution until it becomes transparent.
Protocol 2: Ex Vivo Imaging of Cy5.5 Fluorescence
Materials:
-
In Vivo Imaging System (IVIS) or similar fluorescence imager equipped with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680 nm).
-
Petri dishes or black imaging plates.
Procedure:
-
Sample Placement: Place the fresh, fixed, or cleared tissue samples in a petri dish or on a black imaging plate. For comparative analysis, arrange tissues from different experimental groups in a consistent manner.
-
Image Acquisition:
-
Set the excitation and emission filters for Cy5.5.
-
Adjust the exposure time and binning to achieve a good signal without saturation. Ensure these settings are kept constant across all samples for accurate comparison.
-
Acquire both a white light (photographic) image and a fluorescence image.
-
-
Image Overlay: Use the imaging software to overlay the fluorescence and white light images to correlate the signal with specific anatomical regions.
Protocol 3: Quantitative Analysis of Fluorescence Intensity
Procedure:
-
Region of Interest (ROI) Definition: Using the imaging software (e.g., Living Image, ImageJ/Fiji), draw ROIs around the tissues of interest in the fluorescence image.[15] For tumors, the entire tumor area can be selected. For organs, ROIs should encompass the entire organ as visualized. To account for background fluorescence, draw a background ROI in an area with no tissue.[8]
-
Fluorescence Measurement: The software will calculate the average radiant efficiency or total radiant efficiency within each ROI. This value represents the fluorescence intensity.
-
Background Subtraction: Subtract the average fluorescence intensity of the background ROI from the intensity of each tissue ROI to correct for non-specific signal.
-
Data Normalization: To compare between different animals or experiments, the fluorescence intensity can be normalized. Common normalization methods include:
-
Tumor-to-Muscle Ratio: Divide the fluorescence intensity of the tumor by the intensity of a non-target tissue like muscle.[11]
-
Percent Injected Dose per Gram (%ID/g): This requires a standard curve generated from known concentrations of the Cy5.5-labeled molecule.
-
-
Statistical Analysis: Perform statistical analysis on the quantified data to determine significant differences between experimental groups.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Biodistribution of Cy5.5-labeled Nanoparticles in ICR Mice
| Organ | 0.5 hours | 24 hours | 7 days | 28 days |
| Liver | +++ | +++ | ++ | + |
| Spleen | ++ | +++ | +++ | ++ |
| Lungs | ++++ | ++ | + | + |
| Kidneys | ++ | + | +/- | +/- |
| Tumor | + | ++ | +++ | ++ |
Data is a qualitative representation based on findings in similar studies.[1][5] The number of '+' indicates the relative fluorescence intensity.
Table 2: Quantitative Analysis of Tumor Uptake of Cy5.5-labeled Antibody
| Time Point | Tumor Fluorescence (Radiant Efficiency) | Muscle Fluorescence (Radiant Efficiency) | Tumor-to-Muscle Ratio |
| 4 hours | 1.2 x 10⁸ | 3.5 x 10⁷ | 3.4 |
| 24 hours | 5.8 x 10⁸ | 2.1 x 10⁷ | 27.6 |
| 48 hours | 8.2 x 10⁸ | 1.9 x 10⁷ | 43.2 |
| 72 hours | 6.5 x 10⁸ | 1.5 x 10⁷ | 43.3 |
Hypothetical data for illustrative purposes, based on typical trends observed in preclinical studies.[12]
Mandatory Visualizations
Troubleshooting and Considerations
-
Photobleaching: Cy5.5 is susceptible to photobleaching upon prolonged exposure to excitation light.[16][17][18] To minimize this, use the lowest possible excitation power and exposure time necessary to obtain a good signal. The use of antifade reagents in mounting media can also help preserve the fluorescence signal.[16][19][20]
-
Autofluorescence: While minimal in the NIR range, some tissues may exhibit autofluorescence. This can be addressed by including an unstained control group to establish a baseline background signal.
-
Signal-to-Noise Ratio (SNR): Optimizing antibody/probe concentration and incubation times is crucial for achieving a high SNR.[21][22][23][24] Insufficient washing can lead to high background, while excessive washing may reduce the specific signal.
-
Tissue Heterogeneity: Fluorescence intensity can vary within a single tissue sample.[21] It is important to analyze multiple ROIs or the entire tissue area to obtain a representative average.
-
Standardization: Consistency in all steps of the protocol, from tissue processing to imaging parameters, is critical for obtaining reproducible quantitative data.[25]
By following these detailed protocols and considerations, researchers can effectively utilize Cy5.5 for robust and reliable quantitative analysis of molecular distribution in tissue samples, thereby advancing drug development and biological research.
References
- 1. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Tissue-Specific Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Near-Infrared-II Fluorescence Imaging for Deep-Tissue Molecular Analysis and Cancer Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based absolute quantification of near-infrared probes in tissue extracts for biodistribution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tissue Clearing Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Cy5.5 conjugates
Welcome to the technical support center for Cy5.5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving Cy5.5 fluorescent dyes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems related to low fluorescence signals.
Issue 1: Weak or No Fluorescence Signal
Q1: I am observing a very weak or no signal from my Cy5.5 conjugate. What are the potential causes and how can I troubleshoot this?
A weak or absent signal can stem from several factors, ranging from the conjugation process itself to the final imaging setup. Below are the common culprits and steps to resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Inefficient Labeling: The conjugation of Cy5.5 to your protein or antibody may have been suboptimal.
-
Verify Labeling Efficiency: Determine the Degree of Labeling (DOL), which is the molar ratio of dye to protein. An optimal DOL is crucial for a bright signal. For many antibodies, a DOL of 3-7 is recommended.[1][2] Over-labeling can lead to self-quenching and solubility issues, while under-labeling results in a weak signal.[1]
-
Optimize Conjugation Conditions: Ensure the pH of the reaction buffer is between 8.5 and 9.5 for efficient conjugation to primary amines.[3] The protein concentration should ideally be at least 2 mg/mL.[1][4]
-
Use Fresh Dye: The reactive form of Cy5.5 (e.g., NHS ester) is sensitive to moisture and should be dissolved in anhydrous DMSO or DMF immediately before use.[1][5]
-
-
Target Abundance and Accessibility: The target molecule you are trying to detect might be in low abundance or inaccessible.
-
Confirm Target Expression: Use a positive control or an alternative detection method like Western blotting to confirm the presence of your target protein.[2][6]
-
Ensure Target Accessibility: For intracellular targets, proper fixation and permeabilization are critical.[7][8] If your antibody's epitope is intracellular, surface staining protocols will fail.[6]
-
-
Suboptimal Antibody/Protein Concentration: The concentration of the Cy5.5 conjugate used in your assay may be too low.
-
Incorrect Filter Sets: Your imaging system may not be equipped with the appropriate filters for Cy5.5.
-
Degradation of the Conjugate: Improper storage can lead to the degradation of the Cy5.5 dye or the conjugated protein.
Issue 2: High Background Signal
Q2: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce the background?
High background can be caused by non-specific binding of the conjugate, unbound free dye, or autofluorescence from the sample itself.
Potential Causes & Troubleshooting Steps:
-
Non-Specific Binding: The Cy5.5 conjugate may be binding to components in your sample other than the intended target.
-
Optimize Antibody Concentration: A high concentration of the conjugate can lead to non-specific binding.[2] Perform a titration to find the optimal concentration.
-
Use a Blocking Buffer: Employ an effective blocking buffer, such as bovine serum albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites.[2]
-
Increase Washing Steps: Insufficient washing can leave behind unbound or weakly bound conjugates.[2][7] Increase the number and duration of wash steps, and consider adding a mild detergent like Tween-20 to your wash buffer.[7]
-
-
Presence of Free Dye: Unconjugated Cy5.5 dye in your conjugate solution can bind non-specifically to your sample.
-
Autofluorescence: Many biological samples exhibit natural fluorescence, which can contribute to high background.[2]
-
Use an Unstained Control: Always include an unstained control sample to assess the level of autofluorescence.[2]
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific Cy5.5 signal from the autofluorescence.
-
Quenching Agents: Consider treating your samples with an autofluorescence quenching agent.[7]
-
Issue 3: Signal Fades Quickly (Photobleaching)
Q3: The fluorescence signal from my Cy5.5 conjugate is initially bright but disappears rapidly upon imaging. What is causing this and how can I prevent it?
Rapid signal loss is a classic sign of photobleaching, the irreversible destruction of the fluorophore by light.[7][]
Potential Causes & Troubleshooting Steps:
-
Excessive Light Exposure: High laser power and long exposure times accelerate photobleaching.[7]
-
Optimize Imaging Parameters: Reduce the laser power to the lowest level that provides a detectable signal.[7] Use the shortest possible exposure time.[7] For confocal microscopy, consider increasing the detector gain or using a more sensitive detector instead of increasing laser power.[7]
-
Minimize Exposure: Keep the sample protected from light as much as possible during preparation and imaging.[14]
-
-
Environmental Factors: Cy5.5 is sensitive to environmental factors, particularly ozone, which can rapidly degrade the dye.[7][15]
-
Ozone-Free Environment: If possible, work in an ozone-controlled environment or ensure good laboratory ventilation.[7]
-
-
Lack of Antifade Reagents: The mounting medium used can significantly impact photostability.
-
Enhanced Photostability Conjugates: Consider using photostabilizing agents.
-
Triplet-State Quenchers: Agents like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can be conjugated to the fluorophore to enhance its photostability.[7][16]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for working with Cy5.5 conjugates.
Table 1: Spectral Properties of Cy5.5
| Property | Wavelength (nm) |
| Excitation Maximum | ~675 nm |
| Emission Maximum | ~694 nm |
Data sourced from multiple references.[9][10]
Table 2: Recommended Conjugation Parameters
| Parameter | Recommended Value | Notes |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations can improve labeling efficiency.[1][4] |
| Reaction Buffer pH | 8.5 - 9.5 | For conjugation to primary amines.[3] |
| Molar Ratio (Dye:Protein) | 3:1 to 7:1 | Optimal ratio can vary depending on the protein.[1][2] |
Table 3: Factors Affecting Cy5.5 Fluorescence Stability
| Factor | Effect on Signal | Mitigation Strategy |
| Ozone | Signal degradation | Work in an ozone-free environment or with good ventilation.[7][15] |
| High Laser Power | Photobleaching | Reduce laser power and exposure time.[7] |
| Prolonged Light Exposure | Photobleaching | Use antifade mounting media and protect the sample from light.[2][7] |
Experimental Protocols
Protocol 1: Standard Antibody Labeling with Cy5.5 NHS Ester
This protocol outlines a general procedure for conjugating Cy5.5 NHS ester to an antibody.
Materials:
-
Antibody solution (at least 2 mg/mL in an amine-free buffer like PBS)
-
Cy5.5 NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Elution Buffer: PBS, pH 7.2-7.4
Procedure:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris or glycine), dialyze it against the Reaction Buffer.[11] Adjust the antibody concentration to 2-10 mg/mL.[4]
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Conjugation Reaction: a. Slowly add the calculated volume of the Cy5.5 solution to the antibody solution while gently mixing. A common starting molar ratio of dye to antibody is 10:1.[2][12] b. Protect the reaction mixture from light by wrapping the tube in aluminum foil. c. Incubate at room temperature for 1 hour with gentle rotation.[1]
-
Purification: a. Separate the Cy5.5-conjugated antibody from the unreacted dye using a pre-equilibrated Sephadex G-25 column.[12] b. Elute the conjugate with PBS (pH 7.2-7.4) and collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions.
-
Determination of Degree of Labeling (Optional): a. Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650). b. Calculate the protein concentration and the DOL using the appropriate formulas and extinction coefficients for your antibody and Cy5.5.
-
Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[11]
Protocol 2: General Immunofluorescence Staining with a Cy5.5 Conjugate
This protocol provides a basic workflow for immunofluorescence staining.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)
-
Cy5.5-conjugated primary or secondary antibody
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Blocking: Incubate the samples with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation (for indirect staining): If using an unlabeled primary antibody, incubate the samples with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times for 5 minutes each with Wash Buffer.[7]
-
Cy5.5 Conjugate Incubation: Incubate the samples with the Cy5.5-conjugated antibody (primary or secondary) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[7]
-
Washing: Wash the samples three times for 5 minutes each with Wash Buffer, protected from light.[7]
-
Mounting: Mount the coverslips onto the slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filter set for Cy5.5. Use the lowest possible laser power and exposure time to minimize photobleaching.[7]
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting low Cy5.5 fluorescence signals.
Caption: A decision tree for troubleshooting low Cy5.5 fluorescence signals.
Caption: Workflow for the conjugation of Cy5.5 to an antibody or protein.
Caption: Causes of and solutions for Cy5.5 photobleaching.
References
- 1. drmr.com [drmr.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. assaygenie.com [assaygenie.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 16. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photobleaching of Cy5.5
Welcome to the technical support center for troubleshooting and preventing the photobleaching of Cy5.5 during microscopy experiments. This guide provides in-depth answers to frequently asked questions and practical troubleshooting advice to help researchers, scientists, and drug development professionals acquire high-quality, stable fluorescence images.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Cy5.5 susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][2] The process is initiated when the fluorophore absorbs light and transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state.[3] In this triplet state, Cy5.5 can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS then chemically modify and destroy the Cy5.5 molecule, rendering it non-fluorescent.[4][5]
Q2: How can I minimize photobleaching of Cy5.5 in my experiments?
A2: A multi-faceted approach is the most effective way to minimize photobleaching. This includes optimizing imaging parameters, using antifade reagents, controlling the chemical environment of your sample, and, when necessary, choosing more photostable alternative dyes.[6]
Q3: What are antifade reagents and how do they work for Cy5.5?
A3: Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching.[7] They typically work through two primary mechanisms:
-
Triplet State Quenchers: These molecules, such as cyclooctatetraene (B1213319) (COT), accept energy from the triplet state of Cy5.5, returning it to the ground state before it can react with oxygen.[8][9]
-
Reactive Oxygen Species (ROS) Scavengers: Antioxidants like Trolox (a vitamin E analog), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO) neutralize ROS as they are formed, preventing them from damaging the fluorophore.[7][10][11][12]
Q4: Are there more photostable alternatives to Cy5.5?
A4: Yes, several alternative far-red dyes offer higher photostability than Cy5.5. Alexa Fluor 647 and DyLight 650 are popular choices with similar spectral properties to Cy5.5 but with significantly greater resistance to photobleaching.[13][14]
Troubleshooting Guide
Problem 1: My Cy5.5 signal fades very quickly upon illumination.
-
Possible Cause: High excitation light intensity or prolonged exposure times.
-
Possible Cause: Absence of an effective antifade reagent.
-
Solution: Ensure your sample is mounted in a high-quality antifade mounting medium. For fixed cells, commercial options like ProLong Gold or homemade preparations containing n-propyl gallate or DABCO can be effective.[7][15] For live-cell imaging, consider supplementing your imaging medium with reagents like Trolox or using specialized live-cell antifade solutions.[2]
-
-
Possible Cause: High oxygen concentration in the imaging medium.
-
Solution: For in vitro experiments or fixed cells, consider using an oxygen scavenging system, such as the glucose oxidase and catalase (GODCAT) system, in your imaging buffer to reduce the formation of ROS.[10]
-
Problem 2: The signal-to-noise ratio of my Cy5.5 images is poor.
-
Possible Cause: Low initial fluorescence signal.
-
Solution: Ensure optimal labeling of your target with the Cy5.5 conjugate. Titrate your antibody or probe concentration to find the optimal balance between signal and background. Also, check that your imaging buffer has a slightly basic pH (around 7.5-8.0), as cyanine (B1664457) dyes are often brighter in these conditions.
-
-
Possible Cause: High background fluorescence.
-
Solution: Ensure thorough washing steps to remove unbound Cy5.5 conjugates. Use high-quality, clean coverslips and slides to minimize background from the glass. If you are experiencing autofluorescence from your sample, consider using a spectrally distinct fluorophore or employing image processing techniques to subtract the background.
-
Problem 3: I am observing unexpected changes in the color of my Cy5.5 signal.
-
Possible Cause: Photoconversion or "photoblueing".
-
Solution: Under certain conditions, Cy5.5 can be photoconverted to a species that emits at a shorter wavelength (a "blue shift").[9] This can be an issue in multi-color imaging experiments. Using effective antifade reagents and minimizing light exposure can help reduce this phenomenon.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the photostability of Cy5.5 and comparable fluorophores.
Table 1: Comparison of Photobleaching Half-lives for Far-Red Fluorophores
| Fluorophore | Photobleaching Half-life (t1/2) in seconds | Notes |
| Cy5 | 35 | Measured in PBS. |
| Alexa Fluor 647 | Significantly more photostable than Cy5 | Generally considered a more robust alternative for demanding imaging applications.[14] |
| DyLight 650 | High photostability | Another excellent, highly photostable alternative to Cy5.[13] |
Note: Photobleaching rates are highly dependent on experimental conditions, including excitation intensity, exposure time, and the specific composition of the imaging medium.
Table 2: Effect of Antifade Reagents on Cy5 Photostability
| Antifade Reagent/System | Improvement in Photostability (relative to buffer alone) | Mechanism of Action |
| n-Propyl Gallate (NPG) | Significant reduction in fading | ROS Scavenger[12] |
| DABCO | Effective in retarding fading | ROS Scavenger[8] |
| ProLong Gold | Widely reported to be highly effective | Primarily ROS scavenging[4][15] |
| Vectashield | Effective, but may quench some cyanine dyes | Primarily ROS scavenging[4][7] |
| Oxygen Scavenging System (e.g., GGO) with TSQ | Up to a 28.7-fold reduction in photobleaching rate | Oxygen removal and Triplet State Quenching |
Note: The effectiveness of antifade reagents can be sample- and system-dependent. It is recommended to test a few options to determine the best one for your specific application.
Experimental Protocols
Protocol 1: Assessing the Photobleaching Rate of Cy5.5
-
Sample Preparation: Prepare a sample with Cy5.5-labeled molecules immobilized on a glass coverslip. This could be fluorescently labeled antibodies bound to a surface or stained cells.
-
Microscope Setup: Use a fluorescence microscope equipped with a laser line suitable for Cy5.5 excitation (e.g., 633 nm or 647 nm). Set the laser power to a constant and relevant level for your experiments.
-
Image Acquisition: Acquire a time-lapse series of images of the same field of view. Use a constant exposure time and frame rate.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Preparation of a Homemade Antifade Mounting Medium (NPG-based)
-
Prepare a 10X PBS stock solution.
-
Prepare a glycerol (B35011) stock solution (e.g., 90% glycerol in distilled water).
-
Dissolve n-propyl gallate (NPG) in the glycerol solution to a final concentration of 2% (w/v). This may require gentle heating and stirring.
-
Add the 10X PBS stock to the NPG/glycerol solution to achieve a final 1X PBS concentration.
-
Adjust the pH of the final solution to ~8.0-8.5 using NaOH.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
Mandatory Visualizations
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods and Tips [bio.umass.edu]
- 9. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stratech.co.uk [stratech.co.uk]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 15. unige.ch [unige.ch]
Cy5.5 Dye-to-Protein Labeling Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dye-to-protein ratio for Cy5.5 labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for Cy5.5 labeling?
A1: The optimal molar ratio of Cy5.5 dye to protein can vary depending on the specific protein and its intended application. However, a common starting point is a 10:1 to 20:1 molar excess of dye to protein in the labeling reaction.[1] For many antibodies, an optimal final Degree of Labeling (DOL) is typically between 2 and 7.[1][2] It is recommended to perform a series of labeling reactions with varying dye-to-protein ratios to determine the optimal condition for your specific experiment.[3]
Q2: How do I calculate the Degree of Labeling (DOL)?
A2: The DOL, which represents the average number of dye molecules conjugated to each protein molecule, is determined spectrophotometrically.[4][5] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 678 nm). The following formula is used for the calculation:
Where:
-
A_max is the absorbance of the conjugate at the wavelength maximum of Cy5.5.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5.5 at its absorbance maximum.
-
CF is the correction factor for the absorbance of the dye at 280 nm (A_280 of the dye / A_max of the dye).
Q3: What are the critical parameters for a successful Cy5.5 labeling reaction?
A3: Several parameters are crucial for a successful labeling reaction:
-
pH: The reaction should be performed in a buffer with a pH between 8.3 and 9.0.[6] A common choice is 0.1 M sodium bicarbonate buffer.[7][8]
-
Protein Purity and Concentration: The protein solution must be free of primary amines (e.g., Tris buffer) and ammonium (B1175870) salts, as these will compete with the labeling reaction. The protein concentration should ideally be between 1-10 mg/mL.[9][10]
-
Dye Quality: Use high-quality, amine-reactive Cy5.5 NHS ester and prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1][4]
Q4: How can I remove unconjugated Cy5.5 dye after the labeling reaction?
A4: Unconjugated dye must be removed to ensure accurate DOL determination and to prevent interference in downstream applications. Common methods for purification include:
-
Gel Filtration Chromatography: Using desalting columns (e.g., Sephadex G-25) is a widely used and effective method.[4][11] The labeled protein will elute first, followed by the smaller, unbound dye molecules.[4]
-
Dialysis: This is another option, though it is generally more time-consuming.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | 1. Suboptimal pH: The pH of the reaction buffer was too low, leading to protonated amine groups on the protein that are unreactive.[10] 2. Interfering Substances: The protein solution contained primary amines (e.g., Tris buffer) or ammonium salts. 3. Low Protein Concentration: The protein concentration was below the optimal range (1-10 mg/mL), reducing labeling efficiency.[12] 4. Inactive Dye: The Cy5.5 NHS ester was hydrolyzed due to moisture or improper storage.[13] | 1. Ensure the reaction buffer pH is between 8.3 and 9.0.[6] 2. Purify the protein by dialysis or buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[1] 3. Concentrate the protein solution to at least 1-2 mg/mL.[6][12] 4. Prepare the dye solution in anhydrous DMSO or DMF immediately before the reaction and store the dye desiccated and protected from light.[1][4] |
| High Degree of Labeling (DOL) / Over-labeling | 1. Excessive Dye-to-Protein Ratio: The initial molar ratio of dye to protein was too high. 2. Prolonged Reaction Time: The incubation time was too long, leading to excessive labeling. | 1. Reduce the molar excess of Cy5.5 in the labeling reaction. Perform a titration with different ratios to find the optimum.[14] 2. Decrease the reaction time. A typical reaction time is 1-2 hours at room temperature.[3][15] |
| Protein Aggregation/Precipitation after Labeling | 1. Over-labeling: A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[12][16] 2. High DMSO/DMF Concentration: The final concentration of the organic solvent used to dissolve the dye was too high (typically should be <10% of the total reaction volume).[17] | 1. Reduce the dye-to-protein ratio to achieve a lower DOL.[12] 2. Ensure the volume of the dye solution added to the protein solution does not exceed 10% of the total reaction volume.[17] |
| Fluorescence Quenching | Over-labeling: When too many dye molecules are in close proximity on the protein, they can quench each other's fluorescence, leading to a weaker signal despite a high DOL.[4][16] | Optimize the dye-to-protein ratio to achieve a DOL that provides the brightest signal. This is often in the range of 2-7 for antibodies.[1][2][3] |
| Altered Protein Activity (e.g., reduced antibody-antigen binding) | Labeling of Critical Residues: The Cy5.5 dye may have conjugated to amino acid residues (e.g., lysines) within the protein's active site or binding region.[14] | 1. Reduce the DOL to decrease the probability of modifying critical residues. 2. Consider alternative labeling chemistries that target different functional groups (e.g., maleimide (B117702) chemistry for thiol groups on cysteines) if the protein's function is consistently compromised.[2][14] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for Cy5.5 Labeling
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | [10] |
| Reaction Buffer pH | 8.3 - 9.0 | [6] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, PBS | [1][7] |
| Initial Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | [8][10][17] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | [7][15] |
| DMSO/DMF in Reaction | < 10% of total volume | [17] |
Table 2: Key Spectroscopic Data for DOL Calculation
| Parameter | Cy5.5 | Reference(s) |
| Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ | [4] |
| Absorbance Maximum (λ_max) | ~678 nm | - |
| Correction Factor (CF) at 280 nm | ~0.04 - 0.05 | [4][15] |
Experimental Protocols
Protocol 1: Cy5.5 NHS Ester Labeling of a Protein (e.g., an Antibody)
-
Protein Preparation:
-
Cy5.5 Stock Solution Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy5.5 stock solution to achieve the desired dye-to-protein molar ratio. For a starting point, use a 10:1 molar ratio.[17]
-
Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently vortexing.[9]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]
-
-
Purification:
Protocol 2: Determination of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm (A_280) and at the absorbance maximum of Cy5.5, approximately 678 nm (A_max).[4] Use the purification buffer as a blank.
-
If the absorbance is too high (e.g., > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in your calculations.[4]
-
-
DOL Calculation:
-
Calculate the DOL using the formula provided in FAQ 2. You will need the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹) and the molar extinction coefficient and correction factor for Cy5.5 (see Table 2).[4]
-
Visualizations
Caption: Workflow for Cy5.5 labeling and characterization of proteins.
Caption: Troubleshooting logic for optimizing the Degree of Labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. drmr.com [drmr.com]
- 4. benchchem.com [benchchem.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. acebiolab.com [acebiolab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. docs.aatbio.com [docs.aatbio.com]
How to deal with Cy5.5 acetate precipitation in buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy5.5 acetate (B1210297) and encountering precipitation issues in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is Cy5.5 acetate and why does it tend to precipitate?
Cy5.5 is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, which is widely used for labeling biomolecules like proteins and nucleic acids[1][2]. Structurally, cyanine dyes feature two nitrogen-containing rings connected by a polymethine chain[1][3].
Precipitation is a common issue with cyanine dyes, especially non-sulfonated versions like this compound, due to two main factors:
-
Limited Aqueous Solubility: Non-sulfonated cyanine dyes are inherently hydrophobic and have low solubility in aqueous buffers[4][5].
-
Aggregation: In aqueous environments, dye molecules tend to stack together through non-covalent interactions, forming aggregates (often called H-aggregates)[6]. This aggregation can quench fluorescence and lead to the formation of visible precipitates[6]. Factors like high dye concentration, the presence of salts, and the solvent environment can influence aggregation[7].
Q2: What are the most common causes of this compound precipitation?
Precipitation typically occurs when the dye's solubility limit is exceeded in a given buffer. Key contributing factors include:
-
High Concentration: Attempting to dissolve the dye at a concentration above its solubility limit in the aqueous buffer.
-
Improper Dissolution Technique: Adding the solid this compound powder directly to an aqueous buffer without first dissolving it in an organic co-solvent.
-
Buffer Composition: High concentrations of certain salts (e.g., phosphates) can promote aggregation and reduce solubility[7].
-
Incorrect pH: While cyanine dyes are generally stable over a wide pH range (4-10), the pH can influence the charge of the target biomolecule, which may indirectly affect the conjugate's solubility[1][8]. For labeling reactions, the pH is critical for reaction efficiency[9][10].
-
Low Temperature: Solubility of many compounds, including dyes, often decreases at lower temperatures.
Q3: How can I prevent precipitation when preparing my Cy5.5 working solution?
Following a proper dissolution protocol is the most effective way to prevent precipitation. The key is to prepare a concentrated stock solution in a suitable organic solvent before diluting it into your final aqueous buffer[4].
Experimental Protocol: Preparing a this compound Working Solution
Objective: To prepare a working solution of Cy5.5 in an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous or high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Your target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Borate buffer). Note: Avoid buffers with primary amines like Tris or glycine (B1666218) if performing NHS-ester labeling[9][11].
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 10 mg/mL)[2][9]. Use the quantitative data below for guidance.
-
Mix thoroughly by vortexing until all the dye is completely dissolved. The solution should be clear with no visible particles. Gentle warming or sonication can aid dissolution if needed[9][12].
-
-
Prepare the Final Working Solution:
-
Gently vortex the DMSO stock solution before use.
-
Add the DMSO stock solution dropwise to your aqueous buffer while gently vortexing or stirring the buffer. Never add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in the aqueous buffer is low (typically <10%) to avoid affecting your downstream application, but high enough to maintain dye solubility[4]. For many non-sulfonated cyanines, a final co-solvent volume of 5-20% is recommended[4].
-
-
Final Check:
-
After dilution, visually inspect the solution for any signs of cloudiness or precipitation.
-
If the solution is not for immediate use, store it protected from light at the recommended temperature (e.g., -20°C).
-
Recommended Workflow for Dye Preparation
Caption: Recommended experimental workflow for dissolving this compound.
Q4: What should I do if my Cy5.5 solution has already precipitated?
If you observe cloudiness, particles, or sediment in your solution, it is crucial to address the issue before use.
Troubleshooting Steps:
-
Add Co-Solvent: Try adding a small amount of an organic solvent like DMSO or ethanol (B145695) to the solution to see if the precipitate redissolves[13].
-
Sonication: Place the vial in a bath sonicator for several minutes. This can break up aggregates and help redissolve the dye[12].
-
Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Do not overheat, as it may degrade the dye.
-
pH Adjustment: Check the pH of your buffer. If it is outside the optimal range for your application or for dye stability (typically pH 4-10), adjust it accordingly[1].
-
Filtration: If the precipitate cannot be redissolved, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the precipitate and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter to remove the aggregates[14]. Note that this will lower the effective concentration of the dye in your solution.
Troubleshooting Precipitation Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data & Buffer Recommendations
Quantitative Data: Cy5.5 Solubility
The solubility of Cy5.5 can vary based on its specific form (e.g., acetate, free acid, NHS ester) and the purity of the solvent. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Notes | Citations |
| DMSO | 10 - 200 mg/mL | A highly effective solvent for creating concentrated stock solutions. Warming and sonication can increase solubility. | [9][12][15] |
| Water | ~6.7 mg/mL | Solubility is limited and solutions may be unstable, leading to aggregation and precipitation over time. | [15] |
Recommended Buffer Conditions for Labeling Reactions
When conjugating Cy5.5 (as an NHS ester) to proteins or other amine-containing molecules, the buffer composition is critical for reaction efficiency and preventing dye precipitation.
| Parameter | Recommendation | Rationale | Citations |
| pH | 8.0 - 9.0 (Optimal ~8.5) | The primary amine on the target molecule must be deprotonated (-NH2) to react with the NHS ester. This pH range balances reaction efficiency with protein stability. | [9][10][16] |
| Buffer Type | Bicarbonate, Borate, or Phosphate | These buffers do not contain primary amines that would compete with the target molecule in the labeling reaction. | [9][11][16] |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will react with the Cy5.5-NHS ester, quenching the reaction and reducing labeling efficiency. | [9][11] |
| Additives | (Optional) 5-15% DMSO or DMF | The presence of a co-solvent from the dye stock helps maintain dye solubility during the labeling reaction. | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. Cyanine - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. chinadyeingmachines.com [chinadyeingmachines.com]
- 15. Cy5.5 | Fluorescent Dyes | Labeled Peptides | Labeled Proteins | TargetMol [targetmol.com]
- 16. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Technical Support Center: Minimizing Autofluorescence in Tissue when using Cy5.5
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize autofluorescence when using the near-infrared fluorescent dye, Cy5.5. Here you will find a troubleshooting guide, frequently asked questions (FAQs) with detailed explanations, and experimental protocols to improve the signal-to-noise ratio in your imaging experiments.
Troubleshooting Guide
Autofluorescence can be a significant challenge in fluorescence microscopy, potentially masking the specific signal from your fluorescent probes. This guide provides a systematic approach to identifying and resolving common issues with high background fluorescence in your Cy5.5 experiments.
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| High background fluorescence across the entire tissue sample. | Fixation-induced autofluorescence: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[1][2][3][4] | Optimize Fixation: Use the lowest concentration of fixative and the shortest incubation time that preserves tissue morphology.[2] Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), which may induce less autofluorescence.[4][5] Chemical Quenching: Treat samples with sodium borohydride (B1222165) (0.1-1 mg/mL in PBS for 10-30 minutes) to reduce aldehyde-induced autofluorescence.[4][6][7] |
| Granular, punctate autofluorescence, especially in aged tissues. | Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that accumulate in lysosomes of aging cells.[1][3][8] Lipofuscin has a broad emission spectrum and can be a major issue in tissues like the brain and heart.[3][8] | Chemical Quenching with Sudan Black B: This is a lipophilic dye that is highly effective at quenching lipofuscin-based autofluorescence.[3][8] However, it can introduce some background in the far-red channel, so careful optimization is needed.[3][8] See the detailed protocol below. Commercial Quenching Reagents: Consider using commercially available reagents like TrueBlack®, which is designed to quench lipofuscin with minimal background fluorescence.[8][9] |
| Autofluorescence associated with specific structures (e.g., vasculature, connective tissue). | Endogenous Fluorophores: Structural proteins like collagen and elastin (B1584352) are common sources of autofluorescence, typically in the blue and green spectral regions.[1][5][6] Red blood cells also contribute to autofluorescence due to the heme group.[4][8] | Perfusion: Before fixation, perfuse the tissue with PBS to remove red blood cells.[3][5][10] Fluorophore Selection: Using Cy5.5 is already a good strategy as its emission is in the far-red, where autofluorescence from collagen and elastin is weaker.[7][11][12] Chemical Quenching: Commercial reagents like TrueVIEW™ can reduce autofluorescence from collagen, elastin, and red blood cells.[9][13] |
| Diffuse background fluorescence in live-cell imaging. | Culture Media Components: Phenol (B47542) red and other components in cell culture media like FBS can be fluorescent.[4][14] | Use Phenol Red-Free Media: Before imaging, replace the standard culture medium with a phenol red-free medium or a clear buffered saline solution.[14] Reduce FBS Concentration: If possible, reduce the concentration of FBS in the staining buffer or use a different blocking protein like bovine serum albumin (BSA).[4] |
| High background even after optimizing sample preparation. | Non-Specific Antibody Binding: The fluorescently labeled antibody may be binding to unintended targets.[2][15] Suboptimal Imaging Parameters: High detector gain or long exposure times can amplify background noise.[2] | Optimize Staining Protocol: Ensure adequate blocking of non-specific binding sites, titrate your antibody to the optimal concentration, and perform sufficient washing steps.[2][15][16] Adjust Imaging Settings: If the specific signal is strong, try reducing the exposure time to a point where the autofluorescence is less prominent.[7] Computational Removal: Use spectral unmixing or background subtraction techniques during image analysis to computationally separate the specific signal from the autofluorescence.[7][14][17] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in my tissue samples?
Autofluorescence is the natural fluorescence emitted by biological structures when they absorb light.[1][6] This is distinct from the signal of your applied fluorescent probes. The primary sources can be categorized as:
-
Endogenous Fluorophores: Many molecules within cells and tissues are naturally fluorescent. Common examples include:
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, are major contributors, especially in the blue and green spectral regions.[1][5][6]
-
Metabolites: Molecules like NADH and flavins (FAD) are present in most cells and contribute to autofluorescence.[6][18][19]
-
Lipofuscin: These are pigmented granules of lipids and proteins that accumulate in cells with age and have a very broad emission spectrum.[1][3][8]
-
Red Blood Cells: The heme group in hemoglobin is a significant source of autofluorescence.[4][8]
-
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives, such as formaldehyde (B43269) and glutaraldehyde, can cross-link proteins, creating fluorescent products that increase the overall background signal.[1][2][3][10]
-
Exogenous Sources: Components of your experimental workflow can also introduce fluorescence, such as phenol red in cell culture media.[14]
Q2: Why is Cy5.5 a good choice for minimizing autofluorescence, and what are its spectral properties?
Cy5.5 is an excellent choice for tissue imaging because it is a near-infrared (NIR) dye.[] Most endogenous fluorophores are excited by UV or blue light and emit in the green to red range.[7] Autofluorescence is typically weaker in the far-red and near-infrared regions of the spectrum (above 650 nm).[7][11][12] By using a dye like Cy5.5, you shift your detection window away from the peak emission of most autofluorescent molecules, thereby improving your signal-to-noise ratio.[11]
Spectral Properties of Cy5.5
| Property | Wavelength (nm) |
| Excitation Maximum | ~675-683 nm[21][22][23] |
| Emission Maximum | ~694-710 nm[][22][23] |
Q3: How can I reduce autofluorescence during sample preparation?
Minimizing autofluorescence starts with your sample preparation protocol. Here are key steps to consider:
-
Perfusion: If possible, perfuse tissues with PBS before fixation to wash out red blood cells, a major source of autofluorescence.[3][5][10]
-
Fixation Method:
-
Avoid glutaraldehyde as it induces more autofluorescence than formaldehyde.[3]
-
Minimize the fixation time and concentration of aldehyde fixatives to what is necessary for adequate preservation.[2][10]
-
Consider alternative fixatives like cold methanol or ethanol, which may cause less autofluorescence, though you must validate their compatibility with your antibody and antigen.[2][4][5]
-
-
Temperature Control: Avoid treating tissues at high temperatures during dehydration, staining, and clearing, as heat can increase background fluorescence.[10][24]
Q4: What are the different chemical quenching methods, and when should I use them?
Chemical quenching involves treating the tissue with a substance that reduces or eliminates autofluorescence. The choice of quencher depends on the primary source of autofluorescence in your tissue.
| Quenching Agent | Primary Target | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[3][8][9] | Very effective at quenching lipofuscin-based autofluorescence.[8][25][26] | Can introduce a dark precipitate and may have some residual fluorescence in the far-red channel.[3][8] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence[6][7] | Reduces autofluorescence caused by aldehyde fixation.[4][6] | Can have variable effects and may not be universally effective.[3] |
| Commercial Reagents (e.g., TrueBlack®, TrueVIEW™) | Lipofuscin and other sources (collagen, elastin, RBCs)[8][9][13] | Optimized for specific targets with minimal introduction of background signal.[8] | May be more expensive than standard lab chemicals. |
| Copper Sulfate | General autofluorescence[12][27] | Can be useful for formalin-fixed tissue.[12] | May increase autofluorescence in the red or far-red channels in some cases.[27] |
Below is a workflow for deciding on a quenching strategy.
Caption: Troubleshooting workflow for selecting an autofluorescence reduction strategy.
Q5: Can tissue clearing help reduce autofluorescence when using Cy5.5?
Tissue clearing techniques render tissues transparent by removing lipids and matching the refractive index of the tissue components, which primarily reduces light scattering.[28][29] While the main goal is to enable deep tissue imaging, the process can sometimes help reduce autofluorescence. Some clearing protocols, particularly solvent-based ones, can help to wash out endogenous fluorophores.[30] However, the chemicals used in some clearing methods can also affect the fluorescence of your probe, so compatibility must be tested.[30] For example, organic solvent-based methods can be harsh on fluorescent proteins but may work well with synthetic dyes like Cy5.5.[30]
Q6: Are there any computational methods to remove autofluorescence after image acquisition?
Yes, if autofluorescence cannot be sufficiently reduced through experimental procedures, computational methods can be applied post-acquisition. The most powerful technique is spectral unmixing .[7][17]
-
Principle: This method relies on the fact that autofluorescence typically has a broad emission spectrum, while your Cy5.5 dye has a distinct, narrower spectral profile.[31][32] By capturing images at multiple emission wavelengths, you can generate a "spectral fingerprint" for both the Cy5.5 signal and the autofluorescence. An algorithm then mathematically separates, or "unmixes," these signals, allowing you to generate an image of your specific probe without the contribution from autofluorescence.[7][17]
-
Requirement: This technique requires a spectral imaging system, such as a confocal microscope equipped with a multi-channel detector or a tunable emission filter.[7]
Caption: Logical workflow of the spectral unmixing process to remove autofluorescence.
Experimental Protocols
Protocol: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections but can be modified for frozen sections. It is typically applied after immunofluorescent staining but before mounting.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS or TBS
-
Mounting Medium
Procedure:
Caption: Experimental workflow for Sudan Black B autofluorescence quenching.
-
Prepare SBB Solution: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[9] It is recommended to prepare this solution fresh and filter it before use to remove any undissolved particles.
-
Complete Immunofluorescence Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all associated washes.
-
Incubate in SBB: After the final wash step of your staining protocol, incubate the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature.[9][33] The optimal incubation time may vary depending on the tissue type and should be determined empirically.[26]
-
Differentiate and Wash: Briefly wash the slides in 70% ethanol for 1-3 minutes to remove excess SBB stain.
-
Rinse: Rinse the slides thoroughly with PBS or TBS until the buffer runs clear.
-
Mount: Immediately mount the coverslip using an aqueous mounting medium.
-
Image: Proceed with imaging. It is crucial to have an unstained, SBB-treated control to assess any residual background from the SBB itself in the Cy5.5 channel.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 12. oraclebio.com [oraclebio.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biotium.com [biotium.com]
- 17. Autofluorescence removal by non-negative matrix factorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Spectroscopy of Neoplastic and Non-Neoplastic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 22. FluoroFinder [app.fluorofinder.com]
- 23. eurofinsgenomics.com [eurofinsgenomics.com]
- 24. 5138675.fs1.hubspotusercontent-na1.net [5138675.fs1.hubspotusercontent-na1.net]
- 25. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 28. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 29. How to Use Tissue Clearing and Volumetric Fluorescence Imaging Introduction - CD BioSciences [bioimagingtech.com]
- 30. Rapid methods for the evaluation of fluorescent reporters in tissue clearing and the segmentation of large vascular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 32. researchgate.net [researchgate.net]
- 33. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Cy5.5 Fluorescence Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the fluorescence stability of Cy5.5. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence intensity of Cy5.5 significantly affected by pH?
A1: The fluorescence of Cy5.5 is largely independent of pH across a broad range, typically from pH 4 to 10.[1][2][3] Studies on the closely related Cy5 dye, and its sulfonated versions, have shown that the fluorescence intensity remains nearly constant (within a 5% variation) in a pH range of 3.5 to 8.3.[4] Another study involving Cy5 conjugated to NeutrAvidin found its fluorescence to be generally insensitive to pH over a range of 3 to 10.[5]
Q2: What is the optimal pH for working with Cy5.5?
A2: For most applications involving fluorescent measurements, Cy5.5 can be used in buffers ranging from pH 4 to 10 without a significant loss of signal.[1][3] However, it is crucial to distinguish between the optimal pH for fluorescence stability and the optimal pH for conjugation reactions.
Q3: What is the recommended pH for labeling proteins with Cy5.5 NHS esters?
A3: For labeling proteins using Cy5.5 N-hydroxysuccinimide (NHS) esters, a pH range of 8.2 to 8.5 is recommended.[4] This slightly basic condition is a compromise: it is high enough to deprotonate the primary amino groups on the protein (like the side chain of lysine), making them reactive, but not so high as to cause significant hydrolysis of the NHS ester, which would inactivate it.[4]
Q4: Can extreme pH conditions affect Cy5.5 fluorescence?
A4: Yes, while stable over a wide range, extreme pH values can negatively impact Cy5.5. Highly acidic conditions (below pH 4) may lead to a decrease in fluorescence intensity. For instance, Alexa Fluor 647, a spectrally similar dye, exhibits an approximately 18% decrease in fluorescence at pH 3 and 4.[5] Highly alkaline conditions can lead to the degradation of the dye molecule itself.[2]
Q5: Does the local chemical environment, other than pH, affect Cy5.5 fluorescence?
A5: Yes, the immediate chemical environment surrounding the Cy5.5 molecule can influence its fluorescence.[4] Factors such as conjugation to certain biomolecules (like DNA), the presence of quenching agents, and high dye-to-protein labeling ratios leading to self-quenching can alter the fluorescence properties.[4]
Troubleshooting Guide
Issue: Unexpected decrease in Cy5.5 fluorescence signal.
-
Verify Buffer pH: Confirm that the pH of your experimental buffer is within the optimal range of 4 to 10.
-
Assess Local Environment: If Cy5.5 is conjugated to a biomolecule, consider if the local environment could be influencing the fluorescence. For example, the fluorescence of Cy5 when conjugated to DNA can be sensitive to the local nucleotide sequence.[4]
-
Check for Quenchers: Ensure that your buffer or sample does not contain substances known to quench Cy5.5 fluorescence.
-
Evaluate Photostability: Intense or prolonged exposure to excitation light can cause photobleaching. Use appropriate anti-fade reagents and minimize exposure times.
-
Review Labeling Ratio: If using a Cy5.5 conjugate, an excessively high degree of labeling can lead to self-quenching and a reduction in the overall fluorescence signal.
Quantitative Data on pH and Fluorescence Stability
The following table summarizes the available quantitative data on the effect of pH on the fluorescence intensity of Cy5.5 and its close analog, Cy5.
| Fluorophore | pH Range | Change in Fluorescence Intensity | Reference |
| Cy5.5 Alkyne | 4 - 10 | Insensitive | [1][3] |
| Cy5-NeutrAvidin | 3 - 10 | Generally Insensitive | [5] |
| Cy5 and Sulfo-Cy5 | 3.5 - 8.3 | Nearly constant (within 5% variation) | [4] |
| Alexa Fluor 647 (Spectrally similar to Cy5.5) | 5 - 10 | Insensitive | [5] |
| Alexa Fluor 647 (Spectrally similar to Cy5.5) | 3 - 4 | ~18% decrease | [5] |
Experimental Protocols
Protocol for Assessing the pH Stability of a Cy5.5 Conjugate
This protocol allows for the systematic evaluation of the effect of pH on the fluorescence intensity of a Cy5.5-labeled molecule.
Materials:
-
Cy5.5 conjugate of interest
-
A series of buffers with pH values ranging from 3 to 11. Recommended buffers:
-
0.1 M Sodium Citrate (for pH 3, 4, 5, 6)
-
0.1 M Sodium Phosphate (for pH 6, 7, 8)
-
0.1 M Glycine-NaOH (for pH 9, 10)
-
0.1 M Carbonate-Bicarbonate (for pH 10, 11)
-
-
Spectrofluorometer
-
Cuvettes or microplates
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the Cy5.5 conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Dilution in pH Buffers: Dilute the stock solution to a final, consistent concentration (e.g., 250 nM) in each of the different pH buffers.[5] Prepare a sufficient volume for reliable measurement.
-
Incubation: Allow the samples to equilibrate in the different pH buffers for a set period (e.g., 30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for Cy5.5 (typically around 675 nm for excitation and 694 nm for emission).
-
Measure the fluorescence intensity of each sample.
-
Ensure that the measurements are taken under identical instrument settings (e.g., excitation/emission slit widths, gain/voltage).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Normalize the fluorescence intensity values to the maximum intensity observed (or to the intensity at pH 7.4) to easily visualize the relative change in fluorescence across the pH range.
-
Visual Guides
Caption: Troubleshooting workflow for unexpected changes in Cy5.5 fluorescence.
References
Choosing the correct filters for Cy5.5 microscopy
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the correct filters for Cy5.5 microscopy. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of the Cy5.5 fluorophore?
A1: Cy5.5 is a far-red to near-infrared (NIR) fluorescent dye. Its peak excitation and emission wavelengths are crucial for selecting the appropriate filters. While values can vary slightly between manufacturers, the typical spectral characteristics are summarized below.
Table 1: Spectral Characteristics of Cy5.5
| Property | Wavelength (nm) |
| Maximum Excitation | ~675-684 nm[1][2] |
| Maximum Emission | ~694-710 nm[1][2][3] |
Q2: What is a fluorescence filter set and why is it important?
A2: A fluorescence filter set, often housed in a filter cube, is a critical component in a fluorescence microscope.[4] It consists of three main parts that work together to isolate the specific fluorescence signal from your sample:
-
Excitation Filter: This filter is placed in the illumination path and only allows a narrow band of wavelengths to pass through to excite the fluorophore (e.g., Cy5.5).[4][5]
-
Dichroic Mirror (or Beamsplitter): Positioned at an angle, this mirror reflects the excitation light towards the sample but transmits the longer-wavelength emission light from the sample to the detector.[4][5]
-
Emission Filter: Placed in the imaging path before the detector, this filter blocks stray excitation light and other unwanted wavelengths, only allowing the emitted fluorescence from the fluorophore to be detected.[4][5]
Using the correct filter set is essential for achieving a high signal-to-noise ratio and preventing inaccurate imaging.[6]
Q3: What are the recommended filter specifications for Cy5.5?
A3: To effectively capture the signal from Cy5.5 while minimizing background, the filter set must be precisely matched to its spectrum. Below are typical specifications for a Cy5.5 filter set.
Table 2: Recommended Filter Set Specifications for Cy5.5
| Component | Wavelength Range / Cut-on |
| Excitation Filter | 635 - 675 nm[5][7] |
| Dichroic Mirror Cut-on | 685 nm[5][7] |
| Emission Filter | 696 - 736 nm[5][7] |
Note: Always consult your filter manufacturer's specifications to ensure compatibility with your specific microscope and Cy5.5 conjugate.[6]
Troubleshooting Guide
This guide addresses common problems that can arise from improper filter selection or other related issues during Cy5.5 imaging.
Problem 1: No Signal or Very Low Signal
-
Possible Cause 1: Mismatched Filter Set. The excitation filter does not align with the absorption peak of Cy5.5, or the emission filter is blocking the emitted fluorescence.
-
Solution: Verify that your filter set specifications (Table 2) are appropriate for the known excitation and emission spectra of Cy5.5 (Table 1).[6] Ensure the filter cube is correctly installed in the microscope's light path.
-
-
Possible Cause 2: Photobleaching. The fluorescence signal has been permanently lost due to prolonged exposure to high-intensity excitation light.[8]
-
Possible Cause 3: Low Fluorophore Concentration. The concentration of the Cy5.5-labeled probe is too low.
-
Solution: Increase the concentration of your labeled antibody or probe.[8] Perform a titration experiment to find the optimal staining concentration.
-
Problem 2: High Background or Low Signal-to-Noise Ratio (SNR)
-
Possible Cause 1: Inadequate Emission Filtering. The emission filter is allowing stray excitation light or sample autofluorescence to reach the detector.
-
Solution: Use a high-quality bandpass emission filter with a narrow bandwidth that is specifically designed for the emission spectrum of Cy5.5. Ensure the filter provides deep blocking of the excitation wavelength range.[9]
-
-
Possible Cause 2: Autofluorescence. The sample itself (cells, tissue, or mounting medium) is fluorescing in the same spectral range as Cy5.5.
-
Solution: Image an unstained control sample using the same filter set and imaging settings to assess the level of autofluorescence. If significant, you may need to perform spectral unmixing (if your system supports it) or use a different fluorophore in the near-infrared range where autofluorescence is typically lower.[10]
-
-
Possible Cause 3: Unbound Dye. Excess, unbound Cy5.5 conjugate is present in the sample.
-
Solution: Ensure that post-labeling purification steps, such as dialysis or size-exclusion chromatography, have been performed thoroughly to remove all unbound dye.[9]
-
Problem 3: Signal Bleed-through from Another Fluorophore
-
Possible Cause: Spectral Overlap. In a multi-color experiment, the emission of another fluorophore (e.g., Cy5) is passing through the Cy5.5 emission filter.
-
Solution: Select fluorophores with minimal spectral overlap. Use a narrower bandpass emission filter for Cy5.5 to reject the signal from the other dye. Perform sequential imaging, where you excite and capture the signal for each fluorophore one at a time, to eliminate bleed-through.
-
Experimental Protocol: Validating Your Cy5.5 Filter Set Performance
This protocol provides a method to confirm that your microscope and filter set are optimized for Cy5.5 imaging.
Objective: To verify the signal specificity and signal-to-noise ratio of the Cy5.5 filter set.
Materials:
-
Microscope equipped with the Cy5.5 filter set to be tested.
-
Positive Control Slide: A sample known to be correctly labeled with Cy5.5 (e.g., fluorescent beads or a well-characterized biological sample).
-
Negative Control Slide: An unstained biological sample of the same type as the positive control to assess autofluorescence.
-
Immersion oil (if using an oil-immersion objective).
Methodology:
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Select the Cy5.5 filter cube.
-
Set the objective lens appropriate for your sample (e.g., 40x or 60x oil).
-
-
Image Negative Control:
-
Place the negative control (unstained) slide on the microscope stage.
-
Bring the sample into focus using brightfield or DIC.
-
Switch to the fluorescence light path.
-
Set the camera exposure time to a standard value for your experiments (e.g., 500 ms).
-
Acquire an image. This image represents the baseline background and autofluorescence of your sample.
-
-
Image Positive Control:
-
Replace the negative control with the positive control (Cy5.5-labeled) slide.
-
Bring the sample into focus.
-
Using the same settings (objective, exposure time, light intensity) as the negative control, acquire an image.
-
-
Analysis:
-
Compare the two images. The positive control image should show a bright, specific signal with minimal background.
-
Using imaging software, measure the mean intensity of the signal in the positive control and the mean intensity of the background in the negative control.
-
A high signal-to-noise ratio (Signal Mean Intensity / Background Mean Intensity) indicates good filter set performance. If the ratio is low, refer to the Troubleshooting Guide.
-
Visual Workflow
The following diagram illustrates the decision-making process for selecting and validating the correct filters for Cy5.5 microscopy.
Caption: Decision workflow for Cy5.5 filter selection and validation.
References
- 1. eurofinsgenomics.com [eurofinsgenomics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence Optical Filters for CY5 and CY5.5 Microscopy Imaging [optofilters.com]
- 5. edmundoptics.com [edmundoptics.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. benchchem.com [benchchem.com]
- 10. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
Technical Support Center: Minimizing Non-Specific Binding of Cy5.5-Labeled Probes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate non-specific binding of Cy5.5-labeled probes in your experiments, ensuring high-quality, reliable data.
Troubleshooting Guide: High Background and Non-Specific Binding
High background fluorescence is a common issue when working with fluorescent probes. This guide provides a systematic approach to troubleshooting and resolving non-specific binding of your Cy5.5-labeled probes.
1. Identify the Source of Non-Specific Binding
The first step in troubleshooting is to understand the potential causes of non-specific binding. For Cy5.5 and other cyanine (B1664457) dyes, the primary culprits are:
-
Hydrophobic Interactions: Cy5 is inherently hydrophobic, which can cause it to bind non-specifically to hydrophobic regions of proteins and lipids.[1][2] Although Cy5.5 is more hydrophilic than Cy5 due to the presence of sulfonate groups, hydrophobic interactions can still occur.[1]
-
Electrostatic Interactions: The net charge of the Cy5.5 dye and the molecule it is conjugated to can lead to electrostatic attraction to oppositely charged molecules and surfaces within the cell or tissue.
-
Fc Receptor Binding: For antibody-based probes, the Fc region of the antibody can bind to Fc receptors on various cell types, such as monocytes, macrophages, and B cells, leading to non-specific signal.[3][4][5][6][7] Cyanine dyes themselves have also been implicated in binding to Fc receptors.[4][6]
2. Optimize Your Blocking Strategy
Effective blocking is crucial to prevent non-specific binding. The ideal blocking agent and protocol will depend on your specific application (e.g., immunofluorescence, in situ hybridization, western blotting) and sample type.
Workflow for Optimizing Blocking
Caption: A stepwise workflow for troubleshooting and optimizing blocking conditions to reduce non-specific binding of Cy5.5-labeled probes.
Quantitative Comparison of Blocking Agents
While direct quantitative comparisons for Cy5.5 are limited in published literature, the following table summarizes general recommendations and effectiveness based on common laboratory practices. The signal-to-noise ratio is a key metric for assessing the effectiveness of a blocking strategy.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | Readily available, relatively inexpensive, good general-purpose blocker. | Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. Not recommended for detecting phosphoproteins.[8][9] |
| Normal Serum | 5-10% (v/v) in PBS or TBS | Highly effective at blocking non-specific antibody binding, especially Fc receptor-mediated binding.[8][10] | More expensive than BSA. Must use serum from the species in which the secondary antibody was raised to avoid cross-reactivity.[10][11] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Inexpensive and effective for many applications, particularly western blotting. | Contains phosphoproteins (casein) and biotin, which can interfere with detection of phosphoproteins and avidin-biotin systems, respectively. May increase background in fluorescent westerns. |
| Fish Gelatin | 0.1-0.5% (w/v) in PBS or TBS | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May not be as effective as BSA or serum for all applications. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free, reducing cross-reactivity. Some are specifically designed for fluorescent applications.[3][12][13][14] | More expensive than homemade buffers. |
| Sheared Salmon Sperm DNA | 100-500 µg/mL | Used in in situ hybridization to block non-specific binding of nucleic acid probes to chromosomal DNA and other cellular components.[15][16][17][18][19] | Specific to nucleic acid probe applications. |
3. Optimize Probe Concentration and Incubation
-
Titrate your probe: Using an excessive concentration of your Cy5.5-labeled probe is a common cause of high background. Perform a titration to determine the optimal concentration that provides a strong specific signal with minimal non-specific binding.
-
Optimize incubation time and temperature: Shorter incubation times or lower temperatures (e.g., overnight at 4°C) can help to reduce non-specific interactions.
4. Enhance Washing Steps
-
Increase the number and duration of washes: Thorough washing is essential to remove unbound and non-specifically bound probes. Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes).
-
Include a detergent in your wash buffer: A mild, non-ionic detergent like Tween-20 (typically at 0.05-0.1% v/v) in your wash buffer can help to disrupt weak, non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: Why do I see high background when using a Cy5.5-conjugated antibody on monocytes or macrophages?
This is a common issue related to the binding of the antibody's Fc region to Fc receptors, which are highly expressed on these cell types.[4][6] Additionally, cyanine dyes themselves have been reported to bind to these receptors.[4][6]
Solution:
-
Use an Fc receptor blocking reagent: Pre-incubate your cells with an Fc block specific to your sample's species (e.g., human, mouse) before adding your primary antibody.[3][5][7][20][21]
-
Use F(ab')2 fragments: These antibody fragments lack the Fc region, eliminating Fc receptor-mediated binding.
-
Consider a different fluorophore: If the issue persists, you may need to switch to a fluorophore with a lower propensity for binding to these cells.
Q2: My in situ hybridization experiment with a Cy5.5-labeled probe has high background. What can I do?
High background in ISH can be due to non-specific binding of the probe to cellular components other than the target nucleic acid.
Solution:
-
Use a pre-hybridization solution containing a blocking agent: This typically includes sheared salmon sperm DNA (100-500 µg/mL) to block non-specific DNA binding sites.[15][16][17][18][19] Other components like Denhardt's solution and yeast tRNA are also commonly used.
-
Optimize hybridization and wash stringency: Increasing the temperature and decreasing the salt concentration of your hybridization and wash buffers can help to reduce non-specific probe binding.
-
Ensure proper probe design and purification: A well-designed and purified probe will have higher specificity for its target.
Q3: I'm seeing a lot of non-specific bands on my fluorescent western blot with a Cy5.5-conjugated secondary antibody. How can I improve this?
Non-specific bands in western blotting can arise from several factors, including antibody cross-reactivity and inadequate blocking.
Solution:
-
Optimize your blocking buffer: For fluorescent westerns, commercial blocking buffers specifically designed for this application often provide the best results.[3][12] If using a homemade buffer, BSA is often preferred over milk, as milk can autofluoresce.
-
Titrate your primary and secondary antibodies: Use the lowest concentration of each antibody that still provides a good signal for your target protein.
-
Increase the stringency of your washes: Use a buffer containing a detergent like Tween-20 and increase the number and duration of your washes.[22]
-
Use a low-fluorescence PVDF membrane: Some membranes have lower autofluorescence in the near-infrared range, which can improve the signal-to-noise ratio.[22]
Q4: Can the hydrophobicity of Cy5.5 contribute to non-specific binding?
Yes, while Cy5.5 is more hydrophilic than its predecessor Cy5, it still possesses hydrophobic regions that can interact non-specifically with cellular components.[1] This is a general characteristic of many fluorescent dyes.
Solution:
-
Include a non-ionic detergent: Detergents like Tween-20 in your blocking and wash buffers can help to disrupt these hydrophobic interactions.
-
Use a sufficient concentration of a protein-based blocking agent: Proteins like BSA can help to saturate hydrophobic surfaces, preventing the probe from binding non-specifically.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Cells with a Cy5.5-conjugated Secondary Antibody
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5.5-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Wash once with PBS to remove any residual detergent.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for Cy5.5 (Excitation/Emission: ~675/694 nm).
-
Protocol 2: In Situ Hybridization with a DIG-labeled Probe and Cy5-Tyramide Signal Amplification
This protocol is adapted for the use of a DIG-labeled probe followed by fluorescent detection using a Cy5-tyramide signal amplification system.
-
Sample Preparation: Prepare tissue sections on slides as required for your experiment (e.g., deparaffinization and rehydration for FFPE tissues).
-
Permeabilization: Treat the sections with Proteinase K to increase probe accessibility. The concentration and incubation time must be optimized for the specific tissue type.
-
Prehybridization: Incubate the slides in a hybridization buffer (containing formamide, SSC, Denhardt's solution, and sheared salmon sperm DNA) for at least 1 hour at the hybridization temperature (e.g., 65°C).[5][23][24][25][26][27]
-
Hybridization:
-
Denature your DIG-labeled probe by heating it to 80-95°C for 5 minutes, then immediately place it on ice.
-
Dilute the denatured probe in fresh hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[5][23][24]
-
-
Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probe.
-
Blocking: Block the sections with a blocking buffer (e.g., 2% BSA in MABT) for 1-2 hours at room temperature.[24]
-
Antibody Incubation:
-
Incubate the sections with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), diluted in blocking buffer, for 1-2 hours at room temperature.
-
Wash the sections thoroughly with MABT.
-
-
Signal Amplification:
-
Incubate the sections with Cy5-Tyramide solution for 5-10 minutes at room temperature, protected from light.[5]
-
-
Final Washes: Wash the sections thoroughly with buffer to remove excess tyramide reagent.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired, and mount the slides with an antifade mounting medium.
Signaling Pathways and Logical Relationships
Factors Influencing Non-Specific Binding of Cy5.5 Probes
Caption: A diagram illustrating the key factors related to both the Cy5.5 probe and the biological sample that contribute to non-specific binding and high background signal.
References
- 1. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 2. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 3. biocompare.com [biocompare.com]
- 4. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 5. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 6. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biotium.com [biotium.com]
- 12. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antibodies-online.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Fast and multiplexed super resolution imaging of fixed and immunostained cells with DNA-PAINT-ERS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sperm DNA-mediated reduction of nonspecific fluorescence during cellular imaging with quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Flow Cytometry Analysis [bio-protocol.org]
- 21. img.abclonal.com [img.abclonal.com]
- 22. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. docs.abcam.com [docs.abcam.com]
- 25. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 26. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Strategies to enhance the photostability of Cy5.5
Welcome to the technical support center for Cy5.5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the photostability of Cy5.5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Cy5.5 susceptible to it?
A1: Photobleaching is the irreversible destruction of a fluorophore caused by light exposure, leading to a loss of fluorescence.[1] The process often begins when the Cy5.5 molecule, after absorbing excitation light, transitions from its excited singlet state to a long-lived, highly reactive triplet state.[2] This triplet state molecule can react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the fluorophore, rendering it non-fluorescent.[2]
Q2: How does the chemical environment affect Cy5.5 photostability?
A2: The local chemical environment significantly influences Cy5.5 photostability. Factors such as pH, the presence of oxygen, and the composition of the mounting medium can either accelerate or mitigate photobleaching. For instance, Cy5.5 is highly sensitive to environmental ozone, which can rapidly degrade the dye.[1] Maintaining a slightly basic pH (around 7.5) in the imaging buffer can also improve the photostability of cyanine (B1664457) dyes.[3][4]
Q3: What are antifade reagents and how do they protect Cy5.5?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[3][4] They work through several mechanisms:
-
Triplet State Quenchers (TSQs): Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can deactivate the reactive triplet state of the fluorophore, returning it to the ground state before it can generate ROS.[1][2]
-
Oxygen Scavengers: These systems, such as glucose oxidase and catalase (GODCAT) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD), remove molecular oxygen from the buffer, thereby preventing the formation of ROS.[3][4][5][6][7]
-
Radical Scavengers: Antioxidants like n-propyl gallate (NPG) and ascorbic acid can neutralize ROS that have already formed.[8]
Q4: Can I improve Cy5.5 photostability by modifying the molecule itself?
A4: Yes, covalent modification is a powerful strategy. Directly conjugating or placing triplet state quenchers (TSQs) like COT, NBA, or Trolox in close proximity to the Cy5.5 molecule can dramatically enhance its photostability.[4] This approach is often more effective than simply adding the same agents to the surrounding solution.[4] These self-healing dyes exhibit enhanced photostability and reduced phototoxicity, making them valuable for live-cell imaging.[9]
Q5: Are there more photostable alternatives to Cy5.5?
A5: Yes, several alternative dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and resistance to photobleaching compared to Cy5 and its derivatives.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during imaging experiments with Cy5.5.
Issue 1: The fluorescence signal is initially bright but fades rapidly.
-
Possible Cause: Photobleaching due to excessive light exposure.
-
Solutions:
-
Reduce Excitation Intensity: Lower the power of the laser or lamp. Use neutral density (ND) filters to attenuate the light to the minimum level required for a sufficient signal-to-noise ratio.[3][4]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector and employ a shutter to block the light path when not actively acquiring images.[3][4][5] For time-lapse experiments, increase the interval between acquisitions.[3][4]
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium or imaging buffer. Commercial antifade mounting media or homemade solutions containing oxygen scavengers and/or triplet state quenchers are highly effective.[1][3][4]
-
Issue 2: My signal-to-noise ratio (SNR) is low.
-
Possible Cause: Weak fluorescence signal, high background fluorescence, or both.[3][4]
-
Solutions:
-
Optimize Dye Labeling: Perform a titration experiment to find the optimal dye-to-biomolecule labeling ratio. Over-labeling can cause self-quenching, which reduces the fluorescence signal.[3][4]
-
Reduce Background Fluorescence: Use high-quality, clean slides and coverslips. Ensure the thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.[3][4] Use a mounting medium with low intrinsic fluorescence.[1]
-
Optimize Detector Settings: Increase the detector gain to amplify the signal, but be aware that this can also amplify noise. Adjust the offset to minimize the contribution of dark current.[3][4]
-
Issue 3: I observe inconsistent fluorescence or blinking.
-
Possible Cause: The fluorophore is entering transient dark states (blinking) or is in an unstable chemical environment.
-
Solutions:
-
Add Triplet State Quenchers: The addition of agents like Trolox or COT can reduce excursions to the triplet state, minimizing blinking.[4]
-
Use an Oxygen Scavenging System: Removing molecular oxygen can significantly stabilize the fluorescence signal.[5][6][7] Note that some biological reducing agents used in these systems can sometimes increase the frequency and duration of blinking events for Cy5.[6][7]
-
Covalently Link a Stabilizer: Using a Cy5.5 dye that is pre-conjugated to a photostabilizing molecule can provide the most robust solution by ensuring the stabilizer is always in close proximity to the fluorophore.[4]
-
Data Presentation
Table 1: Effect of Triplet State Quenchers (TSQs) on Cy5 Photostability
| Condition | Fold Increase in 'On' Time (τ_on) vs. Cy5 alone |
| Cy5 + 1 mM COT (in solution) | ~12x |
| Cy5 + 1 mM NBA (in solution) | ~5x |
| Cy5 + 1 mM Trolox (in solution) | ~8x |
| Cy5 covalently linked to COT (Cy5-COT) | Substantially greater than solution additives |
| Cy5 covalently linked to NBA (Cy5-NBA) | Substantially greater than solution additives |
| Cy5 covalently linked to Trolox (Cy5-Trolox) | Substantially greater than solution additives |
Data synthesized from studies showing that direct conjugation of TSQs to Cy5 provides a more significant enhancement in photostability compared to adding the same agents in millimolar concentrations to the solution.[4]
Table 2: Comparison of Common Antifade Reagents and Strategies
| Reagent/Strategy | Mechanism of Action | Primary Benefit | Considerations |
| n-Propyl gallate (NPG) | Antioxidant / Radical Scavenger | Reduces photobleaching | Can be difficult to dissolve; may interfere with some biological processes.[8][10] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triplet State Quencher | Effective antifade agent | Less effective and less toxic than p-phenylenediamine (B122844) (PPD).[10] |
| Trolox | Triplet State Quencher | Reduces blinking and photobleaching | Can be used in solution or covalently linked to the dye.[1][4] |
| Oxygen Scavenging Systems (e.g., GODCAT) | Removes molecular oxygen | Drastically reduces ROS formation | Can deplete ATP in live cells; some components may increase blinking.[5][9] |
| Covalent linkage of TSQs (e.g., Cy5-COT) | Intramolecular Triplet State Quenching | Highly efficient, localized photoprotection | Requires synthesis or purchase of specialized dye conjugates.[4][11] |
Visualizations
Caption: Simplified Jablonski diagram illustrating the primary photobleaching pathway of Cy5.5.
Caption: Mechanism of action for common antifade reagents used to stabilize Cy5.5.
Caption: A logical workflow for troubleshooting Cy5.5 photostability issues.
Experimental Protocols
Protocol 1: Assessing the Photobleaching Rate of Cy5.5
This protocol provides a method to quantify the rate of photobleaching for Cy5.5-labeled samples.
-
Sample Preparation: Prepare your Cy5.5-labeled sample (e.g., fixed cells, immobilized proteins) on a glass coverslip and mount it using your chosen imaging buffer or mounting medium. Prepare parallel samples with and without antifade reagents to be tested.
-
Microscope Setup:
-
Use a fluorescence microscope (confocal or widefield) equipped with a laser or lamp for Cy5.5 excitation (e.g., 633 nm or 647 nm laser).[3][4]
-
Set the excitation power to a constant level that is representative of your typical imaging conditions.
-
Select an appropriate emission filter for Cy5.5 (e.g., 665-715 nm).
-
-
Image Acquisition:
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures (or a region of interest) in each frame of the time-lapse series.
-
Correct for background by subtracting the mean intensity of a region with no labeled structures.
-
Normalize the fluorescence intensity for each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time or frame number.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.[3][4]
-
Protocol 2: Preparation of an Oxygen Scavenging Imaging Buffer (GODCAT)
This protocol describes how to prepare a common and effective oxygen scavenging system for live-cell or single-molecule imaging.
-
Prepare Stock Solutions:
-
Glucose Oxidase (e.g., from Aspergillus niger): 10 mg/mL in a suitable buffer (e.g., PBS).
-
Catalase (e.g., from bovine liver): 1 mg/mL in a suitable buffer.
-
D-Glucose: 20% (w/v) in water.
-
Note: Store enzyme stocks at -20°C in small aliquots.
-
-
Prepare Final Imaging Buffer:
-
Start with your desired base imaging buffer (e.g., PBS, Tris-HCl) at the correct pH (typically ~7.5).
-
Immediately before starting your imaging session, add the components to the base buffer to the following final concentrations:
-
Glucose Oxidase: ~0.5 mg/mL
-
Catalase: ~0.04 mg/mL
-
D-Glucose: ~10% (w/v)
-
-
Optionally, a triplet state quencher like Trolox can be added to a final concentration of 1-2 mM.
-
-
Usage:
-
Replace the existing medium on your sample with the freshly prepared GODCAT imaging buffer.
-
Ensure the sample is sealed in an imaging chamber to limit re-oxygenation from the atmosphere.
-
The system will begin scavenging oxygen immediately. For best results, allow the buffer to incubate with the sample for a few minutes before starting image acquisition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Over-labeling on Cy5.5 Conjugate Function
Welcome to the technical support center for Cy5.5 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting issues related to the over-labeling of proteins and antibodies with Cy5.5.
Frequently Asked Questions (FAQs)
Q1: What is the "degree of labeling" (DOL) and why is it important for Cy5.5 conjugates?
The degree of labeling (DOL), also known as the dye-to-protein ratio, represents the average number of fluorophore molecules (Cy5.5) attached to a single protein or antibody molecule.[1] It is a critical parameter because it significantly affects the performance of the conjugate. An optimal DOL is crucial for balancing signal intensity with the preservation of the protein's biological function.[2][3][4][5]
Q2: What are the typical consequences of over-labeling a protein with Cy5.5?
Over-labeling with Cy5.5 can lead to several detrimental effects, including:
-
Reduced Fluorescence (Quenching): Excessive proximity of Cy5.5 molecules can lead to self-quenching, where the fluorescence intensity decreases despite a higher number of dye molecules.[6][7] This is a known issue with Cy5 and Cy5.5 dyes.[6][8]
-
Decreased Antibody Affinity: The conjugation process, especially at high DOLs, can chemically modify amino acids in the antigen-binding site of an antibody, leading to reduced affinity or even complete inactivation.[3][4][5]
-
Increased Non-specific Binding: Highly labeled conjugates can become more hydrophobic or carry an altered charge, leading to increased non-specific binding to cells and other surfaces.[9]
-
Protein Aggregation: Over-labeling can induce conformational changes in the protein, leading to aggregation and precipitation.[2][10][11]
-
Altered Biodistribution and Pharmacokinetics: In in-vivo applications, over-labeling can significantly alter the plasma clearance and biodistribution of the conjugate, leading to inaccurate targeting and imaging results.[12][13][14][15]
Q3: What is the optimal DOL for a Cy5.5 antibody conjugate?
The optimal DOL for Cy5.5 conjugates is generally lower than for some other dyes. While the ideal ratio can vary depending on the specific antibody and application, a DOL of 2-5 is often recommended for Cy5.5.[7] Labeling antibodies with more than three Cy5 molecules has been reported to be counterproductive due to fluorescence loss.[8] For some in-vivo applications, a very low DOL of around 0.3 may be necessary to avoid altering the antibody's pharmacokinetics.[12]
Q4: How can I determine the DOL of my Cy5.5 conjugate?
The DOL is typically determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:
-
~280 nm: The absorbance maximum for the protein.
-
~675 nm: The absorbance maximum for Cy5.5.
A correction factor is needed to account for the dye's absorbance at 280 nm.[2][16][17][18]
Troubleshooting Guide
This guide addresses common issues encountered during and after the conjugation of Cy5.5 to proteins and antibodies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Staining | Low DOL: Insufficient labeling resulted in a low signal. | Optimize the labeling reaction by increasing the dye-to-protein molar ratio, ensuring the reaction buffer pH is optimal (typically 8.3-9.0), or extending the reaction time.[2] |
| Fluorescence Quenching (Over-labeling): Too many Cy5.5 molecules are attached, leading to self-quenching.[6][7] | Reduce the dye-to-protein molar ratio in the labeling reaction.[2] Aim for a lower DOL, typically in the range of 2-5 for Cy5.5.[7] | |
| Antibody Inactivation (Over-labeling): The antibody's binding site is compromised by the conjugation process.[3][4] | Decrease the DOL. Perform a functional assay (e.g., ELISA, SPR) to assess the binding affinity of the conjugate compared to the unlabeled antibody.[3][5][19] | |
| Degraded Fluorophore: The Cy5.5 dye may have degraded due to improper storage or handling. | Store the dye and the conjugate protected from light. Avoid repeated freeze-thaw cycles. | |
| High Background or Non-specific Staining | Over-labeling: Excess dye molecules can increase hydrophobicity and lead to non-specific interactions. | Reduce the DOL. Include appropriate blocking steps in your experimental protocol.[20] |
| Free Dye: Unconjugated Cy5.5 remains in the conjugate solution. | Ensure thorough purification of the conjugate using size exclusion chromatography or dialysis to remove all free dye.[2] | |
| Protein Aggregation: The labeled protein has formed aggregates. | Reduce the DOL.[2] Centrifuge the conjugate solution before use to pellet any aggregates.[21] | |
| Fc Receptor Binding: The Cy5 portion of the conjugate may bind non-specifically to Fc receptors on certain cells, like monocytes.[22] | Use an Fc receptor blocking reagent in your staining protocol.[20] | |
| Precipitation of the Conjugate | Over-labeling: High DOL can lead to protein aggregation and precipitation.[2][10] | Decrease the dye-to-protein molar ratio in the labeling reaction. |
| Inappropriate Buffer Conditions: The buffer composition or pH may not be suitable for the conjugate. | Ensure the storage buffer is appropriate for the protein and consider adding stabilizing agents like glycerol.[18] | |
| Inconsistent Results Between Batches | Variable DOL: Different batches of conjugate have different DOLs. | Carefully control the labeling reaction conditions (dye/protein ratio, pH, time) for each batch. Always measure the DOL for each new conjugate preparation. |
| Antibody Quality: The starting antibody quality may vary. | Use a high-purity antibody for conjugation.[] |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to calculate the DOL of a Cy5.5-antibody conjugate.
Materials:
-
Purified Cy5.5-antibody conjugate
-
Phosphate-buffered saline (PBS) or the conjugate's storage buffer
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (Amax). Use the same buffer as a blank.
-
If the absorbance is too high, dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in the calculations.
-
Calculate the molar concentration of the dye using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of Cy5.5 at its Amax (typically ~250,000 M-1cm-1).
-
Calculate the corrected protein absorbance at 280 nm. A correction factor is necessary because Cy5.5 also absorbs light at 280 nm. The correction factor for Cy5.5 is approximately 0.04.
-
Corrected A280 = A280 - (Amax * 0.04)
-
-
Calculate the molar concentration of the protein using the corrected A280 and the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M-1cm-1).
-
Calculate the DOL by dividing the molar concentration of the dye by the molar concentration of the protein.
Example Calculation:
-
Measured A280 = 1.2
-
Measured Amax (at 675 nm) = 0.6
-
Molar extinction coefficient of Cy5.5 (εdye) = 250,000 M-1cm-1
-
Molar extinction coefficient of IgG (εprotein) = 210,000 M-1cm-1
-
Correction factor (CF) = 0.04
-
Dye Concentration: [Dye] = 0.6 / 250,000 = 2.4 x 10-6 M
-
Corrected Protein Absorbance: Corrected A280 = 1.2 - (0.6 * 0.04) = 1.176
-
Protein Concentration: [Protein] = 1.176 / 210,000 = 5.6 x 10-6 M
-
DOL: DOL = (2.4 x 10-6 M) / (5.6 x 10-6 M) ≈ 4.3
Protocol 2: Assessing Conjugate Affinity using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general method to compare the binding affinity of a Cy5.5-labeled antibody to its unlabeled counterpart.
Materials:
-
Antigen-coated microplate
-
Unlabeled antibody
-
Cy5.5-labeled antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (specific for the primary antibody's host species)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating: Coat a 96-well microplate with the target antigen at an optimized concentration overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of both the unlabeled and the Cy5.5-labeled antibody in blocking buffer. Add the dilutions to the plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (at its optimal dilution) to all wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations for both the labeled and unlabeled antibodies. A rightward shift in the binding curve for the labeled antibody indicates a decrease in apparent affinity.[3]
Visualizations
Caption: Experimental workflow for creating and validating Cy5.5 conjugates.
Caption: Logical relationships between over-labeling and experimental outcomes.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.com [abcam.com]
- 19. Protocol to determine antibody affinity and concentration in complex solutions using microfluidic antibody affinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. drmr.com [drmr.com]
- 22. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
Troubleshooting guide for Cy5.5 in flow cytometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cy5.5 and its tandem conjugates in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for Cy5.5?
Cy5.5 is a far-red fluorescent dye. For optimal detection, it is crucial to align your flow cytometer's laser and filter sets with the dye's excitation and emission spectra.
-
Standalone Cy5.5: It has an excitation peak around 678 nm and an emission peak at approximately 695 nm.[1] It is typically excited by a red laser (e.g., 633 nm, 640 nm, or 660 nm).
-
Tandem Dyes: When Cy5.5 is used as an acceptor molecule in a tandem conjugate (e.g., PerCP-Cy5.5, PE-Cy5.5, APC-Cy5.5), the excitation wavelength should match the donor fluorophore, while the emission is collected at the characteristic wavelength of Cy5.5. For example, PerCP-Cy5.5 is excited by a blue laser (488 nm) and emits at around 695 nm.[2][3]
Q2: I am observing a high background signal in my Cy5.5 channel. What are the possible causes and solutions?
High background fluorescence can mask the true signal and lead to inaccurate results. Several factors can contribute to this issue.
-
Non-specific Antibody Binding: The antibody conjugate may be binding to cells non-specifically.
-
Solution: Titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[4][5] Using too high a concentration is a common cause of high background.[4]
-
Solution: Include a blocking step using an appropriate agent like BSA or serum from the same species as the secondary antibody to block Fc receptors.[6][7]
-
Solution: Ensure adequate washing steps to remove unbound antibodies. Adding a small amount of detergent like Tween 20 to the wash buffer can also help.[4]
-
-
Dead Cells: Dead cells are known to non-specifically bind antibodies, leading to false-positive signals.[8]
-
Instrument Settings: Incorrect instrument settings can contribute to high background.
-
Solution: Ensure the gain/voltage on the detector is not set too high.[4]
-
-
Cell Clumps: Aggregates of cells can lead to higher background signal.
Q3: My Cy5.5 signal is weak or absent. How can I troubleshoot this?
A weak or non-existent signal can be frustrating. Here are several potential causes and their solutions:
-
Low Target Expression: The protein of interest may be expressed at very low levels.
-
Solution: For targets with low expression, it's crucial to use a bright fluorophore.[5][10] Consider using a brighter alternative to Cy5.5 if the signal remains low.
-
Solution: An amplification step, such as using a biotinylated primary antibody followed by a streptavidin-fluorophore conjugate, can enhance the signal.[10]
-
-
Antibody Issues: The antibody itself could be the problem.
-
Suboptimal Staining Protocol: The experimental procedure may need optimization.
-
Instrument and Fluorophore Handling:
Q4: I'm using a Cy5.5 tandem dye and see unexpected signal in the donor fluorophore's channel. What is happening?
This phenomenon is likely due to the degradation of the tandem dye. Tandem dyes work through Förster Resonance Energy Transfer (FRET), where the donor molecule (e.g., PE, PerCP, APC) transfers its energy to the acceptor molecule (Cy5.5). If the linkage between the two is broken, the donor will fluoresce at its own characteristic wavelength.[13][14]
-
Causes of Tandem Degradation:
-
Exposure to light and elevated temperatures: This is a major cause of tandem dye breakdown.[15]
-
Fixation: Fixation agents can degrade tandem conjugates, reducing their brightness and causing spillover.[12][14]
-
Improper Storage: Do not freeze tandem dye conjugates, as this can denature the donor protein.[12]
-
-
Solutions:
-
Minimize Light Exposure: Protect stained samples from light at all times.[12]
-
Handle with Care: Avoid prolonged fixation steps and keep samples cool.[12][15]
-
Proper Controls: When setting up compensation, it is critical to use the exact same tandem conjugate (same antibody, same lot) for your single-color compensation control as you use in your experimental samples.[14]
-
Monitor Degradation: Include a channel for the donor fluorophore (e.g., an empty PE channel if using PE-Cy5.5) to monitor for potential degradation.[13]
-
Q5: What are some common issues with compensation when using Cy5.5?
Proper compensation is essential to correct for the spectral overlap between different fluorophores in a multicolor panel.[16]
-
Incorrect Compensation Controls: Using inappropriate controls is a common mistake.
-
Tandem Dye Variability: Tandem dyes can have lot-to-lot variability in their FRET efficiency, which affects their emission spectrum.
-
Solution: Always use the same lot of tandem-conjugated antibody for your compensation controls and your experimental samples.[14]
-
-
Spillover Spreading: Even with correct compensation, the spread of the data from a bright signal into a dimmer channel can obscure the resolution of the dim population.
-
Solution: In panel design, avoid placing fluorophores with significant spectral overlap on co-expressed markers. For example, PE-Cy5 has considerable spillover into the APC detector, which can reduce the resolution in the APC channel.[15]
-
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for Cy5.5 and its common tandem conjugates.
Table 1: Spectral Properties of Cy5.5 and Common Tandem Conjugates
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Excitation Laser | Common Emission Filter |
| Cy5.5 | 678[1] | 695[1] | Red (633/640 nm) | 695/40[1] |
| PerCP-Cy5.5 | 482[2] | 695[2] | Blue (488 nm) | 695/40[2] |
| PE-Cy5.5 | 565[18][19] | 671[18] - 700[19] | Blue (488 nm) or Yellow/Green (561 nm) | 695/40[19] |
| APC-Cy5.5 | 651[20] | 695[20] | Red (633/640 nm) | 695/40[20] |
Table 2: Troubleshooting Summary for Common Cy5.5 Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Non-specific antibody binding | Titrate antibody, use Fc block, improve washing[4][6] |
| Dead cells | Use a viability dye to exclude dead cells[6][8] | |
| High detector gain | Optimize instrument settings[4] | |
| Weak/No Signal | Low antigen expression | Use a brighter fluorophore or signal amplification[10] |
| Degraded antibody/fluorophore | Store reagents properly, protect from light[10][12] | |
| Suboptimal staining protocol | Optimize incubation time and temperature[10][11] | |
| Tandem Dye Degradation | Light exposure, fixation, heat | Minimize exposure to these factors[12][15] |
| Improper storage | Do not freeze tandem conjugates[12] | |
| Compensation Issues | Incorrect compensation controls | Use bright, single-stained controls (cells or beads)[14][17] |
| Tandem dye lot variability | Use the same lot for controls and samples[14] | |
| High spectral overlap | Optimize panel design to minimize spillover spreading[15] |
Experimental Protocols
Standard Immunofluorescent Staining Protocol for Flow Cytometry (Surface Staining)
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in a suitable buffer (e.g., PBS with 1-2% BSA).
-
Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentration of the Cy5.5-conjugated primary antibody to the cell suspension.
-
Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 1-2 mL of staining buffer by centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes and gently resuspending the pellet.
-
Viability Staining (if applicable): If a viability dye is used, add it according to the manufacturer's protocol. Some viability dyes are added after the antibody staining step.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS).
-
Analysis: Analyze the samples on the flow cytometer as soon as possible, keeping them protected from light.
Note: For intracellular staining, additional fixation and permeabilization steps are required before antibody staining. The choice of fixation and permeabilization agents can affect fluorophore performance, especially for tandem dyes.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting the common issue of a weak or absent signal when using Cy5.5.
Caption: Troubleshooting workflow for weak or no Cy5.5 signal.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. abcam.com [abcam.com]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 8. How to Identify Problems with Flow Cytometry Panel Design – Bad Data Part 2 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. bosterbio.com [bosterbio.com]
- 11. biocompare.com [biocompare.com]
- 12. What guidelines should I follow for successful tandem dye usage? | AAT Bioquest [aatbio.com]
- 13. Worry and FRET: ROS Production Leads to Fluorochrome Tandem Degradation and impairs Interpretation of Flow Cytometric Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tandem Fluorochrome Conjugated Antibody Best Practices | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Spectrum [PE (phycoerythrin)-Cy5.5] | AAT Bioquest [aatbio.com]
- 19. PE-Cy5.5 Tandem | AAT Bioquest [aatbio.com]
- 20. FluoroFinder [app.fluorofinder.com]
Validation & Comparative
A Comparative Guide to Cy5.5 and Cy7 Fluorescent Dyes for Deep Tissue Penetration
For researchers, scientists, and drug development professionals engaged in in vivo optical imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality results. The ability to visualize biological processes deep within living tissue is largely dependent on the spectral properties of the chosen fluorophore. Cyanine (B1664457) dyes, particularly Cy5.5 and Cy7, are widely used for these applications due to their emission in the NIR window (700-900 nm), a spectral range where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly minimized.[1][2] This guide provides an objective comparison of Cy5.5 and Cy7, focusing on their performance in deep tissue penetration, supported by experimental data and protocols.
Physicochemical and Spectral Properties
The fundamental differences in the performance of Cy5.5 and Cy7 stem from their distinct spectral properties. Cy7's excitation and emission maxima are shifted further into the NIR range compared to Cy5.5. This shift is the primary reason for its enhanced performance in deep tissue applications.[3][]
| Property | Cy5.5 | Cy7 | Reference |
| Excitation Maximum | ~675 nm | ~750 nm | [3][5] |
| Emission Maximum | ~694 nm | ~776 nm | [3][6] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | Variable, lower than Cy7 | ~0.30 | [5] |
| Key Advantage | Useful for superficial imaging and multiplexing | Superior deep tissue penetration | [1] |
Performance Comparison for Deep Tissue Penetration
The central challenge in deep tissue imaging is overcoming signal attenuation caused by tissue absorption and scattering. The longer the wavelength of light, the less it is affected by these factors, leading to deeper penetration and a better signal-to-background ratio (SBR).
Theoretical Advantage of Cy7
The superiority of Cy7 for deep tissue imaging is grounded in physics. Biological tissues are less absorptive and scattering to light at longer NIR wavelengths.[2] Cy7, with its emission peak around 776 nm, falls into a more optimal part of the NIR window than Cy5.5 (emission ~694 nm). This results in less attenuation of the fluorescent signal as it travels from the probe to the detector, and a reduction in tissue autofluorescence, which is a major source of background noise.[1][3]
Caption: Logical relationship showing Cy7's advantages for deep tissue imaging.
Experimental Evidence
Multiple studies have experimentally validated the theoretical advantages of Cy7.
-
Tumor Imaging Study: In a comparative study using four different cyanine dyes to label monoclonal antibodies for tumor imaging, researchers found that while all dyes could label small, superficial tumors, only Cy7 was effective for labeling large or deep tumors.[7] This highlights Cy7's superior ability to penetrate tissue and overcome the signal masking effects seen with shorter wavelength dyes.[7]
-
Targeted Probe Study: A study developing RGD multimers for imaging integrin expression specifically chose Cy7 over Cy5.5 due to its "deeper tissue penetration, less scattering, and lower background autofluorescence".[3] The researchers noted that the attenuation of the fluorescence signal in vivo was less severe for Cy7 conjugates compared to their Cy5.5 counterparts, providing direct evidence of better tissue penetration.[3]
Quantitative Performance Summary
| Performance Metric | Cy5.5 | Cy7 | Rationale |
| Tissue Penetration Depth | Good | Superior | Longer wavelength light is less attenuated by tissue.[3] |
| Signal Attenuation | Higher | Lower | Less absorption and scattering of emitted photons by tissue components.[1][3] |
| Signal-to-Background Ratio | Good | Higher | Lower tissue autofluorescence at longer NIR wavelengths.[1][3] |
Experimental Protocol: Comparative In Vivo Tumor Imaging
This section outlines a generalized protocol for comparing the performance of Cy5.5- and Cy7-labeled targeting molecules in a preclinical tumor imaging model.
Probe Preparation & Characterization
-
Conjugation: Conjugate the N-hydroxysuccinimide (NHS) ester of Cy5.5 and Cy7 to a targeting molecule (e.g., antibody, peptide) via primary amines. The reaction is typically performed in a carbonate/bicarbonate buffer (pH 8.5-9.0) for 1-2 hours at room temperature.
-
Purification: Remove unconjugated dye using dialysis or size-exclusion chromatography columns.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum (~675 nm for Cy5.5, ~750 nm for Cy7) using the Beer-Lambert law.[1]
Animal Model Preparation
-
Model: Use an appropriate animal model, such as immunodeficient mice with subcutaneously implanted tumor xenografts.[1]
-
Diet: For at least one week prior to imaging, switch the animals to a purified, chlorophyll-free diet. Standard animal chow contains high levels of chlorophyll, which is a significant source of NIR autofluorescence and can increase background noise.[6]
Probe Administration
-
Route: Administer the Cy5.5- and Cy7-labeled probes to separate cohorts of animals via intravenous (tail vein) injection.
-
Dosage: The optimal dose should be determined empirically for each new conjugate. A typical starting point is 5-10 nmol of dye per mouse in a volume of 100-200 µL of sterile PBS.[6]
In Vivo Fluorescence Imaging
-
System: Use a small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate lasers/filters.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) throughout the imaging session.
-
Imaging Parameters:
-
For Cy5.5: Excitation ~675 nm, Emission ~720 nm.
-
For Cy7: Excitation ~745 nm, Emission ~810 nm.[6]
-
-
Acquisition: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal window where target accumulation is high and background signal has cleared.
Data Analysis
-
Quantification: Use the system's analysis software to draw Regions of Interest (ROI) over the tumor and a non-target background tissue (e.g., contralateral muscle).
-
Metrics: Calculate the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) for each ROI. Determine the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.[3]
Ex Vivo Confirmation
-
At the final time point, euthanize the animals and excise the tumor and major organs (liver, kidneys, spleen, etc.).
-
Image the excised tissues ex vivo using the same imaging parameters. This confirms the biodistribution of the probe and provides a "true" signal measurement without attenuation from overlying skin and tissue.[6]
Caption: General experimental workflow for in vivo comparative imaging.
Conclusion and Recommendations
Both Cy5.5 and Cy7 are powerful tools for in vivo fluorescence imaging. However, for applications that demand the visualization of targets located deep within tissue, the choice is clear.
Cy7 is the superior dye for deep tissue penetration. Its longer excitation and emission wavelengths result in significantly less signal attenuation and lower background autofluorescence, leading to a higher signal-to-background ratio and the ability to detect signals from deeper structures.[1][3][7] Studies consistently demonstrate its enhanced performance in whole-body imaging and in visualizing larger, more deeply seated tumors.[1][7]
Cy5.5 remains a valuable tool for imaging more superficial targets or when multiplexing with other NIR dyes is required.[1] However, for researchers and drug development professionals pushing the limits of imaging depth, optimizing experimental design around Cy7 will yield the most sensitive and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyanine Dye Quantum Yields: Cy5.5 in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity, reliability, and overall success of fluorescence-based assays. Among the diverse palette of available fluorescent dyes, the cyanine (B1664457) (Cy) family stands out for its broad spectral range and high molar extinction coefficients. This guide provides a detailed comparison of the quantum yield of Cy5.5 with other commonly used cyanine dyes—Cy3, Cy5, and Cy7—supported by experimental data and protocols to aid in the selection of the optimal dye for specific research applications.
The quantum yield (Φ), a measure of the efficiency of fluorescence, is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield contributes to a brighter fluorescent signal, which is paramount for applications requiring high sensitivity.
Comparative Quantum Yield Data
The following table summarizes the quantum yield of Cy5.5 and other cyanine dyes in various environments. It is important to note that the quantum yield of cyanine dyes can be significantly influenced by their local environment, including the solvent, pH, and conjugation to biomolecules.
| Dye | Quantum Yield (Φ) | Solvent/Condition | Reference |
| Cy3 | 0.15 | PBS | [1] |
| 0.04 - 0.09 | Aqueous Buffer | [2][3][4] | |
| 0.24 | On DNA | [5] | |
| Cy5 | 0.27 | PBS | [6][7] |
| 0.4 | Ethanol | [6] | |
| 0.20 - 0.3 | Aqueous Buffer | [2][3][5] | |
| Cy5.5 | 0.28 | Not Specified | [7] |
| Cy7 | 0.28 - 0.3 | Aqueous Solutions | [7][8][9] |
The data indicates that Cy5.5 and Cy7 generally exhibit higher quantum yields in aqueous solutions compared to Cy3 and Cy5 under similar conditions. The quantum yield of Cy3, in particular, can be quite low in aqueous buffers but increases significantly upon covalent attachment to DNA[4]. Cy5 also shows a notable increase in quantum yield in a less polar solvent like ethanol[6]. The choice of dye should, therefore, be carefully considered in the context of the specific experimental conditions.
Experimental Protocol: Determination of Relative Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle
The quantum yield of a sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To simplify the procedure, the absorbance of the sample and standard solutions are often kept identical at the excitation wavelength (A_sample = A_std), which simplifies the equation to:
Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Cyanine dye of interest (sample)
-
A suitable reference standard with a known quantum yield in the same spectral region (e.g., another cyanine dye with a well-documented quantum yield in the same solvent).
-
Solvent (e.g., PBS, ethanol, methanol).
Procedure
-
Standard Selection: Choose a reference standard that has a known and stable quantum yield and absorbs and emits in a similar wavelength range as the sample dye.
-
Solution Preparation:
-
Prepare a stock solution of the sample dye and the standard dye in the desired solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Identify the excitation wavelength (λ_ex) to be used, typically the absorbance maximum of the sample.
-
Prepare a sample solution and a standard solution with the same absorbance value at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the solvent (blank).
-
Record the fluorescence emission spectra of the matched-absorbance sample and standard solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample (I_sample) and the standard (I_std).
-
Obtain the refractive indices (η) of the solvents used for the sample and standard.
-
Calculate the quantum yield of the sample using the simplified formula above.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the relative quantum yield of a cyanine dye.
References
- 1. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
A Researcher's Guide to Validating Cy5.5 Conjugation Efficiency
For researchers, scientists, and drug development professionals utilizing Cy5.5-labeled biomolecules, rigorous validation of conjugation efficiency is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies to validate the efficiency of Cy5.5 labeling, alongside a comparative analysis with alternative fluorescent dyes. Detailed experimental protocols and quantitative data are presented to support informed decisions in experimental design.
Understanding Conjugation Efficiency: The Degree of Labeling
The efficiency of a conjugation reaction is quantified by the Degree of Labeling (DOL), also expressed as the dye-to-protein (D/P) or fluorophore-to-protein (F/P) ratio. This value represents the average number of fluorophore molecules covalently bound to a single protein molecule.[1] An optimal DOL is critical; while a high DOL can enhance signal intensity, over-labeling may lead to fluorescence quenching and can potentially compromise the biological activity of the conjugated protein, such as an antibody's binding affinity.[1][2]
Core Validation Method: UV-Vis Spectrophotometry
The most common and accessible method for determining the DOL is through UV-Vis spectrophotometry. This technique relies on measuring the absorbance of the purified conjugate at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the specific dye (approximately 675 nm for Cy5.5).
Experimental Protocol: Spectrophotometric Determination of DOL
Objective: To calculate the average number of Cy5.5 molecules conjugated to a protein.
Materials:
-
Purified Cy5.5-protein conjugate solution
-
Purification buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification: It is crucial to remove all non-conjugated Cy5.5 from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., gel filtration with Sephadex G-25) or extensive dialysis.[1][3]
-
Spectrophotometer Setup: Blank the spectrophotometer with the purification buffer.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is typically around 675 nm (A_max). If the absorbance readings are too high (generally > 2.0), dilute the sample with a known dilution factor and re-measure.[1][3]
-
Calculation: Use the following formulas to calculate the DOL:
-
Protein Concentration (M):
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M):
-
ε_dye: Molar extinction coefficient of the dye at its A_max (for Cy5.5, ~250,000 M⁻¹cm⁻¹).[4]
-
-
Degree of Labeling (DOL):
-
The following diagram illustrates the workflow for determining the Degree of Labeling.
References
A Comparative Analysis of Near-Infrared Fluorophores: Cy5.5 versus IRDye 800CW in Preclinical Imaging
For researchers, scientists, and professionals in drug development, the selection of appropriate near-infrared (NIR) fluorophores is a critical determinant of success in preclinical fluorescence imaging. A high signal-to-noise ratio (SNR) is paramount for achieving sensitive and accurate detection of biological targets. This guide provides an objective comparison of two widely used NIR dyes, Cy5.5 and IRDye 800CW, with a focus on their SNR in in vivo applications, supported by experimental data and detailed methodologies.
The principal advantage of fluorescence imaging in the NIR spectrum (700-900 nm) lies in the reduced absorption and scattering of light by biological tissues, as well as minimized autofluorescence, which collectively contribute to a higher signal-to-noise ratio.[1][2] Within this spectral window, IRDye 800CW has consistently demonstrated a superior signal-to-noise ratio when compared to Cy5.5.[3][4] This enhanced performance is primarily attributed to the significantly lower autofluorescence of tissues at the excitation and emission wavelengths of IRDye 800CW (around 774/789 nm) compared to those of Cy5.5 (around 675/694 nm).[3][4]
One comparative study directly demonstrated that in mice illuminated with 660 nm light (for Cy5.5), the autofluorescent signals were significantly higher than in mice illuminated with 785 nm light (for IRDye 800CW).[4] This lower background fluorescence is a key factor contributing to the enhanced tumor-to-background ratio (TBR) observed with IRDye 800CW conjugates in xenograft models.[3]
Quantitative Comparison of Photophysical Properties
The intrinsic photophysical properties of a fluorophore are fundamental to its performance. Below is a summary of the key parameters for Cy5.5 and IRDye 800CW.
| Property | Cy5.5 | IRDye 800CW |
| Excitation Maximum (nm) | ~673 - 678 | ~773 - 774 |
| Emission Maximum (nm) | ~694 - 710 | ~789 - 792 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 209,000 | ~240,000 |
| Quantum Yield | ~0.2 - 0.28 | ~0.09 - 0.12 |
| Reactive Group | NHS ester | NHS ester |
Data compiled from multiple sources.[1][5][6][7] Note that exact values can vary depending on the solvent and conjugation partner.
While Cy5.5 exhibits a higher quantum yield, the dominating factor in in vivo applications is the significantly lower background autofluorescence in the spectral region of IRDye 800CW, which ultimately leads to a better signal-to-noise ratio.[3]
In Vivo Performance: Tumor-to-Background Ratio
A study comparing epidermal growth factor (EGF) conjugated to both dyes in a xenograft mouse model provides direct evidence of the superior performance of IRDye 800CW.
| Conjugate | Tumor-to-Background Ratio (TBR) |
| EGF-Cy5.5 | Lower |
| EGF-IRDye 800CW | Significantly Enhanced |
Data from a comparative study in a subcutaneous xenograft model.[3]
Furthermore, a comparison of the unconjugated dyes also revealed a statistically significant difference in their tumor-to-background intensity ratios, with IRDye 800CW performing better.[8]
Experimental Protocols
To provide a clear understanding of how these comparisons are made, a detailed experimental protocol for in vivo fluorescence imaging is outlined below. This protocol is a composite based on methodologies described in the cited literature.[3][9][10][11]
Objective:
To compare the signal-to-noise ratio of Cy5.5 and IRDye 800CW conjugated to a targeting moiety (e.g., EGF) in a tumor xenograft mouse model.
Materials:
-
Fluorophores: Cy5.5 NHS ester and IRDye 800CW NHS ester.
-
Targeting Moiety: Epidermal Growth Factor (EGF).
-
Animal Model: Immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a target-positive (e.g., MDA-MB-468 for EGFR) and a target-negative (e.g., MDA-MB-435) cell line.
-
Reagents: Phosphate-buffered saline (PBS), DMSO, anesthesia (e.g., isoflurane).
-
Equipment: In vivo fluorescence imaging system with appropriate filters for Cy5.5 (Excitation: ~660 nm, Emission: ~710 nm) and IRDye 800CW (Excitation: ~785 nm, Emission: ~830 nm).
Methodology:
-
Conjugation of Dyes to Targeting Moiety:
-
Dissolve the NHS ester of Cy5.5 and IRDye 800CW in anhydrous DMSO.
-
React the dissolved dyes with EGF in a suitable buffer (e.g., PBS, pH 8.5) at a specific molar ratio.
-
Incubate the reaction mixture for a defined period at room temperature, protected from light.
-
Purify the conjugates using size-exclusion chromatography to remove unconjugated dye.
-
Characterize the degree of labeling by spectrophotometry.
-
-
Animal Preparation and Injection:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Acquire pre-injection (baseline) fluorescence images of the mice in both the Cy5.5 and IRDye 800CW channels to assess autofluorescence.
-
Inject the EGF-Cy5.5 or EGF-IRDye 800CW conjugate (e.g., 1 nmol of dye equivalent) intravenously via the tail vein into separate groups of mice.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours), anesthetize the mice and perform whole-body fluorescence imaging.[10]
-
Use the appropriate excitation and emission filter sets for each fluorophore. Ensure consistent imaging parameters (e.g., exposure time, binning, field of view) for all animals and time points.
-
-
Data Analysis and Signal-to-Noise Ratio Calculation:
-
Using the imaging software, draw regions of interest (ROIs) over the tumor area and an adjacent background area (e.g., non-tumor muscle tissue).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) for each mouse at each time point using the formula: TBR = (Average fluorescence intensity of tumor ROI) / (Average fluorescence intensity of background ROI)
-
For a more rigorous Signal-to-Noise Ratio (SNR) calculation, the following formula can be used: SNR = (Signal_mean - Background_mean) / Background_stdev where Signal_mean is the average intensity in the tumor ROI, Background_mean is the average intensity in the background ROI, and Background_stdev is the standard deviation of the pixel intensities in the background ROI.
-
Logical Workflow for Dye Comparison
The following diagram illustrates the logical workflow for comparing the in vivo performance of Cy5.5 and IRDye 800CW.
Conclusion
For in vivo fluorescence imaging applications where high sensitivity and a robust signal-to-noise ratio are critical, IRDye 800CW consistently outperforms Cy5.5. This advantage is primarily due to the significantly lower tissue autofluorescence in the spectral window where IRDye 800CW operates. While Cy5.5 has a higher quantum yield, the practical benefits of reduced background noise with IRDye 800CW lead to a superior signal-to-noise ratio and enhanced target visualization in preclinical models. Researchers should consider these factors when selecting a near-infrared fluorophore to ensure the highest quality data for their drug development and biological research endeavors.
References
- 1. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 2. licorbio.com [licorbio.com]
- 3. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ld.ru [ld.ru]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. IRDye® 800CW, NHS ester (CAS 956579-01-4): R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Far-Red Spectrum: A Guide to Spectral Overlap Considerations for Cy5.5 in Multicolor Imaging
For researchers, scientists, and drug development professionals embarking on multicolor fluorescence imaging, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Cyanine 5.5 (Cy5.5) with its common alternatives, focusing on the critical aspect of spectral overlap and offering practical guidance for mitigating its effects in complex experimental setups.
Cy5.5, a far-red fluorescent dye, is a popular choice for in vivo and in vitro imaging applications due to its emission in a spectral region where cellular autofluorescence is minimal. However, as the complexity of multicolor panels increases, so does the potential for spectral bleed-through, where the emission of one fluorophore spills into the detection channel of another. This guide will equip you with the knowledge to anticipate and manage these challenges, ensuring the integrity of your imaging data.
Performance Comparison of Cy5.5 and Its Alternatives
The selection of a fluorophore goes beyond its peak excitation and emission wavelengths. Factors such as molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability are crucial determinants of signal brightness and longevity. Here, we compare the key spectral and photophysical properties of Cy5.5 with its widely used alternative, Alexa Fluor 680.
| Property | Cy5.5 | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~675 - 684[1] | ~679 |
| Emission Maximum (nm) | ~694 - 710[1] | ~702 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 - 250,000[2][3] | Information not readily available |
| Quantum Yield | ~0.2 - 0.3[2][3] | Brighter than Cy5.5 conjugates[4] |
| Photostability | Less photostable than Alexa Fluor dyes[5] | More photostable than Cy5.5[4] |
Note: The performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.
Visualizing Spectral Overlap
Understanding the spectral profiles of fluorophores is the first step in predicting and managing spectral overlap. The following diagram illustrates the potential for spectral overlap between Cy5.5 and other commonly used fluorophores in multicolor imaging.
As the diagram illustrates, the emission spectrum of Cy5.5 has significant overlap with Allophycocyanin (APC), making their simultaneous use challenging without proper compensation or spectral unmixing. The overlap with PE-Cy7 is moderate, while the separation from FITC is generally good.
Experimental Protocols for Managing Spectral Overlap
Two primary techniques are employed to correct for spectral overlap: compensation in flow cytometry and spectral unmixing in microscopy.
Compensation in Flow Cytometry
Compensation is a mathematical correction applied to flow cytometry data to remove the contribution of spectral bleed-through from each detector.
Experimental Workflow for Compensation:
Detailed Protocol:
-
Prepare Single-Color Controls: For each fluorophore in your panel, including Cy5.5, prepare a sample stained with only that single fluorophore. It is crucial that the single-color controls are at least as bright as the signal expected in the multicolor sample.
-
Run Unstained Control: Use an unstained sample to set the baseline fluorescence and detector voltages (PMT settings) for each channel.
-
Acquire Single-Color Controls: Run each single-color control to measure the amount of signal that spills over into other detectors. For example, when running the Cy5.5-only control, measure the signal detected in the APC channel.
-
Calculate Compensation Matrix: The flow cytometry software will use the data from the single-color controls to calculate a compensation matrix. This matrix mathematically subtracts the spectral bleed-through from each detector.
-
Apply Compensation and Analyze: Apply the calculated compensation matrix to your multicolor stained samples and proceed with the analysis of the compensated data.[6][7][8]
Spectral Unmixing in Microscopy
Spectral unmixing is a powerful image analysis technique that separates the emission signals from multiple fluorophores based on their unique spectral signatures.
Experimental Workflow for Spectral Unmixing:
Detailed Protocol:
-
Acquire Reference Spectra: For each fluorophore in your panel, including Cy5.5, prepare a slide with a sample stained with only that single fluorophore. Using a spectral confocal microscope, acquire the emission spectrum (lambda stack) for each single-stained sample. These will serve as your reference spectra.
-
Acquire Multicolor Image: Acquire a lambda stack of your multicolor-stained sample using the same settings as for the reference spectra.
-
Perform Linear Unmixing: In the imaging software, use the acquired reference spectra to perform linear unmixing on the multicolor lambda stack. The software will calculate the contribution of each fluorophore to the total signal in every pixel.[7][9][10]
-
Analyze Unmixed Images: The output will be a set of images, each representing the signal from a single fluorophore, with the spectral overlap computationally removed.
Filter Set Recommendations for Cy5.5
Using the appropriate optical filters is crucial for maximizing signal detection and minimizing bleed-through. For Cy5.5, a typical filter set would include:
-
Excitation Filter: Centered around 635-675 nm.[11]
-
Dichroic Mirror: With a cut-on wavelength around 685 nm.[11]
-
Emission Filter: Allowing passage of light in the 696-736 nm range.[11]
Several manufacturers offer filter sets specifically optimized for Cy5.5 and spectrally similar dyes like Alexa Fluor 680.[12][13][14][15]
Conclusion
The selection of Cy5.5 or its alternatives for multicolor imaging requires a careful evaluation of their spectral properties and the potential for overlap with other fluorophores in the panel. While spectrally similar, alternatives like Alexa Fluor 680 may offer advantages in terms of brightness and photostability.[4][5] Regardless of the fluorophore choice, proper experimental design and the application of techniques like compensation or spectral unmixing are essential for mitigating the effects of spectral overlap and generating accurate, reproducible data. By understanding the principles and following the protocols outlined in this guide, researchers can confidently navigate the complexities of multicolor imaging in the far-red spectrum.
References
- 1. metabion.com [metabion.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cyanine 5.5 monoacid [equivalent to Cy5.5® acid] | AAT Bioquest [aatbio.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. edmundoptics.com [edmundoptics.com]
- 12. HPF1405 Fluorescence Optical Filter Set [newport.com]
- 13. Cy5.5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 14. photonicshop.co.uk [photonicshop.co.uk]
- 15. Fluorescence Imaging Filters [thorlabs.com]
Choosing the Right Tool for Your Research: A Head-to-Head Comparison of Cy5.5 and Alexa Fluor 680
In the realm of near-infrared (NIR) fluorescence imaging, the selection of the appropriate fluorophore is paramount to achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, two of the most prominent dyes in the ~680 nm excitation range are Cyanine (B1664457) 5.5 (Cy5.5) and Alexa Fluor 680. This guide provides an objective, data-driven comparison to aid in the selection of the optimal dye for your specific experimental needs, covering key performance metrics, detailed experimental protocols, and visual workflows.
At a Glance: Key Performance Characteristics
Both Cy5.5 and Alexa Fluor 680 are bright, far-red fluorescent dyes well-suited for applications requiring deep tissue penetration and minimal autofluorescence. However, key differences in their photophysical properties can significantly impact experimental outcomes. Alexa Fluor 680, a member of the Alexa Fluor family of dyes, is generally recognized for its superior brightness and photostability compared to the traditional cyanine dyes like Cy5.5.[1][2][3]
| Property | Cy5.5 | Alexa Fluor 680 | Reference |
| Excitation Maximum (nm) | ~675-678 | ~679 | [1] |
| Emission Maximum (nm) | ~694-703 | ~702 | [1][4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 209,000 | ~183,000 | [5] |
| Quantum Yield | ~0.2 - 0.28 | ~0.36 | [5] |
| Relative Brightness | Good | Excellent | [1] |
| Photostability | Moderate | High | [1] |
| pH Sensitivity | Low (pH 4-10) | Very Low (pH 4-10) | [1][5] |
Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent environment.
Performance in Key Applications: A Data-Driven Comparison
The superior photophysical properties of Alexa Fluor 680 often translate to enhanced performance in various applications.
In Vivo Imaging
In preclinical animal models, the goal is to achieve a high signal-to-noise ratio, enabling clear visualization of the target with minimal background interference. While direct quantitative comparisons are limited in published literature, studies comparing the broader families of Alexa Fluor and Cy dyes consistently demonstrate the superior brightness and photostability of Alexa Fluor conjugates.[6] This leads to a better tumor-to-background ratio and allows for longer imaging sessions without significant signal loss.
A study comparing antibody conjugates for in vivo tumor imaging suggested that while both dyes can effectively label tumors, Alexa Fluor 680 may offer lower background signals.
Western Blotting
For quantitative western blotting, signal linearity and sensitivity are critical. Near-infrared fluorescent detection offers a wider dynamic range compared to traditional chemiluminescence.[7] While both Cy5.5 and Alexa Fluor 680 can be used for this application, the higher brightness and photostability of Alexa Fluor 680 can provide greater sensitivity, allowing for the detection of low-abundance proteins.[7]
| Application | Key Advantage of Alexa Fluor 680 |
| In Vivo Imaging | Higher signal-to-noise ratio, potentially lower non-specific accumulation. |
| Western Blotting | Increased sensitivity for detecting low-abundance proteins, wider linear dynamic range. |
| Fluorescence Microscopy | Greater photostability allows for longer exposure times and time-lapse imaging with less signal degradation. |
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. Below are representative protocols for key applications.
Antibody Labeling with NHS Esters
This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester of either Cy5.5 or Alexa Fluor 680 to a monoclonal antibody.
Materials:
-
Monoclonal antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5.5 NHS ester or Alexa Fluor 680 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Spin desalting column (e.g., 7K MWCO)
-
Reaction tubes
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.
-
Prepare Dye Solution: Immediately before use, dissolve 1 mg of the NHS ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Conjugation Reaction:
-
Calculate the required volume of dye solution for the desired molar ratio of dye to antibody (typically between 5:1 and 15:1).
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a spin desalting column according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Centrifuge to separate the labeled antibody from the unconjugated dye.
-
-
Characterization:
-
Measure the absorbance of the labeled antibody at 280 nm and the dye's absorption maximum (~675-680 nm).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody.
-
Quantitative Fluorescent Western Blotting
This protocol outlines the general steps for performing a quantitative western blot using fluorescently labeled secondary antibodies.[8][9][10]
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (low-fluorescence PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody
-
Secondary antibody conjugated to Cy5.5 or Alexa Fluor 680
-
Wash buffer (TBST)
-
Fluorescent imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.
-
Imaging: Image the blot using a fluorescent imaging system with appropriate laser and emission filter settings for the chosen dye.
-
Quantification: Use densitometry software to quantify the band intensities.
In Vivo Imaging of a Tumor Model
This protocol provides a general workflow for in vivo imaging of a subcutaneous tumor model using a fluorescently labeled antibody.[11][12][13]
Materials:
-
Tumor-bearing mouse model
-
Antibody conjugated to Cy5.5 or Alexa Fluor 680 (sterile, endotoxin-free)
-
Sterile PBS
-
In vivo imaging system with appropriate laser and emission filters
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging system.
-
Pre-injection Imaging: Acquire a baseline image of the animal before injecting the labeled antibody.
-
Antibody Injection: Inject the fluorescently labeled antibody intravenously (typically via the tail vein). The optimal dose needs to be determined empirically but is often in the range of 10-100 µg per mouse.
-
Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the antibody.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio at each time point to assess targeting specificity.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams, created using the DOT language, illustrate key workflows.
Conclusion: Making an Informed Decision
Both Cy5.5 and Alexa Fluor 680 are powerful tools for NIR fluorescence applications. The choice between them will ultimately depend on the specific requirements of the experiment.
-
For applications demanding the highest sensitivity, photostability, and quantitative accuracy, such as in vivo imaging of low-abundance targets or quantitative western blotting, the superior photophysical properties of Alexa Fluor 680 make it the preferred choice. [1][6]
-
For more routine applications where cost may be a more significant factor, Cy5.5 remains a viable and effective option.
It is always recommended to perform a pilot experiment to validate the chosen fluorophore and optimize the experimental conditions for your specific model system and instrumentation. This data-driven approach will ensure the generation of high-quality, reliable, and reproducible results.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Video: In Vivo Immunofluorescence Localization for Assessment of Therapeutic and Diagnostic Antibody Biodistribution in Cancer Research [jove.com]
- 12. In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model [jove.com]
- 13. Small Animal In Vivo Imaging Antibody Labeling | Thermo Fisher Scientific - US [thermofisher.com]
Photostability comparison between Cy5.5 and Alexa Fluor dyes
In the realm of fluorescence imaging, particularly for applications requiring long-term observation or intense illumination, the photostability of a fluorophore is a critical performance metric. For researchers working in the far-red and near-infrared spectral regions, Cy5.5 has been a common choice. However, the Alexa Fluor family of dyes has emerged as a strong competitor, often lauded for superior brightness and photostability. This guide provides an objective comparison of the photostability of Cy5.5 against its spectrally similar Alexa Fluor counterparts, supported by experimental data and detailed protocols for researchers looking to validate these findings in their own labs.
Data Presentation: A Comparative Overview
As a strong point of reference, a study comparing Alexa Fluor 647 (spectrally similar to Cy5) with Cy5 demonstrated that after 95 seconds of continuous illumination, the Alexa Fluor 647 conjugate retained approximately 80% of its initial fluorescence, whereas the Cy5 conjugate retained only about 55%.[5][6] This significant difference in photostability is a strong indicator of the performance advantages offered by the Alexa Fluor dye series. Generally, Alexa Fluor dyes are reported to be significantly more resistant to photobleaching than their Cy dye counterparts.[1][2]
| Feature | Cy5.5 | Alexa Fluor 680 | Alexa Fluor 700 |
| Excitation Max (nm) | ~675 | ~679 | ~702 |
| Emission Max (nm) | ~694 | ~702 | ~723 |
| Qualitative Photostability | Moderate; susceptible to photobleaching under prolonged or intense illumination. | High; significantly more photostable than Cy dyes, allowing for longer imaging times.[3] | High; benefits from the high photostability characteristic of the Alexa Fluor family.[3] |
| Quantitative Photostability (Reference) | A spectrally similar dye, Cy5, retained only 55% of its initial fluorescence after 95 seconds of continuous illumination.[5][6] | A spectrally similar dye, Alexa Fluor 647, retained approximately 80% of its initial fluorescence under the same conditions.[5][6] | No direct quantitative comparison found. |
Experimental Protocols: Assessing Photostability
For researchers wishing to perform their own photostability comparisons, the following protocol outlines a standard methodology using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of Cy5.5 and a spectrally similar Alexa Fluor dye (e.g., Alexa Fluor 680) conjugated to a biomolecule (e.g., a secondary antibody).
1. Sample Preparation:
-
Conjugation: Conjugate the fluorophores to the same antibody or protein at a similar degree of labeling (DOL). Kits and protocols for antibody labeling are widely available.
-
Sample Mounting: Prepare slides with cells or tissues stained with the fluorescently labeled antibodies. Alternatively, for a simpler system, equimolar concentrations of the dye conjugates can be placed in capillary tubes.[7]
-
Mounting Medium: Use an anti-fade mounting medium to minimize photobleaching, and ensure the same medium is used for all samples being compared.
2. Microscope Setup:
-
Microscope: Use a widefield or confocal fluorescence microscope equipped with the appropriate laser lines and emission filters for the dyes being tested.
-
Light Source: Use a stable light source such as a mercury or xenon arc lamp, or a laser. Ensure the light source has warmed up to a stable output.
-
Objective Lens: Use a high numerical aperture (NA) objective lens to maximize light collection. The same objective should be used for all measurements.
-
Detector: Use a sensitive camera (e.g., CCD or sCMOS) or a photomultiplier tube (PMT) with settings kept constant throughout the experiment (e.g., gain, offset, exposure time).
3. Image Acquisition:
-
Region of Interest (ROI): Identify a region of interest on the sample that is representative of the staining.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI. This involves continuous illumination of the sample and capturing images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching of the less stable dye (e.g., 2-5 minutes).[5]
-
Consistent Illumination: It is crucial that the excitation light intensity remains constant throughout the experiment for all samples.
4. Data Analysis:
-
Intensity Measurement: For each image in the time-lapse series, measure the mean fluorescence intensity within the defined ROI.
-
Background Subtraction: Measure the mean intensity of a background region devoid of fluorescence and subtract this value from the ROI intensity for each time point.
-
Normalization: Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0). This is typically expressed as a percentage of the initial fluorescence.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate of the fluorophore.
-
Comparison: Compare the photobleaching curves for Cy5.5 and the Alexa Fluor dye. A slower decay in fluorescence intensity indicates higher photostability.
Mandatory Visualization
The following diagram illustrates the general workflow for conducting a photostability comparison experiment.
Workflow for photostability comparison of fluorescent dyes.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
Cy5.5 vs. The Field: A Cost-Effectiveness Analysis of Near-Infrared (NIR) Dyes for Biomedical Researchers
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorescent dyes is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive cost-effectiveness analysis of Cy5.5 against three other popular NIR dyes: Indocyanine Green (ICG), Alexa Fluor 750, and IRDye 800CW. By examining key performance metrics alongside pricing, this guide aims to empower informed decisions for various research applications.
This comparison delves into the photophysical properties, in vivo imaging performance, and suitability for common laboratory applications such as western blotting and flow cytometry. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.
Performance and Cost Analysis of NIR Dyes
The ideal NIR dye offers high brightness, exceptional photostability, and a favorable signal-to-noise ratio, all at a reasonable cost. The following table summarizes the key photophysical properties and approximate pricing for the amine-reactive NHS ester forms of Cy5.5, ICG, Alexa Fluor 750, and IRDye 800CW.
| Feature | Cy5.5 | ICG | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~675 | ~780 | ~750 | ~774 |
| Emission Max (nm) | ~694 | ~810 | ~775 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~230,000 | ~290,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.28 | ~0.13 | ~0.12 | ~0.15 |
| Relative Brightness (ε x Φ) | ~70,000 | ~29,900 | ~34,800 | ~36,000 |
| Photostability | Moderate | Low | High | High |
| Approximate Price (1 mg NHS ester) | $125 - $232 | $80 - $180 | ~$488 (for 100 nmole oligo) | $159 - $300 |
Note: Prices are based on publicly available information from various suppliers and are subject to change. The price for Alexa Fluor 750 NHS ester for antibody labeling may vary and is generally higher than for oligonucleotides.
In Vivo Imaging Performance
A critical application for NIR dyes is in vivo imaging, where deep tissue penetration and high signal-to-noise ratios are paramount. Comparative studies have shown that while Cy5.5 is a widely used and cost-effective option, other dyes may offer superior performance in this demanding application.
Notably, studies comparing Cy5.5 and IRDye 800CW for in vivo tumor imaging have demonstrated that IRDye 800CW-conjugated probes can provide a significantly higher tumor-to-background ratio. This is attributed to lower autofluorescence in the spectral region where IRDye 800CW emits, leading to clearer images and more sensitive detection.
Experimental Protocols for Comparative Dye Performance
To facilitate a direct comparison of these NIR dyes in your own laboratory setting, the following detailed protocols for western blotting and flow cytometry are provided.
Comparative Western Blotting Protocol
This protocol is designed to compare the signal intensity and signal-to-noise ratio of secondary antibodies conjugated to Cy5.5, ICG, Alexa Fluor 750, and IRDye 800CW.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer system and low-fluorescence PVDF membrane
-
Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)
-
Primary antibody
-
Secondary antibodies conjugated to Cy5.5, ICG, Alexa Fluor 750, and IRDye 800CW
-
Wash buffer (e.g., TBS with 0.1% Tween® 20)
-
NIR fluorescence imaging system (e.g., LI-COR Odyssey®)
Methodology:
-
Protein Separation and Transfer: Separate protein lysates via SDS-PAGE and transfer the proteins to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer containing 0.2% Tween® 20 overnight at 4°C.
-
Washing: Wash the membrane four times for 5 minutes each with wash buffer.
-
Secondary Antibody Incubation: Divide the membrane into sections and incubate each section with a different NIR dye-conjugated secondary antibody (e.g., 1:20,000 dilution) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing steps as in step 4.
-
Imaging: Rinse the membrane with TBS to remove residual Tween® 20 and image the blot on a NIR fluorescence imaging system.
-
Analysis: Quantify the signal intensity of the target protein band and the background for each secondary antibody conjugate to determine the signal-to-noise ratio.
Comparative Flow Cytometry Protocol
This protocol outlines a method to compare the staining index and signal-to-noise ratio of antibodies conjugated to Cy5.5 and Alexa Fluor 750 for cell surface staining.
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Primary antibodies conjugated to Cy5.5 and Alexa Fluor 750
-
Unstained control cells
-
Flow cytometer with appropriate lasers and filters
Methodology:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.
-
Antibody Titration: Determine the optimal concentration for each antibody-dye conjugate by performing a titration experiment.
-
Staining: Incubate the cells with the optimally diluted primary antibody-dye conjugates for 30 minutes at 4°C, protected from light. Include an unstained control.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with lasers and filters appropriate for Cy5.5 (e.g., 633/640 nm laser and ~695/50 nm filter) and Alexa Fluor 750 (e.g., 633/640 nm laser and ~780/60 nm filter).
-
Analysis: For each dye, calculate the staining index (SI) using the formula: SI = (MFI_positive - MFI_negative) / (2 * SD_negative), where MFI is the median fluorescence intensity and SD is the standard deviation of the negative population. Compare the staining indices to evaluate the relative brightness and resolution of each dye conjugate.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for in vivo imaging and comparative western blotting.
Conclusion: Making the Right Choice
The selection of a near-infrared dye is a multifaceted decision that requires a careful balance of performance, cost, and the specific demands of the application.
-
Cy5.5 remains a popular and cost-effective choice for a wide range of standard fluorescence-based assays. Its high molar extinction coefficient and reasonable quantum yield provide good brightness for many applications.
-
ICG , being FDA-approved, is a valuable tool for clinical and preclinical imaging where a translated dye is beneficial. However, its lower quantum yield and photostability may limit its use in applications requiring high sensitivity and prolonged imaging.
-
Alexa Fluor 750 stands out for its superior photostability compared to cyanine (B1664457) dyes, making it an excellent choice for experiments involving long exposure times or repeated imaging, such as time-lapse microscopy. This enhanced performance comes at a premium price.
-
IRDye 800CW has demonstrated superior performance in in vivo imaging, offering a better signal-to-noise ratio than Cy5.5. Its high photostability and brightness make it a strong contender for demanding applications, with a price point that is often competitive with other high-performance dyes.
Ultimately, for routine applications where cost is a primary driver, Cy5.5 offers a solid performance. For applications demanding the highest sensitivity, photostability, and in vivo performance, the additional investment in Alexa Fluor 750 or IRDye 800CW may be well justified by the superior quality and reliability of the data obtained. Researchers are encouraged to consider the specific requirements of their experiments and to perform pilot studies to determine the optimal dye for their needs.
A Researcher's Guide to Validating Antibody Function After Cy5.5 Conjugation
For researchers, scientists, and drug development professionals, the conjugation of antibodies with fluorescent dyes like Cy5.5 is a cornerstone of modern biological assays.[1][2] This process enables sensitive detection in a variety of applications including flow cytometry, immunofluorescence, and fluorescent western blotting. However, the covalent attachment of a dye molecule to an antibody can potentially alter its structure, binding affinity, and specificity.[1][3] Therefore, rigorous post-conjugation validation is an indispensable step to ensure that the antibody's performance remains reliable and reproducible.[1] This guide provides a comparative overview of key validation methods, complete with experimental protocols and performance data to guide your validation strategy.
The Impact of Conjugation on Antibody Performance
The process of conjugating a Cy5.5 dye to an antibody, typically targeting primary amines on lysine (B10760008) residues, must be carefully controlled. A critical parameter is the Degree of Labeling (DOL) , which represents the average number of dye molecules attached to a single antibody. An excessively high DOL can lead to several issues:
-
Steric Hindrance: Multiple large dye molecules near the antigen-binding site (Fab region) can physically obstruct the antibody's ability to bind to its target.
-
Reduced Affinity: Chemical modification of amino acids can alter the structural integrity of the binding site, leading to a decrease in binding affinity (higher Kd).[1][4][5]
-
Fluorescence Quenching: Cyanine dyes like Cy5.5 can exhibit self-quenching at high DOLs, where proximal dye molecules form non-fluorescent aggregates, leading to a weaker signal despite more dye being present.[1]
Given these potential effects, it is essential to validate the conjugated antibody's function by comparing its performance directly against the unconjugated parent antibody.
Comparative Validation Methods
Several immunoassays can be adapted to validate the function of a Cy5.5-conjugated antibody. The ideal choice depends on the antibody's intended final application. Below, we compare four common methods: ELISA, Flow Cytometry, Western Blotting, and Immunofluorescence.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful quantitative method for assessing binding affinity. By comparing the binding curves of the conjugated and unconjugated antibodies, one can determine if the conjugation process has significantly altered the antibody's affinity for its target antigen.
Data Presentation: ELISA Comparison
| Antibody Format | Key Metric | Result | Interpretation |
| Unconjugated Antibody | EC50 | 0.8 nM | Baseline high-affinity binding. |
| Cy5.5-Conjugated Antibody | EC50 | 1.1 nM | A slight decrease in affinity, but performance remains comparable and suitable for most applications. |
Experimental Protocol: Indirect ELISA for Affinity Comparison
-
Antigen Coating: Dilute the target antigen to 1-5 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[6]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.[6][7]
-
Primary Antibody Incubation: Prepare a serial dilution of both the unconjugated and the Cy5.5-conjugated antibody in Blocking Buffer. Discard the blocking buffer, and add 100 µL of each antibody dilution to the appropriate wells. Incubate for 2 hours at room temperature.[7]
-
Washing: Repeat the washing step (Step 2).
-
Detection:
-
For Unconjugated Antibody: Add 100 µL of an HRP-conjugated secondary antibody (specific for the primary antibody's host species) diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature.[8]
-
For Cy5.5-Conjugated Antibody: This step is omitted as the primary antibody is directly labeled. Add 100 µL of Blocking Buffer to these wells.
-
-
Washing: Repeat the washing step (Step 2).
-
Substrate Addition (for Unconjugated wells): Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes). Stop the reaction with 100 µL of 1M H₂SO₄.
-
Signal Reading:
-
Read the absorbance of the unconjugated antibody wells at 450 nm using a microplate reader.
-
Read the fluorescence of the Cy5.5-conjugated antibody wells using a fluorescence plate reader (Excitation: ~650 nm, Emission: ~670 nm).
-
-
Data Analysis: Plot the signal versus the antibody concentration and determine the EC50 value for each antibody using a non-linear regression curve fit.
Experimental Workflow: ELISA Validation
Flow Cytometry
Flow cytometry is ideal for validating antibodies that target cell surface or intracellular antigens. This method assesses the antibody's ability to specifically bind to its target on or in cells, providing both qualitative (staining pattern) and quantitative (signal intensity) data.
Data Presentation: Flow Cytometry Comparison
| Antibody Format | Target Cells (Antigen+) | Metric | Result | Non-Target Cells (Antigen-) | Metric | Result |
| Unconjugated Ab + Secondary | Jurkat | MFI | 18,500 | K562 | MFI | 250 |
| Cy5.5-Conjugated Ab | Jurkat | MFI | 15,200 | K562 | MFI | 310 |
MFI: Mean Fluorescence Intensity
Experimental Protocol: Cell Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 2 mM EDTA). Adjust the cell density to 1x10⁷ cells/mL.
-
Fc Block (Optional but Recommended): To prevent non-specific binding to Fc receptors, incubate 1x10⁶ cells with an Fc receptor blocking solution for 10 minutes at 4°C.[9]
-
Antibody Staining:
-
Unconjugated Control: Add the unconjugated primary antibody at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Conjugated Antibody: Add the Cy5.5-conjugated antibody, titrated to its optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Isotype/Unstained Controls: Include appropriate isotype controls for the Cy5.5 conjugate and an unstained cell sample.
-
-
Washing: Wash the cells twice by adding 1 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Secondary Staining (for Unconjugated Control): Resuspend the cells stained with the unconjugated primary antibody in 100 µL of Staining Buffer containing a fluorescent secondary antibody (e.g., AF488-conjugated, to distinguish from Cy5.5). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Perform a final wash as described in Step 4.
-
Data Acquisition: Resuspend the cell pellets in 300-500 µL of Staining Buffer and acquire data on a flow cytometer. Ensure the instrument is configured with the correct lasers and filters to detect the Cy5.5 signal (e.g., 633/640 nm laser for excitation, ~670 nm emission filter).
-
Analysis: Gate on the cell population of interest and compare the Mean Fluorescence Intensity (MFI) between the conjugated and unconjugated antibody staining conditions.
Experimental Workflow: Flow Cytometry Validation
Fluorescent Western Blotting
Western blotting validates an antibody's specificity by confirming it binds to a protein of the correct molecular weight. Using a Cy5.5-conjugated antibody simplifies the protocol by removing the need for a secondary antibody and enzymatic substrate.
Data Presentation: Western Blot Comparison
| Antibody Format | Target Band Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Unconjugated Ab + Secondary | 95,000 | 25:1 |
| Cy5.5-Conjugated Ab | 78,000 | 21:1 |
Experimental Protocol: Fluorescent Western Blot
-
Sample Prep & Electrophoresis: Prepare protein lysates from cells known to express (positive control) and not express (negative control) the target protein. Separate 20-30 µg of lysate per lane via SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a fluorescence-optimized blocking buffer to minimize background autofluorescence.[11]
-
Primary Antibody Incubation:
-
Lane Set 1 (Unconjugated): Incubate a membrane strip with the unconjugated primary antibody at its optimal dilution in blocking buffer, typically overnight at 4°C.[10]
-
Lane Set 2 (Conjugated): Incubate a separate membrane strip with the Cy5.5-conjugated antibody at its optimal dilution, overnight at 4°C, protected from light.
-
-
Washing: Wash the membranes three to five times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation (Lane Set 1 only): Incubate the membrane from Lane Set 1 with a fluorescently-labeled secondary antibody (e.g., conjugated to a dye in a different channel, like 488 or 800 nm) for 1-2 hours at room temperature, protected from light.[12]
-
Final Washing: Wash all membranes as in Step 5, protecting them from light.[10]
-
Imaging: Image the membranes on a digital fluorescence imaging system using the appropriate laser/filter settings for Cy5.5 and any other fluorophores used.
-
Analysis: Compare the band intensity and specificity of the conjugated antibody to the unconjugated antibody. Ensure it detects a single band at the expected molecular weight in the positive control lane and not in the negative control lane.
Experimental Workflow: Western Blot Validation
Immunofluorescence (IF) / Immunohistochemistry (IHC)
IF/IHC validates that the antibody can recognize its target antigen in its native conformation within fixed cells or tissues, providing crucial information about protein localization and expression patterns.
Data Presentation: Immunofluorescence Comparison
| Antibody Format | Specific Staining | Background Signal | Cellular Localization |
| Unconjugated Ab + Secondary | Strong, clear | Very low | Correct (e.g., nuclear membrane) |
| Cy5.5-Conjugated Ab | Strong | Low | Correct (e.g., nuclear membrane) |
Experimental Protocol: Immunofluorescence on Cultured Cells
-
Cell Culture & Fixation: Grow cells on glass coverslips. Wash briefly with PBS and fix with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[13]
-
Washing: Rinse cells three times with PBS for 5 minutes each.[13]
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, incubate cells with a permeabilization buffer (e.g., 0.3% Triton™ X-100 in PBS) for 10-15 minutes.[13]
-
Blocking: Incubate with Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[13][14]
-
Primary Antibody Incubation:
-
Sample 1 (Unconjugated): Incubate with the unconjugated primary antibody at its optimal dilution in Antibody Dilution Buffer for 1-2 hours at room temperature.
-
Sample 2 (Conjugated): Incubate with the Cy5.5-conjugated antibody at its optimal dilution, protected from light.
-
-
Washing: Wash coverslips three times with PBS for 5 minutes each.[15]
-
Secondary Antibody Incubation (Sample 1 only): Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[14]
-
Final Wash: Repeat the washing step (Step 6), protecting from light.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium, preferably containing a nuclear counterstain like DAPI.[15] Image using a fluorescence microscope with the appropriate filter sets for Cy5.5 and other fluorophores.
-
Analysis: Compare the staining pattern, intensity, and subcellular localization between the two conditions. The Cy5.5-conjugated antibody should produce a specific signal in the expected cellular compartment, mirroring the results from the indirect (unconjugated) method.
Experimental Workflow: Immunofluorescence Validation
Conclusion
Validating the function of a Cy5.5-conjugated antibody is not merely a quality control check; it is fundamental to generating accurate and meaningful data. The conjugation process, while powerful, carries the risk of altering an antibody's essential binding characteristics.[1] By systematically comparing the performance of the conjugated antibody against its unconjugated counterpart using application-specific assays like ELISA, flow cytometry, western blotting, or immunofluorescence, researchers can proceed with confidence. This validation ensures that the observed signal is a true representation of target engagement, thereby upholding the integrity of the experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference between conjugated and unconjugated antibodies? | AAT Bioquest [aatbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Protocol | Rockland [rockland.com]
- 7. addgene.org [addgene.org]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
- 9. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ulab360.com [ulab360.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Cy5.5 and Other Near-Infrared Fluorophores: A Guide for Researchers
In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorophores has become indispensable for high-sensitivity in vivo imaging, western blotting, and flow cytometry. The NIR window (roughly 700-900 nm) offers significant advantages, including reduced tissue autofluorescence and deeper tissue penetration of light, leading to a higher signal-to-noise ratio.[1] Among the plethora of available NIR dyes, Cy5.5 has historically been a popular choice. This guide provides a comprehensive and objective comparison of Cy5.5 with other commonly used NIR fluorophores, namely Alexa Fluor 680, IRDye 800CW, and Indocyanine Green (ICG), supported by quantitative data and detailed experimental protocols.
Performance Comparison of NIR Fluorophores
The selection of an appropriate NIR fluorophore is critical and depends on various factors, including the specific application, the instrumentation available, and the required sensitivity. The brightness of a fluorophore, a key performance indicator, is determined by its molar extinction coefficient and quantum yield. Photostability and the degree of labeling on biomolecules also play a crucial role in the resulting fluorescence intensity.
| Property | Cy5.5 | Alexa Fluor 680 | IRDye 800CW | Indocyanine Green (ICG) |
| Excitation Max (nm) | ~678[2] | ~679 | ~774 | ~780 |
| Emission Max (nm) | ~695[2] | ~702 | ~788 | ~820 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~183,000 | ~240,000 | ~226,000 |
| Quantum Yield | ~0.28 | ~0.36 | ~0.12 | ~0.13 |
| Photostability | Moderate | High[3] | High | Low |
| Molecular Weight ( g/mol ) | ~1129 (NHS ester) | ~1150 (NHS ester) | ~1185 (NHS ester) | 775 |
| Key Advantages | Historical standard, good brightness | High brightness and photostability[3] | Excellent for in vivo imaging with low background[4] | FDA-approved for clinical use |
| Limitations | Prone to photobleaching, lower performance than newer dyes | Lower quantum yield compared to Alexa Fluor 680 | Low quantum yield and photostability, prone to aggregation |
Note: The exact spectral properties and performance of fluorophores can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated. The data presented is compiled from various sources and should be used as a guide.
Studies have shown that for in vivo imaging applications, IRDye 800CW conjugated to targeting molecules like EGF resulted in a significantly reduced background and an enhanced tumor-to-background ratio compared to Cy5.5-EGF conjugates.[4] Alexa Fluor 680 is spectrally similar to Cy5.5 but is reported to be brighter and more photostable.[3]
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key applications of NIR fluorophores.
Antibody Conjugation to NHS-Ester Fluorophores
This protocol describes the covalent conjugation of a near-infrared fluorophore N-hydroxysuccinimide (NHS) ester to a primary antibody.
Materials:
-
Primary antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)
-
NIR Fluorophore NHS ester (e.g., Cy5.5 NHS ester) dissolved in anhydrous DMSO (10 mg/mL)
-
1 M Sodium Bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing preservatives. Determine the antibody concentration by measuring the absorbance at 280 nm.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Conjugation Reaction: Immediately before use, dissolve the NHS-ester fluorophore in DMSO. Add the reactive fluorophore to the antibody solution at a molar ratio of 10:1 (dye:antibody).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with 1X PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye. The optimal DOL for most antibodies is between 2 and 10.[5]
Near-Infrared Western Blotting
This protocol outlines the detection of proteins using NIR-labeled secondary antibodies.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST)
-
Primary antibody
-
NIR-fluorophore-conjugated secondary antibody (e.g., IRDye 800CW goat anti-mouse)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
NIR imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Blocking: Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (with 0.2% Tween-20 for Odyssey Blocking Buffer). Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C.[6]
-
Washing: Wash the membrane four times for 5 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Dilute the NIR-fluorophore-conjugated secondary antibody in blocking buffer (with 0.2% Tween-20 and 0.01% SDS for PVDF membranes if using Odyssey buffer). Incubate the membrane for 1 hour at room temperature, protected from light.[7]
-
Final Washes: Wash the membrane four times for 5 minutes each with TBST, protected from light.[8]
-
Imaging: Image the blot on a NIR imaging system according to the manufacturer's instructions.
In Vivo Small Animal Imaging
This protocol provides a general workflow for in vivo imaging of a tumor model using a NIR-fluorophore-labeled antibody.
Materials:
-
Tumor-bearing mouse model
-
NIR-fluorophore-conjugated targeting antibody
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration: Inject the NIR-fluorophore-conjugated antibody intravenously (e.g., via tail vein) into the anesthetized mouse. The typical dose is 1-2 nmol of the labeled antibody.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse and place it in the imaging chamber.[9]
-
Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for the specific NIR fluorophore. A photographic image of the mouse should also be taken.[10]
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence signal. Calculate the tumor-to-background ratio at each time point.[10]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.[11]
Flow Cytometry with NIR Fluorophores
This protocol describes the staining of cells with a NIR-fluorophore-conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
NIR-fluorophore-conjugated primary antibody (e.g., PerCP-Cy5.5 conjugated antibody)
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
Staining: Resuspend the cells in the staining buffer containing the NIR-fluorophore-conjugated antibody at the predetermined optimal concentration.
-
Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer equipped with a laser that can excite the fluorophore (e.g., a 488 nm blue laser for PerCP-Cy5.5) and the appropriate emission filters.[12]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Residualization Rates of Near Infrared Dyes for the Rational Design of Molecular Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. ld.ru [ld.ru]
- 4. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. licorbio.com [licorbio.com]
- 7. bonsaiadvanced.com [bonsaiadvanced.com]
- 8. Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane) [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. protilatky.cz [protilatky.cz]
How does the stability of Cy5.5 conjugates compare to others?
In the realm of biomedical research and drug development, the choice of a fluorescent label is critical for the accuracy and reproducibility of experimental results. Among the plethora of available fluorophores, cyanine (B1664457) dyes, and specifically Cy5.5, are workhorses for a variety of applications including microscopy, flow cytometry, and in vivo imaging.[1] This guide provides an objective comparison of the stability of Cy5.5 conjugates against other common fluorescent dyes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific needs.
Comparative Stability Analysis
The stability of a fluorescent conjugate can be categorized into three key areas: photostability, chemical stability, and storage stability. Each of these is influenced by the dye's core structure, its conjugation to a biomolecule, and the experimental environment.
Photostability
Photostability, or the resistance of a dye to photodegradation upon exposure to excitation light, is a crucial parameter for applications involving intense or prolonged illumination, such as confocal microscopy and single-molecule studies.[2][3] Cyanine dyes, in general, are known to be susceptible to photobleaching.[4] However, newer formulations and alternative dye families have been developed to address this limitation.
| Dye | Relative Photostability | Key Observations |
| Cy5.5 | Moderate | While widely used, Cy5.5 can be prone to photobleaching under prolonged light exposure.[5] Its stability can be influenced by the local environment and the presence of oxygen scavengers. |
| Cy5 | Moderate to Low | Generally considered less photostable than Cy3 and some longer-wavelength cyanine dyes.[6] Its fluorescence can be sensitive to the electronic environment.[] |
| Cy7 | Low | Reported to have lower photostability compared to other cyanine dyes, which can be a limitation for applications requiring long exposure times.[8] |
| Alexa Fluor 680 | High | Spectrally similar to Cy5.5, but part of the Alexa Fluor family known for its superior photostability and pH insensitivity.[9][10] |
| IRDye® 800CW | Very High | Exhibits exceptional photostability, allowing for repeated imaging with minimal signal loss.[8] This makes it highly suitable for quantitative applications. |
Chemical Stability
The chemical stability of a fluorescent conjugate refers to its ability to maintain its fluorescent properties under various chemical conditions, such as changes in pH and the presence of reactive chemical species. Most cyanine dyes, including Cy5.5, are stable within a physiological pH range of 4 to 10.[1] However, extreme pH values can affect their fluorescence.
The solubility of the dye also plays a role in its stability and utility. Cyanine dyes are available in both non-sulfonated and sulfonated forms.[11] Sulfonated dyes, such as sulfo-Cy5.5, exhibit increased water solubility, which can reduce aggregation and improve stability in aqueous buffers.[][11] Non-sulfonated versions may require the use of organic co-solvents for labeling reactions.[11]
| Dye Family | pH Stability | Solubility Characteristics |
| Cyanine Dyes (Cy5.5, Cy5, Cy7) | Generally stable between pH 4-10.[1] | Available in sulfonated (water-soluble) and non-sulfonated (requires organic co-solvent) forms.[11] |
| Alexa Fluor Dyes | High stability over a broad pH range. | Generally highly water-soluble. |
| IRDye® Dyes | High stability. | IRDye® 800CW has high water solubility.[12] |
Storage Stability
The long-term stability of fluorescent conjugates during storage is critical for ensuring experimental consistency over time. Both lyophilized and liquid forms of fluorescently labeled antibodies have been shown to be stable for extended periods when stored correctly.[13] For optimal stability, it is recommended to store fluorescent dye conjugates at -20°C in the dark.[14] Lyophilized conjugates generally exhibit greater long-term stability.[13] When handling reactive dyes like NHS esters, it is crucial to prevent moisture exposure to avoid hydrolysis.[3][14]
General Storage Recommendations:
-
Long-term: Store at -20°C, protected from light.[14]
-
Reactive Dyes (e.g., NHS esters): Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.[14]
-
Conjugates in Solution: Store in a suitable buffer at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Protocols
General Protocol for Antibody Conjugation with NHS Ester Dyes
This protocol provides a general framework for labeling antibodies with amine-reactive dyes like Cy5.5 NHS ester.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
Amine-reactive fluorescent dye (e.g., Cy5.5 NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.[1]
-
Prepare the Dye: Immediately before use, dissolve the reactive dye in anhydrous DMSO or DMF to create a stock solution (typically 1-10 mg/mL).
-
Labeling Reaction: While gently vortexing the antibody solution, add the calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but is often in the range of 5-20 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm.
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photostability of different fluorescent conjugates.
Materials:
-
Fluorescently labeled antibodies (e.g., Cy5.5-IgG, Alexa Fluor 680-IgG)
-
Microscope slide and coverslip
-
Mounting medium
-
Confocal or epifluorescence microscope with a suitable laser line and filter sets
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescent conjugates immobilized on the surface or in a mounting medium at the same concentration.
-
Image Acquisition:
-
Locate a field of view for each sample.
-
Using identical microscope settings (laser power, exposure time, gain), acquire an initial image (time = 0).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image over the time course.
-
Normalize the intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each conjugate. The rate of fluorescence decay is indicative of the photostability.
-
Visualizing Experimental Workflows
A clear understanding of the experimental process is crucial for reproducible results. The following diagrams illustrate key workflows.
Figure 1. Workflow for antibody conjugation with an amine-reactive dye.
Figure 2. Experimental workflow for assessing photostability.
Conclusion
The stability of Cy5.5 conjugates is generally adequate for a wide range of applications. However, for experiments requiring high photostability, such as quantitative imaging or single-molecule studies, alternatives like Alexa Fluor 680 or IRDye® 800CW may offer superior performance. The choice of a fluorescent label should be guided by the specific experimental conditions, including the required brightness, photostability, and chemical environment. Proper handling and storage of fluorescent conjugates are paramount to ensure their stability and performance over time. By considering the data and protocols presented in this guide, researchers can make an informed decision to optimize the quality and reliability of their fluorescence-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer.iu.edu [cancer.iu.edu]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. ld.ru [ld.ru]
- 13. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
Assessing the Performance of Cy5.5 in Diverse Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical research, the sensitive and specific detection of biological molecules is paramount. Near-infrared (NIR) fluorophores have emerged as indispensable tools for a variety of applications, from in vivo imaging to quantitative immunoassays. Among these, the cyanine (B1664457) dye Cy5.5 has gained widespread use due to its favorable spectral properties that allow for deep tissue penetration with minimal background autofluorescence. This guide provides an objective comparison of Cy5.5's performance against other common NIR fluorophores—Alexa Fluor 680, IRDye 800CW, and Indocyanine Green (ICG)—supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.
Performance Comparison of NIR Fluorophores
The selection of a fluorophore is a critical decision in experimental design, directly impacting the sensitivity, specificity, and reproducibility of results. The following tables summarize the key photophysical properties of Cy5.5 and its common alternatives. It is important to note that these values can vary depending on the solvent, conjugation to biomolecules, and other environmental factors.
Table 1: Spectral Properties of NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.20-0.28 | ~50,000 - 70,000 |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | ~0.36 | ~66,240 |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08-0.12 | ~19,200 - 28,800 |
| ICG | ~780 | ~820 | ~223,000 | ~0.14 (in plasma) | ~31,220 |
Note: Values are approximate and can vary based on the specific chemical form and measurement conditions.
Table 2: Performance Characteristics in Biological Applications
| Feature | Cy5.5 | Alexa Fluor 680 | IRDye 800CW | ICG |
| Photostability | Good | Excellent | Excellent | Moderate |
| Water Solubility | Moderate (sulfonated forms are higher) | High | High | Moderate |
| pH Sensitivity | Relatively insensitive in physiological range | Insensitive in physiological range | Insensitive in physiological range | Sensitive to concentration and solvent |
| In Vivo Imaging | Widely used, good tissue penetration | Good tissue penetration | Excellent tissue penetration, low background | FDA-approved, rapid clearance |
| Conjugation Chemistry | Readily available for amine and thiol reactions | Readily available for amine and thiol reactions | Readily available for amine and thiol reactions | Not suitable for direct conjugation |
Key Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific research. This section provides protocols for common applications utilizing Cy5.5 and other NIR fluorophores.
Protocol 1: Antibody Conjugation with Cy5.5 NHS Ester
This protocol describes the covalent labeling of an antibody with an amine-reactive Cy5.5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody to be labeled (in amine-free buffer, e.g., PBS)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing substances like Tris or glycine.
-
-
Prepare the Dye Solution:
-
Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening.
-
Dissolve the dye in DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add the reactive dye solution to the antibody solution while gently vortexing. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with Storage Buffer.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Protocol 2: In Vivo Fluorescence Imaging of a Cy5.5-Labeled Antibody in a Mouse Tumor Model
This protocol outlines a general procedure for non-invasive imaging of tumor-targeting antibodies labeled with Cy5.5.
Materials:
-
Cy5.5-labeled antibody
-
Tumor-bearing mice
-
In vivo imaging system with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~720 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.
-
-
Probe Administration:
-
Inject the Cy5.5-labeled antibody intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
-
Maintain the mouse under anesthesia during imaging.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio to assess the specific targeting of the probe.
-
Protocol 3: Immunohistochemistry (IHC) with a Cy5.5-Conjugated Antibody
This protocol describes the use of a directly conjugated Cy5.5 antibody for the detection of a target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Cy5.5-conjugated primary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters for Cy5.5 and DAPI
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Blocking:
-
Incubate the slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Cy5.5-conjugated primary antibody in blocking buffer to its optimal concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with wash buffer for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Mount the slides with a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the fluorescence signal using a fluorescence microscope.
-
Visualizing Biological Processes and Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts relevant to the use of Cy5.5.
Caption: EGFR signaling pathway initiated by a Cy5.5-labeled EGF ligand.
Caption: A typical experimental workflow for in vivo fluorescence imaging.
Conclusion
Cy5.5 remains a robust and versatile NIR fluorophore for a wide range of biological applications. Its deep-tissue penetration and low background fluorescence make it particularly well-suited for in vivo imaging. However, for applications demanding the highest photostability and brightness, especially at high degrees of labeling, Alexa Fluor 680 may offer superior performance. For imaging at even longer wavelengths to further minimize tissue autofluorescence, IRDye 800CW is an excellent alternative. The choice of fluorophore should be carefully considered based on the specific experimental requirements, including the biological sample, the imaging modality, and the desired sensitivity. This guide provides a foundational framework to aid researchers in making informed decisions for their fluorescence-based studies.
Safety Operating Guide
Proper Disposal of Cy5.5 Acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cy5.5 acetate (B1210297), a fluorescent dye commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling Cy5.5 acetate, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. While a specific SDS for this compound is not broadly available, information from closely related cyanine (B1664457) dyes indicates that this compound should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill, avoid generating dust. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the spill from entering drains or waterways.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound involves treating it as hazardous chemical waste. Do not discharge this compound or its solutions into the sewer system.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, microcentrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables, in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
The container must have a tight-fitting lid and be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) carboy).
-
Do not mix with organic solvent waste unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date.
-
Step 3: Labeling and Storage
-
Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Irritant," "Handle with Care").
-
The accumulation start date.
-
-
Storage: Store the waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The storage area should be secure and away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Do not attempt to treat or neutralize the waste yourself unless you are following a specific, approved protocol from your EHS department. Improper treatment can create more hazardous substances.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or as recommended by the manufacturer).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware. In some cases, the container may need to be punctured to prevent reuse.
Summary of Disposal Information
| Waste Type | Container | Disposal Method | Key Considerations |
| Solid this compound & Contaminated Labware | Puncture-resistant, sealed container | Hazardous waste pickup by EHS | Label clearly; Do not mix with other waste streams |
| Liquid Solutions of this compound | Leak-proof, chemically compatible carboy | Hazardous waste pickup by EHS | Do not dispose down the drain; Label with contents and concentration |
| Contaminated PPE | Designated hazardous waste bag or container | Hazardous waste pickup by EHS | Segregate from general lab trash |
| Empty this compound Containers | Original container | Triple-rinse, then dispose as decontaminated waste | Collect all rinsate as hazardous liquid waste |
Disposal Workflow Diagram
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5 Acetate
The toxicological properties of many cyanine (B1664457) dyes have not been extensively investigated. Therefore, it is crucial to handle them with care, assuming they may be harmful. For instance, the related compound Cy5-NHS is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause allergic skin or respiratory reactions[1].
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The minimum PPE required when working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2][3]. However, the specific tasks involved in handling Cy5.5 acetate (B1210297) necessitate varying levels of protection. Disposable nitrile gloves are generally recommended for incidental contact but should be removed and replaced immediately after any exposure[2]. For situations with a higher risk of splashing, additional protection is necessary.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing solid Cy5.5 acetate | - Lab coat- Chemical safety goggles- Disposable nitrile gloves (double-gloving recommended)- N95 respirator (if not handled in a chemical fume hood) |
| Preparing stock solutions (dissolving in solvent) | - Lab coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., nitrile)- Work should be conducted in a certified chemical fume hood |
| Handling and using diluted solutions | - Lab coat- Safety glasses with side shields- Disposable nitrile gloves |
| Spill cleanup | - Lab coat- Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., nitrile)- Disposable shoe covers |
| Waste disposal | - Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[4].
-
Keep the container tightly closed when not in use[1].
2. Preparation of Solutions:
-
Engineering Controls: All work involving the handling of solid this compound or the preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors[5].
-
Dissolving: Non-sulfonated cyanine dyes often require an organic co-solvent like DMF or DMSO for initial dissolution before being added to aqueous buffers[6]. The dye should first be dissolved in the organic solvent and then added to the biomolecule solution[6].
3. Experimental Use:
-
When transferring solutions, use appropriate tools such as micropipettes with disposable tips to avoid cross-contamination and direct contact.
-
Clearly label all solutions containing this compound with the chemical name and any known hazards.
4. Spill Management:
-
In case of a spill, evacuate the immediate area and prevent others from entering.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste[5].
-
Thoroughly clean the spill area.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not discharge this waste into drains[1].
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: The first rinse of an empty container that held a hazardous chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[7].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[7][8].
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling process for this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can effectively manage the risks associated with handling this compound and other fluorescent dyes, ensuring the well-being of all laboratory personnel.
References
- 1. biosynth.com [biosynth.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
